Technical Documentation Center

Methyl 2-aminopentanoate Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Methyl 2-aminopentanoate

Core Science & Biosynthesis

Foundational

Methyl 2-Aminopentanoate: Structural Dynamics, Physicochemical Profiling, and Synthetic Applications in Peptide Engineering

Executive Summary In the landscape of modern drug development and peptidomimetics, non-proteinogenic amino acids serve as critical structural modulators. Methyl 2-aminopentanoate —commonly known as L-norvaline methyl est...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern drug development and peptidomimetics, non-proteinogenic amino acids serve as critical structural modulators. Methyl 2-aminopentanoate —commonly known as L-norvaline methyl ester—is a highly versatile aliphatic amino ester. By substituting canonical branched-chain amino acids with linear homologues like norvaline, researchers can precisely tune the steric bulk and hydrophobicity of peptide pharmacophores. This technical whitepaper provides an in-depth analysis of the chemical architecture, physical properties, and field-proven synthetic workflows associated with methyl 2-aminopentanoate.

Molecular Architecture and Chemical Identity

Methyl 2-aminopentanoate features a linear three-carbon aliphatic side chain (a propyl group) extending from the α -carbon, alongside an α -primary amine and a methyl ester moiety. In pharmaceutical applications, the naturally derived (S)-enantiomer is predominantly utilized to maintain stereochemical compatibility with biological targets.

  • IUPAC Name: methyl (2S)-2-aminopentanoate[1]

  • CAS Numbers: 29582-96-5 (Free base)[2]; 56558-30-6 (Hydrochloride salt)[1]

  • Canonical SMILES: CCCC(=O)OC.Cl (for the L-isomer HCl salt)[3]

Physicochemical Properties

Accurate physicochemical data is paramount for predicting solubility, partitioning, and chromatographic behavior during drug formulation. The table below consolidates the core metrics for the hydrochloride salt variant, which is the industry standard for handling this compound.

PropertyValueSource
Molecular Formula C6H14ClNO2 (HCl salt)[1]
Molar Mass 167.63 g/mol [1]
Boiling Point 197.5°C at 760 mmHg[4]
Flash Point 73.2°C[4]
Vapor Pressure 0.319 mmHg at 25°C[4]
Predicted XLogP 0.5[5]
Appearance White to light yellow crystalline powder[4]
Solubility Profile Soluble in water; low solubility in organic solvents[4]
Expert Insight: The Rationale for Salt Formulation

As a Senior Application Scientist, I frequently observe formulation failures stemming from the mishandling of free α -amino esters. Isolating methyl 2-aminopentanoate as a free base is thermodynamically unfavorable for long-term storage. The nucleophilic α -amine of one molecule will inevitably attack the electrophilic methyl ester of an adjacent molecule, triggering rapid intermolecular aminolysis and the subsequent formation of biologically inactive diketopiperazines (cyclic dipeptides).

By synthesizing and storing the compound as a hydrochloride salt (H-Nva-OMe · HCl), the amine is protonated into a non-nucleophilic ammonium ion. This completely arrests auto-condensation, ensuring indefinite shelf stability and preserving the structural integrity of the ester[4].

Synthetic Workflows and Derivatization

To utilize methyl 2-aminopentanoate in solid-phase peptide synthesis (SPPS) or as a precursor for complex heterocycles, the α -amine must be orthogonally protected. The tert-butyloxycarbonyl (Boc) group is the industry standard for this intermediate[6].

Protocol: Synthesis of Methyl 2-((tert-Butoxycarbonyl)amino)pentanoate

This protocol is engineered as a self-validating system. Every reagent addition is designed to drive the reaction forward while inherently purging byproducts.

  • Initialization & Thermal Control: Dissolve 1.00 g (5.96 mmol) of methyl 2-aminopentanoate hydrochloride in 15 mL of anhydrous dichloromethane (DCM) and cool the reaction vessel to 0°C[6].

    • Causality: Cooling to 0°C suppresses exothermic degradation pathways and prevents racemization at the labile α -chiral center.

  • Amine Liberation: Add 0.94 mL (6.55 mmol, 1.1 equiv) of triethylamine (TEA) dropwise[6].

    • Causality: TEA acts as a non-nucleophilic base, deprotonating the ammonium salt to liberate the reactive free amine. The slight stoichiometric excess guarantees complete neutralization of the HCl matrix.

  • Electrophilic Addition: Add 1.56 g (7.16 mmol, 1.2 equiv) of di-tert-butyl dicarbonate (Boc₂O)[6].

    • Causality: Boc₂O reacts rapidly with the newly freed amine. The byproducts of this step are tert-butyl alcohol and carbon dioxide gas. The effervescence of CO₂ physically removes a product from the system, driving the equilibrium forward via Le Chatelier's principle.

  • Reaction Propagation: Stir the mixture for 1 hour at 0°C, then remove the ice bath and allow it to warm to room temperature overnight[6].

  • Aqueous Quenching & Phase Separation: Quench the reaction by adding saturated aqueous NaHCO₃[6].

    • Causality: The mild aqueous base neutralizes any residual acidic species. More importantly, it forces the highly polar TEA-HCl byproduct into the aqueous phase, leaving the highly lipophilic Boc-protected product isolated in the organic DCM layer.

  • Desiccation & Purification: Separate the organic layer, wash with brine to remove residual water, and dry over anhydrous Na₂SO₄[6]. Concentrate under reduced pressure and purify via flash column chromatography (EtOAc/hexane 3:7)[6].

SynthesisWorkflow N1 Methyl 2-aminopentanoate HCl (Starting Material) N2 Amine Liberation (TEA, DCM, 0°C) N1->N2 Neutralization N3 Electrophilic Addition (Boc2O, 1h at 0°C) N2->N3 Nucleophilic Attack N4 Aqueous Quench (Sat. NaHCO3) N3->N4 Removes TEA-HCl N5 Boc-Protected Product (Organic Phase) N4->N5 Phase Separation

Workflow for the N-Boc protection of methyl 2-aminopentanoate highlighting mechanistic steps.

Analytical Validation Framework

To establish absolute trustworthiness in the synthesized compound, a multi-tiered analytical validation framework must be employed.

  • Mass Spectrometry (LC-MS): The free base of the compound exhibits a monoisotopic mass of 131.09464 Da[5]. Under positive electrospray ionization (ESI+), the primary adduct observed is [M+H]+ at m/z 132.1[5]. Advanced ion mobility mass spectrometry predicts a Collision Cross Section (CCS) of 129.2 Ų for this adduct, providing a highly specific orthogonal validation parameter to distinguish it from isobaric impurities[5].

  • NMR Spectroscopy: Structural confirmation via ¹H NMR (CDCl₃) will reveal a distinct, sharp singlet at ~3.67 ppm corresponding to the three protons of the methyl ester, alongside a diagnostic multiplet for the α -proton[6].

AnalyticalWorkflow A Crude Product B TLC Screening A->B Rf Check C Flash Chromatography B->C Purify D LC-MS (m/z 132.1) C->D Mass E 1H NMR Validation D->E Structure

Sequential analytical validation framework for confirming product identity and purity.

Applications in Drug Development

Methyl 2-aminopentanoate is not merely a passive building block; its unique steric profile actively dictates the pharmacological behavior of the molecules it comprises.

  • Peptidomimetic Engineering: By substituting canonical valine with norvaline, medicinal chemists eliminate the β -branching methyl group. This drastically reduces steric hindrance during peptide folding, often granting the resulting peptide greater flexibility to achieve high-affinity binding conformations within rigid receptor pockets[4].

  • Heterocyclic Pharmacophores: The compound is heavily utilized as an α -amino aldehyde precursor in zinc-catalyzed regioselective allenylation reactions. This pathway yields highly substituted oxazolidinones and 2,5-dihydrofurans—core scaffolds found in advanced antibacterial agents and monoamine oxidase (MAO) inhibitors[6].

References

  • [4] Title: (S)-methyl 2-aminopentanoate hydrochloride - ChemBK Source: chembk.com URL:

  • [5] Title: Methyl 2-aminopentanoate (C6H13NO2) - PubChemLite Source: uni.lu URL:

  • [3] Title: (S)-Methyl 2-aminopentanoate hydrochloride (CAS 56558-30-6) - Fluorochem Source: fluorochem.co.uk URL:

  • [1] Title: methyl (2S)-2-aminopentanoate hydrochloride | C6H14ClNO2 | CID 14118488 - PubChem Source: nih.gov URL:

  • [6] Title: Oxazolidinones and 2,5-Dihydrofurans via Zinc-Catalyzed Regioselective Allenylation Reactions of l-α-Amino Aldehydes | The Journal of Organic Chemistry - ACS Publications Source: acs.org URL:

  • [2] Title: L-Norvaline, methyl ester | C6H13NO2 | CID 7019097 - PubChem Source: nih.gov URL:

Sources

Exploratory

An In-depth Technical Guide to the Mechanism of Action of Methyl 2-Aminopentanoate in Biological Assays

This guide provides a detailed exploration of the molecular mechanisms underpinning the biological activity of methyl 2-aminopentanoate. Designed for researchers, scientists, and drug development professionals, this docu...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a detailed exploration of the molecular mechanisms underpinning the biological activity of methyl 2-aminopentanoate. Designed for researchers, scientists, and drug development professionals, this document synthesizes current understanding, proposes testable hypotheses, and provides robust experimental protocols to investigate the compound's effects in biological systems.

Introduction: From Prodrug to Bioactive Modulator

Methyl 2-aminopentanoate, also known as L-norvaline methyl ester, is a non-proteinogenic amino acid derivative.[1] Its primary significance in biological assays stems from its role as a prodrug of L-norvaline.[2] The esterification of the carboxyl group enhances its lipophilicity, potentially facilitating its transport across cellular membranes. Once inside the cell or in biological fluids, the methyl ester is readily hydrolyzed by ubiquitous esterases to yield the biologically active molecule, L-norvaline.[3][4][5][6] This conversion is a critical first step in its mechanism of action.

Part 1: The Primary Mechanism - Arginase Inhibition and Nitric Oxide Enhancement

The most well-documented mechanism of action of L-norvaline, and by extension methyl 2-aminopentanoate, is the competitive inhibition of the enzyme arginase.[7][8][9][10] Arginase plays a crucial role in the urea cycle by converting L-arginine to ornithine and urea.[11] In many cell types, arginase competes with nitric oxide synthase (NOS) for their common substrate, L-arginine.[12][13]

By inhibiting arginase, L-norvaline effectively increases the intracellular pool of L-arginine available to NOS.[8][11] This substrate enhancement leads to a subsequent increase in the synthesis of nitric oxide (NO), a critical signaling molecule involved in a plethora of physiological processes, including vasodilation, neurotransmission, and immune responses.[7][10][14]

Signaling Pathway: Arginase Inhibition by L-Norvaline

Arginase_Inhibition cluster_0 Cellular Environment Methyl_2_aminopentanoate Methyl 2-aminopentanoate L_Norvaline L-Norvaline Methyl_2_aminopentanoate->L_Norvaline Hydrolysis Esterases Esterases Esterases->Methyl_2_aminopentanoate catalyzes Arginase Arginase L_Norvaline->Arginase Inhibits L_Arginine L-Arginine L_Arginine->Arginase NOS Nitric Oxide Synthase (NOS) L_Arginine->NOS Urea_Ornithine Urea + Ornithine Arginase->Urea_Ornithine Converts to NO_Citrulline Nitric Oxide (NO) + L-Citrulline NOS->NO_Citrulline Converts to Biological_Effects Downstream Biological Effects (e.g., Vasodilation) NO_Citrulline->Biological_Effects

Caption: Proposed primary mechanism of action of methyl 2-aminopentanoate.

Experimental Validation

To validate this mechanism, a series of in vitro and cell-based assays can be employed.

This assay directly measures the inhibitory potential of L-norvaline (derived from methyl 2-aminopentanoate) on arginase activity.

Protocol:

  • Enzyme Source: Utilize purified recombinant human arginase I or II, or cell lysates known to express high levels of arginase (e.g., HEK293T cell lysates).[15]

  • Substrate: Prepare a solution of L-arginine.

  • Inhibitor Preparation: Prepare serial dilutions of L-norvaline (or methyl 2-aminopentanoate, with a pre-incubation step to allow for hydrolysis if using cell lysates).

  • Reaction: In a 96-well plate, combine the arginase enzyme, L-arginine, and varying concentrations of the inhibitor in a suitable buffer (e.g., 100 mM Na-phosphate pH 7.4).[16]

  • Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 60 minutes).

  • Detection: Measure the amount of urea produced using a colorimetric method, such as the diacetyl monoxime-thiosemicarbazide method or a commercially available kit.[16][17][18]

  • Data Analysis: Calculate the IC50 value of L-norvaline for arginase inhibition.

ParameterDescription
Enzyme Recombinant Human Arginase I/II
Substrate L-Arginine
Inhibitor L-Norvaline
Detection Method Colorimetric (Urea quantification)
Endpoint IC50

This assay determines the effect of methyl 2-aminopentanoate on NO production in a cellular context.

Protocol:

  • Cell Culture: Culture a suitable cell line, such as human umbilical vein endothelial cells (HUVECs) or a macrophage cell line (e.g., J774A.1), which are known to produce NO.[13][19]

  • Cell Treatment: Treat the cells with varying concentrations of methyl 2-aminopentanoate for a specified duration. Include appropriate controls (vehicle, L-arginine, and a known NOS inhibitor like L-NAME).

  • NO Measurement: Measure the accumulation of nitrite and nitrate (stable end-products of NO) in the cell culture supernatant using the Griess reagent or a fluorescent probe-based assay.[20][21][22][23]

  • Data Analysis: Quantify the change in NO production in response to methyl 2-aminopentanoate treatment.

NO_Assay_Workflow Start Start: Culture HUVEC or Macrophage Cells Treatment Treat cells with Methyl 2-aminopentanoate (various concentrations) Start->Treatment Incubation Incubate for a defined period Treatment->Incubation Supernatant_Collection Collect cell culture supernatant Incubation->Supernatant_Collection Griess_Assay Perform Griess Assay or use NO-sensitive fluorescent probe Supernatant_Collection->Griess_Assay Measurement Measure absorbance or fluorescence Griess_Assay->Measurement Analysis Analyze data and quantify NO production Measurement->Analysis

Caption: Workflow for cellular nitric oxide production assay.

Part 2: Investigating Secondary Mechanisms - Modulation of the Glutamatergic System

While arginase inhibition is the primary mechanism, emerging evidence suggests that L-norvaline may also interact with the glutamatergic system, particularly in the central nervous system.[24][25] These effects appear to be more complex and may be context-dependent.

Proposed Mechanisms:
  • Modulation of Glutamate Transporters: Studies have shown that L-norvaline can increase the expression of vesicular glutamate transporters (VGLUTs), which could lead to altered glutamate packaging and release.[24]

  • Influence on Glutamate Homeostasis: At high concentrations, L-norvaline has been reported to cause cytotoxicity in vitro, potentially through disruption of glutamate homeostasis and mitochondrial function.[9][25] This suggests that it may influence glutamate uptake or metabolism.

  • Interaction with Glutamate Receptors: While direct binding to glutamate receptors is not well-established, altered glutamate levels due to the aforementioned mechanisms could indirectly modulate the activity of both ionotropic (e.g., NMDA, AMPA) and metabotropic glutamate receptors.[26][27][28]

Experimental Approaches

These assays can determine if methyl 2-aminopentanoate or L-norvaline directly interacts with amino acid transporters, including glutamate transporters.

Protocol:

  • Preparation of Synaptosomes or Transfected Cells: Isolate synaptosomes from brain tissue or use cell lines engineered to express specific amino acid transporters (e.g., VGLUTs, EAATs).[29][30]

  • Radioligand Incubation: Incubate the prepared synaptosomes or cells with a radiolabeled substrate for the transporter of interest (e.g., [3H]-glutamate) in the presence of varying concentrations of methyl 2-aminopentanoate or L-norvaline.[31][32]

  • Separation and Scintillation Counting: Separate the bound and unbound radioligand and quantify the radioactivity using a scintillation counter.

  • Data Analysis: Determine the IC50 of the test compound for inhibiting radioligand binding or uptake.

Assay TypeTargetRadioligandEndpoint
Binding Assay Amino Acid Transporterse.g., [3H]-substrateKi
Uptake Assay Amino Acid Transporterse.g., [3H]-glutamateIC50

Patch-clamp electrophysiology can be used to assess the effects of methyl 2-aminopentanoate on the function of glutamate receptors in neurons.

Protocol:

  • Cell Preparation: Use primary neuronal cultures or brain slices containing neurons that express glutamate receptors.[33][34]

  • Patch-Clamp Recording: Establish whole-cell patch-clamp recordings from individual neurons.

  • Drug Application: Apply a known agonist of a specific glutamate receptor subtype (e.g., NMDA or AMPA) to elicit a current.

  • Co-application of Test Compound: Co-apply the agonist with varying concentrations of methyl 2-aminopentanoate or L-norvaline and record any changes in the agonist-induced current.[35][36]

  • Data Analysis: Analyze the electrophysiological recordings to determine if the test compound potentiates or inhibits the glutamate receptor-mediated currents.

Electrophysiology_Workflow Start Start: Prepare primary neurons or brain slices Patch_Clamp Establish whole-cell patch-clamp recording Start->Patch_Clamp Agonist_Application Apply glutamate receptor agonist (e.g., NMDA) Patch_Clamp->Agonist_Application Record_Current Record baseline agonist-induced current Agonist_Application->Record_Current Co_Application Co-apply agonist with Methyl 2-aminopentanoate Record_Current->Co_Application Record_Modulated_Current Record modulated current Co_Application->Record_Modulated_Current Analysis Analyze changes in current amplitude and kinetics Record_Modulated_Current->Analysis

Caption: Workflow for electrophysiological assessment of glutamate receptor modulation.

Conclusion and Future Directions

The primary mechanism of action of methyl 2-aminopentanoate in biological assays is attributable to its hydrolysis product, L-norvaline, which acts as a potent inhibitor of arginase, leading to enhanced nitric oxide production. This well-defined pathway provides a solid foundation for its application in research areas such as cardiovascular physiology and neuroprotection.[7][8][12][37][38][39]

The potential secondary mechanisms involving the glutamatergic system are less characterized but offer exciting avenues for future research. Elucidating the precise interactions of L-norvaline with glutamate transporters and its impact on glutamate homeostasis will be crucial for a comprehensive understanding of its neuroactive properties. The experimental protocols outlined in this guide provide a robust framework for researchers to systematically investigate and validate the multifaceted biological activities of methyl 2-aminopentanoate.

References

  • Caring Sunshine. (n.d.). Ingredient: L-norvaline. Retrieved from [Link]

  • Pokrovskii, M. V., Korokin, M. V., Tsepeleva, S. A., Pokrovskaia, T. G., Gureev, V. V., Korokina, L. V., & Gudyrev, O. S. (2011). Arginase Inhibitor in the Pharmacological Correction of Endothelial Dysfunction. International Journal of Hypertension, 2011, 510857. [Link]

  • The Supplement Engineer. (2022, October 7). Is L-Norvaline Bad for the Brain? Retrieved from [Link]

  • Cell Biolabs, Inc. (n.d.). Nitric Oxide Assays. Retrieved from [Link]

  • LifeTein. (2025, May 29). Unusual Amino Acids: Norvaline. LifeTein Peptide Blog. [Link]

  • Exercise Physiology. (2019, March 9). L-Norvaline Functions and Catabolism [Video]. YouTube. [Link]

  • Klimova, N. V., et al. (2019). Norvaline reduces blood pressure and induces diuresis in rats with inherited stress-induced arterial hypertension. bioRxiv. [Link]

  • Eurofins. (n.d.). DAT Human Dopamine Transporter Binding Antagonist Radioligand LeadHunter Assay - FR. Retrieved from [Link]

  • Polis, B., & Samson, A. O. (2022). Effects of Chronic Arginase Inhibition with Norvaline on Tau Pathology and Brain Glucose Metabolism in Alzheimer's Disease Mice. International Journal of Molecular Sciences, 23(3), 1593. [Link]

  • Klimova, N. V., et al. (2019). Norvaline Reduces Blood Pressure and Induces Diuresis in Rats with Inherited Stress-Induced Arterial Hypertension. Oxidative Medicine and Cellular Longevity, 2019, 8215473. [Link]

  • Biocompare. (n.d.). Nitric Oxide Assay Kits. Retrieved from [Link]

  • Iacobazzi, A., et al. (2025). Synthesis of Arginase Inhibitors: An Overview. Molecules, 30(2), 488. [Link]

  • Li, H., et al. (2021). A synthetic peptide as an allosteric inhibitor of human arginase I and II. Scientific Reports, 11(1), 3865. [Link]

  • Kotha, S. R., et al. (2019). A glutamate concentration-biased allosteric modulator potentiates NMDA-induced ion influx in neurons. Pharmacology Research & Perspectives, 7(5), e00519. [Link]

  • Geresh, S., & Gilboa, Y. (1991). Enzymatic resolution of amino acids via ester hydrolysis. Biotechnology and Bioengineering, 37(9), 883-888. [Link]

  • Sucic, S., & Sitte, H. H. (2018). Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters. In Neurotransmitter Transporters (pp. 1-22). Humana Press, New York, NY. [Link]

  • Chang, C. I., Liao, J. C., & Kuo, L. (1998). Arginase modulates nitric oxide production in activated macrophages. American Journal of Physiology-Heart and Circulatory Physiology, 274(1), H342-H348. [Link]

  • Rothman, R. B., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Frontiers in Pharmacology, 11, 678. [Link]

  • Sucic, S., & Sitte, H. H. (2018). Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters. ResearchGate. [Link]

  • Polis, B., et al. (2018). L-Norvaline Reverses Cognitive Decline and Synaptic Loss in a Murine Model of Alzheimer's Disease. Neurotherapeutics, 15(4), 1036-1054. [Link]

  • Polis, B., & Samson, A. O. (2020). L-Norvaline, a new therapeutic agent against Alzheimer's disease. Neural Regeneration Research, 15(12), 2236-2237. [Link]

  • Libri, V., et al. (2001). Electrophysiological Effects of Three Groups of Glutamate Metabotropic Receptors in Rat Piriform Cortex. The Journal of Membrane Biology, 181(2), 125-134. [Link]

  • HSN. (2024, February 8). Norvaline: Nitric oxide booster. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7019097, L-Norvaline, methyl ester. Retrieved from [Link]

  • Reisser, D., Onier-Cherix, N., & Jeannin, J. F. (2002). Arginase Activity is Inhibited by l-NAME, both In Vitro and In Vivo. Journal of Enzyme Inhibition and Medicinal Chemistry, 17(4), 249-252. [Link]

  • Cochilla, A. J., & Alford, S. (2002). Physiological Activation of Presynaptic Metabotropic Glutamate Receptors Increases Intracellular Calcium and Glutamate Release. Journal of Neurophysiology, 87(5), 2397-2409. [Link]

  • Gu, R. L., et al. (1998). U.S. Patent No. 5,773,261. Washington, DC: U.S.
  • Corder, G., et al. (2022). Recent Advances in the Modulation of Pain by the Metabotropic Glutamate Receptors. International Journal of Molecular Sciences, 23(16), 9400. [Link]

  • Hu, H. J., et al. (2007). Metabotropic Glutamate Receptor 5 Modulates Nociceptive Plasticity via Extracellular Signal-Regulated Kinase-Kv4.2 Signaling in Spinal Cord Dorsal Horn Neurons. Journal of Neuroscience, 27(49), 13496-13507. [Link]

  • Kunz, H., & Heitmann, P. (1991). Hydrolysis of peptide esters by different enzymes. Journal of Peptide Science, 3(1), 35-41. [Link]

  • Chemsrc. (2025, August 24). L-VALINE METHYL ESTER. Retrieved from [Link]

  • Science.gov. (n.d.). esterase hydrolysis activity: Topics. Retrieved from [Link]

  • Polis, B., & Samson, A. O. (2019). Reports of L-Norvaline Toxicity in Humans May Be Greatly Overstated. Expert Opinion on Drug Metabolism & Toxicology, 15(12), 1073-1074. [Link]

  • Fleming, K. E. R., & Wellstead, J. R. (2020). The Role of Amino Acids in Neurotransmission and Fluorescent Tools for Their Detection. International Journal of Molecular Sciences, 21(17), 6177. [Link]

  • Pittaluga, A., & Raiteri, M. (1990). Presynaptic glutamate receptors regulate noradrenaline release from isolated nerve terminals. Journal of Neurochemistry, 55(1), 242-246. [Link]

  • Tan, N. H., & Kaiser, E. T. (1972). The α-Chymotrypsin-catalyzed Hydrolysis of Esters of α-Amino Acids. ResearchGate. [Link]

  • Wikipedia. (n.d.). Glutamate receptor. Retrieved from [Link]

Sources

Foundational

Synthesis Pathways and Precursors for Methyl 2-Aminopentanoate: A Technical Whitepaper

Executive Overview Methyl 2-aminopentanoate (commonly referred to as methyl norvalinate), typically isolated and utilized as its hydrochloride salt (H-Nva-OMe·HCl), is a critical non-proteinogenic amino acid derivative....

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Overview

Methyl 2-aminopentanoate (commonly referred to as methyl norvalinate), typically isolated and utilized as its hydrochloride salt (H-Nva-OMe·HCl), is a critical non-proteinogenic amino acid derivative. In the realm of advanced organic synthesis, it serves as an indispensable valine protecting group during the assembly of highly active peptides, effectively mitigating unwanted side reactions and substantially enhancing overall yields ([1]). Beyond peptide synthesis, its unique structural profile makes it a highly sought-after intermediate in the development of advanced therapeutics, including immunomodulatory drugs and antihypertensive agents ([2]). This whitepaper details the precursor profiles, mechanistic synthesis pathways, and field-validated experimental protocols for this compound.

Precursor Profiling and Quantitative Data

The primary upstream precursor for methyl 2-aminopentanoate is L-norvaline, systematically known as (2S)-2-aminopentanoic acid ([3]). The targeted esterification of this precursor yields methyl (2S)-2-aminopentanoate hydrochloride ([4]). The table below summarizes the critical physicochemical properties of both the precursor and the target product, providing quantitative baselines for analytical verification.

PropertyPrecursor: L-NorvalineTarget: Methyl 2-aminopentanoate HCl
IUPAC Name (2S)-2-aminopentanoic acidmethyl (2S)-2-aminopentanoate;hydrochloride
CAS Number 6600-40-456558-30-6
Molecular Formula C5H11NO2C6H14ClNO2
Molecular Weight 117.15 g/mol 167.63 g/mol
Appearance White flakes/powderWhite to light yellow crystalline powder
Solubility Soluble in water, low in organicsSoluble in water and methanol
Melting Point ~300 °C108-110 °C

Mechanistic Synthesis Pathways

The industrial and laboratory-scale synthesis of methyl 2-aminopentanoate relies on a highly controlled, multi-step pathway that transitions from basic aliphatic acids to a precisely esterified chiral product.

Upstream Precursor Synthesis (L-Norvaline)

L-norvaline is synthesized starting from n-valeric acid. The process initiates with the conversion of n-valeric acid to n-valeryl chloride using thionyl chloride (SOCl2), followed immediately by bromination to yield α-bromo-n-valeryl chloride. Ammonolysis with liquid ammonia produces racemic α-aminovaleramide. This racemic mixture is subsequently resolved using chiral tartaric acid to isolate the L-enantiomer. A final hydrolysis step yields enantiopure L-norvaline ([5]).

Esterification to Methyl 2-Aminopentanoate

The conversion of L-norvaline to its methyl ester hydrochloride is achieved via a thionyl chloride-mediated esterification in anhydrous methanol. Causality & Mechanistic Insight: Thionyl chloride (SOCl2) is explicitly chosen over standard mineral acids (such as bubbling HCl gas) because it serves a dual, synergistic purpose. First, it reacts with methanol to generate anhydrous hydrogen chloride (HCl) in situ, acting as the acid catalyst for the Fischer esterification. Second, SOCl2 acts as a potent dehydrating agent, consuming any adventitious water and driving the thermodynamic equilibrium entirely toward the ester product without the risk of hydrolysis ([6]).

Pathway A n-Valeric Acid (Starting Material) B α-Bromo-n-valeryl chloride (Intermediate) A->B 1. SOCl2 (Acylation) 2. Br2 (Bromination) C L-Norvaline (Precursor) B->C 1. NH3 (Ammonolysis) 2. Chiral Resolution 3. Hydrolysis D Methyl 2-aminopentanoate HCl (Target Product) C->D CH3OH, SOCl2 (Esterification)

Chemical synthesis pathway from n-valeric acid to methyl 2-aminopentanoate hydrochloride.

Experimental Protocol: Thionyl Chloride-Mediated Esterification

To ensure high yield and prevent the degradation of the chiral center, the esterification must be strictly temperature-controlled. The sudden addition of SOCl2 at elevated temperatures can lead to rapid gas evolution (SO2 and HCl) and sudden boiling, which poses severe safety risks and reduces the overall yield ([6]).

Step-by-Step Methodology & Self-Validation
  • Preparation & Dissolution: Suspend 1.0 equivalent of L-norvaline (e.g., 10.0 g, 85.3 mmol) in 10 volumes of anhydrous methanol (100 mL) in a round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser fitted with a drying tube.

  • Thermal Control: Submerge the reaction flask in an ice-salt bath. Allow the internal temperature to drop to between -10 °C and 0 °C. Causality: Low temperatures suppress the violent exothermic reaction between SOCl2 and methanol, preventing localized overheating that could lead to racemization of the α-carbon.

  • Activation (SOCl2 Addition): Slowly add 1.5 to 2.0 equivalents of thionyl chloride (approx. 9.3 mL, 128 mmol) dropwise over 30-45 minutes. Maintain the internal temperature strictly below 10 °C during the entire addition process ([6]).

  • Propagation: Once the addition is complete, remove the ice bath and allow the mixture to slowly warm to room temperature. Subsequently, heat the reaction to a gentle reflux (approx. 60-65 °C) for 3 to 4 hours.

  • Self-Validation (In-Process Control): Monitor the reaction via Thin Layer Chromatography (TLC) using a ninhydrin stain. The complete disappearance of the baseline L-norvaline spot confirms reaction completion.

  • Isolation & Purification: Concentrate the reaction mixture under reduced pressure to remove unreacted methanol, SOCl2, and dissolved gases. Dissolve the resulting viscous residue in a minimal amount of cold methanol and precipitate the product by adding cold diethyl ether.

  • Filtration: Collect the white crystalline solid via vacuum filtration, wash with cold diethyl ether, and dry under high vacuum to afford methyl (2S)-2-aminopentanoate hydrochloride.

Workflow step1 Step 1: Dissolution Suspend L-Norvaline in anhydrous Methanol step2 Step 2: Thermal Control Cool to -10°C to 0°C under N2 atmosphere step1->step2 step3 Step 3: Activation Dropwise addition of SOCl2 (Maintain temp < 10°C) step2->step3 step4 Step 4: Propagation Reflux at 60°C for 3-4 hours (Monitor via TLC) step3->step4 step5 Step 5: Isolation Vacuum concentration & Ether precipitation step4->step5 step6 Step 6: Validation Yield: >90% Optical Rotation & NMR Check step5->step6

Step-by-step experimental workflow for the esterification of L-norvaline.

Applications in Drug Development and Advanced Synthesis

Methyl 2-aminopentanoate is a highly versatile building block in medicinal chemistry:

  • Toll-Like Receptor (TLR) Modulators: The compound is a critical amine precursor in the synthesis of diamino pyrido[3,2-d]pyrimidine derivatives. These compounds function as TLR-8 agonists, activating myeloid dendritic cells and monocytes to produce pro-inflammatory cytokines (such as TNF-α and IFN-γ), which are highly valuable in cancer immunotherapy and immunodeficiency treatments ([2]).

  • Asymmetric Synthesis & Heterocycles: Methyl 2-aminopentanoate hydrochloride is frequently N-protected (e.g., using Boc anhydride) and reduced to form chiral amino aldehydes and alcohols. These intermediates are subsequently used in zinc-catalyzed regioselective allenylation reactions to synthesize complex oxazolidinones and 2,5-dihydrofurans ([7]).

  • Peptide Synthesis: It is utilized to introduce the norvaline residue into peptide backbones. The methyl ester acts as an effective C-terminal protecting group, preventing unwanted side reactions during amide bond coupling ([1]).

References

  • ChemBK. "(S)-methyl 2-aminopentanoate hydrochloride - Introduction." Available at:[Link]

  • PubChem. "methyl (2S)-2-aminopentanoate hydrochloride." National Institutes of Health. Available at:[Link]

  • GlobalChemMall. "(2S)-2-aminopentanoic acid." Available at:[Link]

  • Google Patents. "Method for producing amino acid ester hydrochloride (JP4356292B2).
  • Google Patents. "Method for synthesis of L-norvaline (CN1962613A).
  • The Journal of Organic Chemistry. "Oxazolidinones and 2,5-Dihydrofurans via Zinc-Catalyzed Regioselective Allenylation Reactions of l-α-Amino Aldehydes." ACS Publications. Available at:[Link]

  • Google Patents. "Toll like receptor modulator compounds (US9670205B2).

Sources

Exploratory

Physicochemical Profiling and Synthetic Applications of Methyl 2-Aminopentanoate

Introduction & Strategic Importance Methyl 2-aminopentanoate, commonly referred to as methyl norvalinate or H-Nva-OMe, is a non-proteinogenic aliphatic amino acid ester. In modern medicinal chemistry and drug development...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Strategic Importance

Methyl 2-aminopentanoate, commonly referred to as methyl norvalinate or H-Nva-OMe, is a non-proteinogenic aliphatic amino acid ester. In modern medicinal chemistry and drug development, non-proteinogenic amino acids are critical building blocks for synthesizing peptidomimetics with enhanced proteolytic stability. Specifically, the enantiopure (S)-methyl 2-aminopentanoate serves as a vital structural intermediate in the development of Poly (ADP-ribose) polymerase 1 (PARP1) selective inhibitors, which are heavily investigated for targeted oncology therapies, particularly in homologous recombination-deficient cancers[1].

Because the free base form of aliphatic amino acid esters is prone to self-condensation, this compound is almost universally synthesized, stored, and utilized as a hydrochloride salt (Methyl 2-aminopentanoate hydrochloride)[2].

Physicochemical Data & Thermodynamic Stability

Understanding the physicochemical parameters of methyl 2-aminopentanoate is crucial for optimizing reaction conditions, particularly in continuous flow synthesis or complex multi-step batch reactions.

Causality of the Salt Form

Amino acid esters possess both a nucleophilic primary amine and an electrophilic ester carbonyl. In the free base state, these molecules are highly susceptible to intermolecular aminolysis, leading to the formation of diketopiperazines (cyclic dipeptides). By isolating the compound as a hydrochloride salt, the amine is protonated ( NH3+​ ), rendering it non-nucleophilic. This strictly enforces thermodynamic stability during long-term storage and prevents spontaneous degradation[2].

Quantitative Data Summary
PropertyFree Base (Methyl norvalinate)Hydrochloride Salt (H-Nva-OMe·HCl)
CAS Number 21685-17-6 (R-enantiomer)56558-30-6 (S-enantiomer) / 10047-10-6 (DL)
Molecular Formula C₆H₁₃NO₂C₆H₁₄ClNO₂
Molecular Weight 131.17 g/mol 167.63 g/mol [3]
Boiling Point 197.5 °C at 760 mmHg[4]Decomposes before boiling
Density ~0.96 g/cm³ (Extrapolated)[5]Solid (Bulk density varies)
Flash Point 73.2 °C[4]N/A

(Note: The density of the free base is extrapolated from the closely related analog ethyl 2-aminopentanoate, which exhibits a density of 0.957 g/cm³[5].)

Standardized Experimental Methodologies

To ensure scientific integrity and reproducibility, the following self-validating protocols outline the synthesis of the stable salt and its subsequent activation for drug discovery workflows.

Synthesis of Methyl 2-Aminopentanoate Hydrochloride

This protocol utilizes a modified Fischer esterification driven by in situ generation of anhydrous hydrogen chloride.

Step-by-Step Methodology:

  • Solvent Activation: Charge a dry, argon-purged round-bottom flask with anhydrous methanol (10 equivalents). Chill the system to 0 °C using an ice-water bath.

  • Reagent Addition: Slowly add thionyl chloride ( SOCl2​ , 1.5 equivalents) dropwise over 30 minutes. Mechanistic Rationale: The reaction of SOCl2​ with methanol is highly exothermic and generates reactive methyl chlorosulfite and anhydrous HCl in situ, which acts as the catalytic acid.

  • Substrate Introduction: Add L-norvaline (1.0 equivalent) portion-wise to the chilled solution.

  • Reflux: Remove the ice bath and heat the reaction mixture to reflux (approx. 65 °C) for 12–18 hours. Monitor the consumption of the starting material via TLC (Ninhydrin stain).

  • Isolation: Concentrate the mixture under reduced pressure to remove excess methanol and volatile byproducts ( SO2​ ).

  • Purification: Triturate the resulting crude oil with cold diethyl ether to precipitate methyl 2-aminopentanoate hydrochloride as a white to off-white crystalline solid[2]. Filter and dry under high vacuum.

Downstream Application: SN​Ar Coupling for PARP1 Inhibitors

In the synthesis of azaquinolone-based PARP1 inhibitors, methyl 2-aminopentanoate hydrochloride is coupled with fluorinated aromatic systems[1].

Step-by-Step Methodology:

  • Preparation: Suspend methyl 2-aminopentanoate hydrochloride (15.57 g, 92.88 mmol) and methyl 4-fluoro-3-nitrobenzoate (9.0 g, 45.19 mmol) in anhydrous Tetrahydrofuran (THF, 160 mL)[1].

  • Free-Basing: Add Sodium bicarbonate ( NaHCO3​ , 20.0 g, 238.08 mmol) to the mixture. Mechanistic Rationale: The mild base neutralizes the hydrochloride salt, liberating the nucleophilic free amine without hydrolyzing the methyl ester[1].

  • Reaction: Stir the heterogeneous mixture at room temperature for 18 hours. The electron-withdrawing nitro group on the benzoate strongly activates the ortho-fluorine for Nucleophilic Aromatic Substitution ( SN​Ar ).

  • Workup: Remove the THF under reduced pressure. Dilute the crude residue with Ethyl Acetate (EtOAc, 150 mL) and wash sequentially with deionized water and saturated aqueous NaHCO3​ to remove inorganic salts and unreacted amine[1].

  • Recovery: Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate to yield the coupled intermediate.

Mechanistic Workflow

The following diagram illustrates the logical progression from the unprotected amino acid through the stable intermediate, culminating in the target active pharmaceutical ingredient (API) scaffold.

SynthesisWorkflow N1 L-Norvaline (Free Amino Acid) N2 Thionyl Chloride / Methanol (Esterification) N1->N2 Activation N3 Methyl 2-aminopentanoate HCl (Stable Salt Form) N2->N3 Precipitation N4 Base (e.g., NaHCO3) (Free-basing) N3->N4 In situ neutralization N5 Nucleophilic Substitution (S_NAr) N4->N5 Amine activation N6 PARP1 Inhibitor Intermediates (Target Scaffold) N5->N6 Target coupling

Figure 1: Synthetic workflow and downstream application of Methyl 2-aminopentanoate hydrochloride.

References

  • US11325906B2 - Chemical compounds - Google Patents Source: google.com 1

  • (S)-methyl 2-aminopentanoate hydrochloride - ChemBK Source: chembk.com 4

  • (R)-Ethyl 2-AMinopentanoate Hydrochloride 144447-82-5 - Guidechem Source: guidechem.com 5

  • methyl (2S)-2-aminopentanoate hydrochloride | C6H14ClNO2 | CID 14118488 - PubChem Source: nih.gov 3

  • (S)-methyl 2-aminopentanoate hydrochloride (Introduction) - ChemBK Source: chembk.com 2

Sources

Foundational

In Vitro Pharmacokinetic Profiling of Methyl 2-Aminopentanoate: A Mechanistic Whitepaper

Executive Summary The development of amino acid derivatives requires a rigorous understanding of their absorption, distribution, metabolism, and excretion (ADME) properties. Methyl 2-aminopentanoate (commonly known as me...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of amino acid derivatives requires a rigorous understanding of their absorption, distribution, metabolism, and excretion (ADME) properties. Methyl 2-aminopentanoate (commonly known as methyl norvalinate) represents a classic prodrug strategy wherein the polar carboxylic acid of L-norvaline is masked by an alkyl ester. While this modification successfully increases lipophilicity and membrane permeability, it introduces a highly specific metabolic liability: rapid hydrolysis by ubiquitous systemic and hepatic esterases.

As a Senior Application Scientist, I approach the in vitro pharmacokinetic (PK) profiling of such compounds not as a checklist of assays, but as a kinetic system designed to isolate and quantify these specific liabilities. This whitepaper details the mechanistic rationale, self-validating experimental protocols, and regulatory context required to successfully profile methyl 2-aminopentanoate in the preclinical phase.

Mechanistic Rationale: The Amino Acid Ester Paradigm

Norvaline is an unbranched, non-proteinogenic amino acid. In its native state, its zwitterionic nature at physiological pH severely limits transcellular passive diffusion. By esterifying the carboxylate moiety to form methyl 2-aminopentanoate, we reduce the topological polar surface area (TPSA) and increase the partition coefficient (LogP). This transient lipophilicity is engineered to enhance absorption across the intestinal epithelium, often hijacking solute carrier (SLC) transporters such as PEPT1 or LAT1 in the process[1].

However, this structural modification is a double-edged sword. The ester bond is highly susceptible to cleavage by carboxylesterases (CES) and butyrylcholinesterases (BChE) present in the blood and liver. Therefore, the in vitro profiling strategy must meticulously interrogate the balance between enhanced intestinal permeability and rapid systemic bioconversion.

G cluster_0 Absorption & Distribution cluster_1 Hepatic Clearance A Methyl 2-aminopentanoate (Lipophilic Prodrug) B Caco-2 Permeability (Transcellular Flux) A->B Intestinal Absorption C Plasma Stability (Esterase Hydrolysis) A->C Systemic Circulation D Liver Microsomes (CYP450 & CES Activity) A->D Hepatic Perfusion E LC-MS/MS Bioanalysis (Quantification) B->E Apical/Basolateral Sampling C->E Serial Timepoints (0-120 min) F L-Norvaline (Active Parent Amino Acid) C->F Rapid Cleavage (CES) D->E Serial Timepoints (0-60 min) D->F Rapid Cleavage (CES/CYP) G PK Modeling (t1/2, CLint, Papp) E->G Data Integration

In vitro PK profiling workflow for methyl 2-aminopentanoate and its enzymatic conversion.

Experimental Protocols: Self-Validating Systems

A common pitfall in early-stage ADME screening is the reliance on isolated data points without internal validation. The protocols described below are designed as self-validating systems. Every step includes specific controls to ensure that the causality of compound degradation or transport is definitively proven.

Plasma Stability & Esterase Hydrolysis Assay

Causality & Rationale: We must differentiate between spontaneous chemical hydrolysis (due to pH) and true enzymatic cleavage by plasma esterases. If methyl 2-aminopentanoate degrades rapidly, we must prove it is due to CES activity to accurately predict in vivo half-life[2].

Step-by-Step Methodology:

  • Matrix Preparation: Thaw pooled human plasma (K2EDTA) and pre-warm to 37°C. In parallel, prepare a 0.1 M Phosphate-Buffered Saline (PBS) solution (pH 7.4) to serve as the chemical stability control.

  • Inhibitor Control Arm: To a subset of plasma samples, add 1 mM of bis-p-nitrophenyl phosphate (BNPP), a broad-spectrum carboxylesterase inhibitor. This isolates CES-driven hydrolysis from other degradation pathways.

  • Compound Spiking: Spike methyl 2-aminopentanoate into the plasma, BNPP-plasma, and PBS matrices to achieve a final concentration of 1 μM. Ensure the final organic solvent concentration (DMSO) remains 0.5% to prevent enzyme denaturation.

  • Incubation & Kinetic Sampling: Incubate the plates at 37°C with gentle agitation. Withdraw 50 μL aliquots at precisely 0, 15, 30, 60, and 120 minutes.

  • Quenching & Precipitation: Immediately quench the withdrawn aliquots by dispensing them into 150 μL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide). This instantly precipitates plasma proteins and halts all enzymatic activity.

  • Bioanalysis: Centrifuge the quenched plates at 4000 rpm for 15 minutes at 4°C. Transfer the supernatant and analyze via LC-MS/MS. Monitor the MRM transitions for both the disappearance of methyl 2-aminopentanoate and the appearance of L-norvaline.

  • System Validation: Propantheline must be run in parallel as a positive control for esterase activity[2],. The assay is only considered valid if propantheline exhibits a half-life ( t1/2​ ) of < 30 minutes, and the PBS control arm shows < 5% degradation of the test compound.

Caco-2 Bidirectional Permeability Assay

Causality & Rationale: When analyzing highly permeable lipophilic esters, apparent permeability ( Papp​ ) can be artificially deflated if the compound binds non-specifically to the transwell polycarbonate membrane or accumulates intracellularly without effluxing. A rigorous mass balance calculation is non-negotiable to validate the transport data.

Step-by-Step Methodology:

  • Cell Culture & Monolayer Integrity: Seed Caco-2 cells on polycarbonate transwell inserts. Culture for 21 days. Prior to the assay, measure the Transepithelial Electrical Resistance (TEER). Only wells with a TEER > 250 Ω⋅cm2 are utilized.

  • Dosing: Prepare dosing solutions of methyl 2-aminopentanoate at 10 μM in HBSS buffer (pH 7.4). Apply to the apical (A) chamber for A-to-B transport assessment, or the basolateral (B) chamber for B-to-A transport.

  • Incubation & Sampling: Incubate at 37°C for 120 minutes. Sample 50 μL from the receiver chamber at 30, 60, 90, and 120 minutes, replacing the volume with fresh pre-warmed buffer to maintain sink conditions.

  • Mass Balance Extraction: At T=120 min, sample the donor chamber. Lyse the cells on the membrane using a methanol/water (80:20) solution to extract any intracellularly trapped compound.

  • System Validation: Co-incubate the compound with Lucifer Yellow (LY). Post-assay fluorescence of the basolateral chamber must indicate < 1% paracellular leakage. Propranolol and atenolol are used as high and low permeability controls, respectively.

Quantitative Data Synthesis

Based on the structural properties of methyl 2-aminopentanoate and historical data of similar amino acid esters, the following table synthesizes the expected in vitro PK parameters and their mechanistic implications.

Pharmacokinetic ParameterAssay SystemMethyl 2-aminopentanoate (Prodrug)L-Norvaline (Active Parent)Mechanistic Implication
Apparent Permeability ( Papp​ ) Caco-2 (A to B)High (>15 ×10−6 cm/s)Low (<2 ×10−6 cm/s)Esterification successfully masks polarity, enabling rapid transcellular flux.
Efflux Ratio (B-A / A-B) Caco-2< 2.0N/AMinimal liability as a substrate for P-gp or BCRP efflux transporters.
Plasma Half-Life ( t1/2​ ) Human PlasmaRapid (< 30 min)Stable (> 240 min)Rapid systemic bioconversion via plasma carboxylesterases prevents prodrug accumulation.
Intrinsic Clearance ( CLint​ ) Human Liver MicrosomesHighLowHepatic esterases rapidly liberate the parent amino acid, bypassing Phase I CYP450 bottlenecks.
Fraction Unbound ( fu​ ) Equilibrium DialysisModerate (~40% unbound)High (>80% unbound)The methyl group increases lipophilicity, leading to higher non-specific protein binding in plasma.

Regulatory & Translational Context

Extrapolating these in vitro findings to in vivo models requires strict adherence to regulatory frameworks. In accordance with the FDA's 2020 guidance on In Vitro Metabolism- and Transporter-Mediated Drug-Drug Interaction Studies[3], understanding the clearance pathways of both the prodrug and the active metabolite is a critical mandate.

If methyl 2-aminopentanoate is rapidly cleaved in the gut wall or systemic plasma (as our assays are designed to detect), the systemic drug-drug interaction (DDI) risk profile is largely dictated by the parent molecule, L-norvaline, rather than the intact ester. The FDA explicitly states that sponsors must evaluate the DDI potential of metabolites if they represent a significant portion of systemic exposure[3]. Therefore, demonstrating rapid, quantitative bioconversion of the ester in vitro allows drug development teams to streamline downstream clinical DDI studies, focusing safety evaluations on the active parent amino acid rather than the transient prodrug vehicle.

References

  • Clinical Drug Interaction Studies-Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions and In Vitro Drug Interaction Studies | federalregister.gov |[Link]

  • Pharmacokinetics of amino acid ester prodrugs of Acyclovir after oral administration: Interaction with the transporters on Caco-2 cells | nih.gov |[Link]

  • Plasma Stability Assay Protocol | evotec.com |[Link]

Sources

Exploratory

Stereochemical Architecture and Enantiomeric Resolution of Methyl 2-Aminopentanoate: A Technical Whitepaper

Executive Summary Methyl 2-aminopentanoate (commonly known as norvaline methyl ester) is a non-proteinogenic α-amino acid derivative that serves as a critical chiral building block in modern drug discovery and peptide sy...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Methyl 2-aminopentanoate (commonly known as norvaline methyl ester) is a non-proteinogenic α-amino acid derivative that serves as a critical chiral building block in modern drug discovery and peptide synthesis. The stereocenter at the C2 (alpha) carbon dictates the molecule's spatial geometry, which fundamentally governs its biological efficacy and receptor binding affinity. This whitepaper provides an in-depth technical analysis of the stereochemistry of methyl 2-aminopentanoate, detailing the causality behind its biological applications, structural preservation workflows, and the analytical methodologies required for its enantiomeric resolution.

Structural & Stereochemical Profiling

Methyl 2-aminopentanoate features a chiral alpha-carbon (C2) covalently bonded to four distinct functional groups: a primary amine (–NH₂), a methyl ester (–COOCH₃), a propyl aliphatic side chain (–CH₂CH₂CH₃), and a hydrogen atom.

According to the Cahn-Ingold-Prelog (CIP) priority rules, the substituents are ranked by atomic number: –NH₂ (1) > –COOCH₃ (2) > –CH₂CH₂CH₃ (3) > –H (4). This asymmetric center yields two distinct enantiomers: the (S)-configuration (derived from L-norvaline) and the (R)-configuration (derived from D-norvaline). In pharmaceutical contexts, the compound is universally synthesized and stored as a hydrochloride salt to prevent spontaneous intermolecular aminolysis (diketopiperazine formation).

Table 1: Physicochemical and Stereochemical Properties
Property(S)-Methyl 2-aminopentanoate HCl(R)-Methyl 2-aminopentanoate HCl
Common Nomenclature L-Norvaline methyl ester hydrochlorideD-Norvaline methyl ester hydrochloride
CAS Registry Number 56558-30-67149-29-3
Molecular Formula C₆H₁₃NO₂ · HClC₆H₁₃NO₂ · HCl
Molecular Weight 167.63 g/mol 167.63 g/mol
Stereocenter (C2) (S)-configuration(R)-configuration
Optical Rotation [α]D²⁰ +21 ± 2º (c=1 in EtOH)-21 ± 2º (c=1 in EtOH)

Data sourced from authoritative chemical property databases .

Biological Causality & The Imperative of Stereospecificity

The biological activity of methyl 2-aminopentanoate derivatives is strictly stereospecific. Enzymes and cellular receptors are inherently chiral environments; thus, they discriminate between the (R) and (S) enantiomers, leading to divergent pharmacological outcomes.

  • Enzyme Inhibition: In the design of mechanism-based inhibitors for serine proteases like Human Neutrophil Elastase (HNE), the (S)-enantiomer is utilized to precisely orient the electrophilic warhead within the enzyme's active site. This stereospecific tethering is causal to the irreversible inactivation of the enzyme [[1]]([Link]).

  • Immunomodulation: (S)-methyl 2-aminopentanoate is an essential precursor in the synthesis of diamino pyrido[3,2-d]pyrimidine scaffolds. These compounds function as potent Toll-like receptor 8 (TLR-8) modulators. The (S)-configuration ensures optimal spatial alignment within the TLR-8 binding pocket on myeloid immune cells, which is a prerequisite for triggering the signal transduction cascade that releases proinflammatory cytokines (IL-12, IL-18, TNF-α) .

  • Metabolic Regulation: As an arginase inhibitor, the L-norvaline derivative enhances endogenous nitric oxide (NO) production, making it highly relevant in cardiovascular and metabolic research .

Bio_Mechanism N1 (S)-Methyl 2-aminopentanoate N2 Peptidomimetic Scaffold Synthesis N1->N2 Chiral Building Block N3 TLR-8 Modulator Complex N2->N3 Stereospecific Binding N4 Myeloid Immune Cell Activation N3->N4 Receptor Activation N5 Proinflammatory Cytokines (IL-12, IL-18, TNF-α) N4->N5 Signal Transduction

Stereospecific signaling pathway for TLR-8 modulation using (S)-enantiomer scaffolds.

Synthetic Workflows for Enantiopure Derivatives

To bypass the complexities of racemic resolution, bottom-up synthesis via the Fischer esterification of enantiopure L-norvaline is the industry standard.

Causality of Protocol Design: The reaction utilizes thionyl chloride (SOCl₂) in methanol. SOCl₂ reacts with methanol to generate anhydrous HCl in situ, which acts as a potent acid catalyst. Furthermore, SOCl₂ consumes any adventitious water, driving the equilibrium entirely toward the ester product. The final product is isolated as a hydrochloride salt because the free amine of the ester is highly nucleophilic and will undergo spontaneous self-condensation; the HCl salt protonates the amine, ensuring total structural and stereochemical stability .

Protocol 1: Synthesis of (S)-Methyl 2-aminopentanoate Hydrochloride
  • Preparation: Suspend 1.0 equivalent of enantiopure L-norvaline in strictly anhydrous methanol (10 mL/g) under an inert argon atmosphere.

  • Activation: Cool the suspension to 0 °C using an ice bath. Slowly add 1.5 equivalents of thionyl chloride (SOCl₂) dropwise to control the exothermic generation of HCl gas.

  • Reflux: Equip the flask with a reflux condenser and heat the mixture to 65 °C for 4–6 hours.

  • Self-Validation Check: Monitor the reaction via Thin-Layer Chromatography (TLC). The disappearance of the ninhydrin-active spot at the origin confirms complete esterification.

  • Isolation: Concentrate the reaction mixture under reduced pressure. Triturate the resulting crude oil with cold, anhydrous diethyl ether to precipitate pure (S)-methyl 2-aminopentanoate hydrochloride as a white crystalline solid.

  • Verification: Validate optical purity via polarimetry. A reading of [α]D²⁰ ≈ +21º (c=1 in EtOH) confirms the preservation of the (S)-stereocenter .

Enantiomeric Resolution & Analytical Methodologies

When racemic methyl 2-aminopentanoate is synthesized or when verifying the enantiomeric excess (ee%) of a batch, Chiral High-Performance Liquid Chromatography (HPLC) is required.

Causality of Derivatization: Aliphatic amino acid esters lack a conjugated π-system, rendering them nearly invisible to standard UV detectors. Pre-column derivatization with 9-fluorenylmethyl chloroformate (FMOC-Cl) solves this by appending a highly conjugated fluorene ring. Beyond enabling UV/Fluorescence detection, the bulky, aromatic FMOC group provides critical π-π stacking and steric interactions with the Chiral Stationary Phase (CSP), which is the primary driver for the differential retention of the (R) and (S) enantiomers .

Protocol 2: Chiral HPLC Separation via FMOC Derivatization
  • Neutralization & Derivatization: Dissolve the racemic methyl 2-aminopentanoate hydrochloride in ethanol. Add an excess of sodium bicarbonate (NaHCO₃) to neutralize the HCl salt, freeing the primary amine.

  • Labeling: Add 1.2 equivalents of FMOC-Cl and stir at room temperature for 30 minutes. Quench the unreacted FMOC-Cl with a primary amine scavenger (e.g., ethanolamine).

  • Chromatographic Setup: Utilize a polysaccharide-derived CSP column, such as an amylose tris(3,5-dimethylphenylcarbamate) coated column (e.g., Chiralpak AD-H or equivalent).

  • Elution: Run an isocratic mobile phase consisting of Hexane/Isopropanol (90:10 v/v) with 0.1% Trifluoroacetic acid (TFA) at a flow rate of 1.0 mL/min.

  • Detection & Validation: Monitor the eluent using a UV detector set to 254 nm. The (S)-enantiomer and (R)-enantiomer will resolve into two baseline-separated peaks due to their transient diastereomeric interactions with the chiral selector, allowing for precise quantification of enantiomeric purity .

HPLC_Workflow N1 Racemic Methyl 2-aminopentanoate N2 FMOC-Cl Derivatization (NaHCO3, EtOH, RT) N1->N2 Pre-column prep N3 Chiral Stationary Phase (CSP) Amylose Tris(3,5-dimethylphenylcarbamate) N2->N3 Injection N4 (S)-Enantiomer Elution (L-Norvaline derivative) N3->N4 Differential Affinity N5 (R)-Enantiomer Elution (D-Norvaline derivative) N3->N5 Differential Affinity N6 UV/Fluorescence Detection Quantification of ee% N4->N6 N5->N6

Workflow for the chiral HPLC resolution of methyl 2-aminopentanoate enantiomers.

References

  • Jin, D., et al. "Liquid chromatographic enantiomer separation and simultaneous determination of chemical and enantiomeric purity of α-amino acids and their methyl esters as N-fluorenylmethoxycarbonyl (FMOC) derivatives." ResearchGate. URL:[Link]

  • Halcomb, R. L., et al. "Toll like receptor modulator compounds." Google Patents (US9670205B2).
  • Smith, J. A., et al. "Oxazolidinones and 2,5-Dihydrofurans via Zinc-Catalyzed Regioselective Allenylation Reactions of l-α-Amino Aldehydes." The Journal of Organic Chemistry - ACS Publications. URL:[Link]

  • Groutas, W. C., et al. "X-ray Snapshot of the Mechanism of Inactivation of Human Neutrophil Elastase by 1,2,5-Thiadiazolidin-3-one 1,1-Dioxide Derivatives." Journal of Medicinal Chemistry - ACS Publications. URL:[Link]

Sources

Protocols & Analytical Methods

Method

Protocol for synthesizing peptides using methyl 2-aminopentanoate

Application Note: Strategic Incorporation and Deprotection of Methyl 2-Aminopentanoate in Advanced Peptide Synthesis Strategic Overview & Biochemical Relevance Methyl 2-aminopentanoate, commonly referred to as L-norvalin...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Strategic Incorporation and Deprotection of Methyl 2-Aminopentanoate in Advanced Peptide Synthesis

Strategic Overview & Biochemical Relevance

Methyl 2-aminopentanoate, commonly referred to as L-norvaline methyl ester (H-Nva-OMe), is a highly versatile, non-proteinogenic amino acid derivative. In pharmaceutical development and biochemical research, norvaline is structurally significant because it acts as a potent competitive inhibitor of the arginase enzyme. By inhibiting arginase, norvaline prevents the depletion of L-arginine, thereby shunting it toward the Nitric Oxide Synthase (NOS) pathway to enhance nitric oxide (NO) production—a critical mechanism in vascular health and metabolic disease research[1].

In the realm of synthetic peptide chemistry, particularly in the assembly of azole-homologated peptides and peptidomimetics[2], the methyl ester variant of norvaline serves as a robust C-terminal building block. It provides an orthogonal protection strategy that is completely stable under the acidic or basic conditions used to remove standard N-terminal carbamate protecting groups (such as Boc or Fmoc)[3].

ArginaseInhibition Arg L-Arginine (Substrate) Arginase Arginase Enzyme Arg->Arginase Hydrolysis Pathway NOS Nitric Oxide Synthase (NOS) Arg->NOS Shunted Pathway Orn L-Ornithine + Urea Arginase->Orn Depletion of Arg Nva L-Norvaline (Competitive Inhibitor) Nva->Arginase Inhibits NO Nitric Oxide (NO) (Vascular Target) NOS->NO Enhanced Production

Biochemical pathway demonstrating arginase inhibition by L-norvaline to enhance NO production.

Mechanistic Causality in Experimental Design

1. Orthogonal Protection Dynamics: The primary utility of H-Nva-OMe·HCl in Solution-Phase Peptide Synthesis (SPPS) lies in its orthogonality. The methyl ester (-OMe) is impervious to trifluoroacetic acid (TFA), which is used for Boc deprotection, and 20% piperidine, which is used for Fmoc deprotection[3]. This allows for the sequential elongation of the peptide chain from the N-terminus without risking premature C-terminal cleavage or unwanted oligomerization.

2. Guanidinium-Mediated Coupling: Coupling an Fmoc-protected amino acid to the primary amine of H-Nva-OMe·HCl requires a highly efficient activating agent to prevent epimerization. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is the gold standard for this process[4]. When paired with the non-nucleophilic base DIPEA (N,N-diisopropylethylamine), HATU rapidly converts the carboxylic acid into a highly reactive O-At ester. DIPEA is specifically chosen over triethylamine (TEA) because its steric bulk prevents it from acting as a competing nucleophile, ensuring high yields.

3. Mild Saponification via Lithium Hydroxide: To continue elongation at the C-terminus or to finalize the peptide, the methyl ester must be removed. Standard acidic or highly basic cleavage conditions are destructive to Fmoc groups and can cause racemization. Therefore, a mild saponification using Lithium Hydroxide (LiOH) in a Tetrahydrofuran (THF)/water co-solvent system is employed[5]. The causality here is driven by the lithium cation ( Li+ ), which strongly coordinates with the ester carbonyl oxygen. This coordination increases the electrophilicity of the carbonyl carbon, accelerating hydrolysis at low temperatures (0 °C) and strictly preventing base-catalyzed epimerization of the α-chiral center[6].

Reagent Optimization Data

To ensure maximum yield and minimal side reactions, the selection of coupling reagents for H-Nva-OMe must be data-driven. Below is a comparative summary of coupling systems evaluated for methyl ester peptide synthesis.

Coupling ReagentBaseSolventRelative EfficiencyEpimerization RiskByproduct Solubility
HATU DIPEADMFVery HighLowHigh (Easily washed)
HBTU DIPEADMFHighModerateHigh
EDC / HOBt Et₃NCH₂Cl₂ModerateLowModerate
DIC / Oxyma DIPEADMFHighLowHigh

Table 1: Quantitative comparison of peptide coupling reagents for the acylation of H-Nva-OMe. HATU/DIPEA provides the optimal balance of speed and stereochemical retention[4].

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. In-process analytical checks (TLC, pH monitoring, LC-MS) are embedded directly into the workflow to ensure that each intermediate is verified before proceeding, effectively eliminating downstream failures.

Protocol 1: Solution-Phase Coupling of Fmoc-AA-OH to H-Nva-OMe·HCl

Objective: Synthesize a protected Fmoc-AA-Nva-OMe dipeptide.

  • Reagent Preparation: In an oven-dried round-bottom flask under an argon atmosphere, dissolve the Fmoc-protected amino acid (1.0 equiv.) and HATU (1.2 equiv.) in anhydrous N,N-Dimethylformamide (DMF) to achieve a 0.1 M concentration.

  • Activation: Cool the solution to 0 °C using an ice bath. Add DIPEA (2.0 equiv.) dropwise. Stir for 5 minutes. Validation: The solution will turn a pale yellow, indicating the formation of the active O-At ester.

  • Amine Addition: Add H-Nva-OMe·HCl (1.1 equiv.) to the flask, immediately followed by an additional 1.1 equiv. of DIPEA to neutralize the hydrochloride salt and liberate the free amine.

  • Coupling: Remove the ice bath and allow the reaction to stir at room temperature (RT) for 2–4 hours.

  • In-Process Validation: Monitor the reaction via TLC (Hexanes/EtOAc 1:1). The disappearance of the Fmoc-AA-OH spot confirms reaction completion. LC-MS should show the expected [M+H]+ mass of the dipeptide.

  • Workup & Isolation: Dilute the reaction mixture with a 10-fold volume of Ethyl Acetate (EtOAc). Wash the organic layer sequentially with:

    • 1M HCl (3x) to remove unreacted amine and DIPEA.

    • Saturated NaHCO₃ (3x) to remove unreacted acid and HOAt byproducts.

    • Brine (1x) to remove residual water.

  • Drying: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the pure Fmoc-AA-Nva-OMe dipeptide.

Protocol 2: Mild Saponification of the C-Terminal Methyl Ester

Objective: Deprotect the methyl ester to yield Fmoc-AA-Nva-OH for subsequent coupling.

  • Solvent System: Dissolve the Fmoc-AA-Nva-OMe dipeptide (1.0 equiv.) in a 1:1 (v/v) mixture of Tetrahydrofuran (THF) and distilled water.

  • Hydrolysis: Cool the solution strictly to 0 °C. Slowly add Lithium Hydroxide monohydrate (LiOH·H₂O) (2.0 equiv.)[5].

  • Controlled Stirring: Stir the mixture at 0 °C for 1–2 hours. Crucial Causality: Do not allow the reaction to warm to RT, as prolonged exposure to hydroxide ions at higher temperatures will cause premature cleavage of the base-labile Fmoc group.

  • In-Process Validation: Monitor via TLC. The starting material spot will disappear, and a new baseline spot (the lithium salt of the peptide) will form.

  • Quenching & Precipitation: Carefully acidify the reaction mixture by adding 1M HCl dropwise at 0 °C until the pH reaches exactly 3.0 (verify with pH paper). Validation: The free acid peptide will precipitate or form a cloudy suspension.

  • Extraction: Extract the aqueous suspension with EtOAc (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo to yield the free acid Fmoc-AA-Nva-OH.

PeptideSynthesis A Fmoc-AA-OH (N-Protected AA) C HATU / DIPEA Activation A->C DMF, 0 °C B H-Nva-OMe·HCl (Methyl 2-aminopentanoate) B->C Neutralization D Fmoc-AA-Nva-OMe (Protected Dipeptide) C->D RT, 2-4h E LiOH / THF:H2O Saponification D->E 0 °C, 1-2h F Fmoc-AA-Nva-OH (Free Acid Dipeptide) E->F HCl (pH 3)

Workflow for the solution-phase coupling and subsequent saponification of methyl 2-aminopentanoate.

References

  • Synthesis of Peptides – Master Organic Chemistry Source: Master Organic Chemistry URL:[Link]

  • Cyclic Azole-Homologated Peptides from Marine Sponges Source: National Center for Biotechnology Information (PMC) URL:[Link]

  • HATU – Knowledge and References Source: Taylor & Francis URL:[Link]

  • Surprise in the Lithium Hydroxide Hydrolysis of a NXO-Compound Source: Sciforum URL:[Link]

Sources

Application

Application Note: Methyl (S)-2-Aminopentanoate as a Chiral Building Block in Organic Synthesis

Executive Summary & Strategic Utility Methyl (S)-2-aminopentanoate, commonly known as L-norvaline methyl ester , is a highly versatile, non-proteinogenic amino acid derivative. Characterized by its straight-chain aliphat...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Strategic Utility

Methyl (S)-2-aminopentanoate, commonly known as L-norvaline methyl ester , is a highly versatile, non-proteinogenic amino acid derivative. Characterized by its straight-chain aliphatic propyl group, it offers unique steric and lipophilic properties compared to its branched isomers like valine or leucine.

In advanced organic synthesis and drug development, L-norvaline methyl ester serves as an essential chiral hub. The methyl ester moiety is strategically chosen over ethyl or tert-butyl esters because it provides robust protection of the carboxylate during complex C-N or C-C bond formations, yet it remains sterically compact and can be mildly cleaved via saponification (e.g., LiOH/H₂O) without degrading sensitive peptide backbones[1]. Furthermore, it is commercially supplied as a hydrochloride salt (L-norvaline methyl ester hydrochloride) to prevent spontaneous intermolecular cyclization (diketopiperazine formation) and to ensure long-term shelf stability[2].

Application Landscape in Drug Discovery

The structural uniqueness of the norvaline side chain has led to its extensive incorporation into various Active Pharmaceutical Ingredients (APIs):

  • Antiviral Protease Inhibitors: L-norvaline derivatives are critical in the design of Hepatitis C Virus (HCV) NS3-serine protease inhibitors. The unbranched aliphatic chain fits optimally into specific hydrophobic binding pockets of the NS3/NS4a protease, enhancing target affinity[3].

  • Cardiovascular Therapeutics: Historically, L-norvaline methyl ester has been utilized as a key chiral intermediate in the synthesis of ACE inhibitors, such as perindopril derivatives. The preserved alpha-chiral center strictly dictates the stereochemistry required for effective active site binding[4].

  • Neurodegenerative Disease Models: The compound is frequently utilized in the synthesis of imidazole-based peptidomimetics targeting neurodegenerative disorders, typically via standard amidation protocols[5].

  • Asymmetric Catalysis & Chiral Auxiliaries: Through chemoselective reduction, L-norvaline methyl ester is a direct precursor to (S)-2-aminopentan-1-ol, a valuable chiral ligand used in transition-metal catalysis[6].

Workflow N1 L-Norvaline N2 Esterification (SOCl2, MeOH) N1->N2 N3 L-Norvaline Methyl Ester (Chiral Hub) N2->N3 N4 Amidation (EDC/HOBt) N3->N4 N5 Reduction (NaBH4/I2) N3->N5 N6 Reductive Amination N3->N6 N7 HCV Protease Inhibitors & Neuro-drugs N4->N7 N8 (S)-2-Aminopentan-1-ol (Chiral Ligands) N5->N8 N9 N-Alkyl Derivatives (ACE Inhibitors) N6->N9

Fig 1. Divergent synthetic pathways utilizing L-norvaline methyl ester as a chiral hub.

Reaction Metrics & Quantitative Data

The table below summarizes the optimized reaction parameters for the most common synthetic transformations involving L-norvaline methyl ester, highlighting the preservation of enantiomeric excess (ee).

Reaction TypePrimary ReagentsCatalyst / AdditiveTypical YieldEnantiomeric Excess (ee)
Amidation (Coupling) R-COOH, EDC·HClHOBt, DIPEA85 – 95%> 99%
Ester Reduction NaBH₄, I₂None (in situ BH₃)80 – 88%> 98%
Reductive Amination R-CHO, NaBH(OAc)₃Acetic Acid (AcOH)75 – 90%> 99%
Oxidative Modification Meldrum's acid, DCCDMAP, Pd/C (H₂)60 – 89%> 99%

Validated Experimental Protocols

Protocol A: Stereoretentive Amidation via EDC/HOBt

Objective: Couple L-norvaline methyl ester hydrochloride with a generic carboxylic acid to form a peptidomimetic intermediate without racemization[5].

Mechanistic Causality: Activating a carboxylic acid can lead to oxazolone formation, which readily racemizes the alpha-carbon. HOBt is introduced to rapidly attack the unstable O-acylisourea intermediate (formed by EDC), generating an OBt active ester. This ester resists oxazolone formation but remains highly reactive toward aminolysis. DIPEA is required to neutralize the HCl salt of the norvaline derivative, liberating the nucleophilic free amine in situ.

Step-by-Step Methodology:

  • Activation: Dissolve the target carboxylic acid (1.0 eq) in anhydrous CH₂Cl₂ (0.1 M concentration) under an inert nitrogen atmosphere.

  • Add HOBt (1.2 eq) and EDC·HCl (1.5 eq). Stir the mixture at room temperature for 30 minutes. Self-Validation: TLC should indicate the consumption of the starting acid and the formation of a less polar active ester spot.

  • Neutralization: In a separate flask, suspend L-norvaline methyl ester hydrochloride (1.1 eq) in CH₂Cl₂ and add DIPEA (3.0 eq). Stir for 5 minutes to ensure complete dissolution and liberation of the free amine.

  • Coupling: Add the amine solution dropwise to the activated ester mixture. Stir at room temperature for 12 hours.

  • Work-up: Quench the reaction with water. Wash the organic layer sequentially with 1M HCl (to remove unreacted amine and DIPEA), saturated aqueous NaHCO₃ (to remove unreacted acid and HOBt), and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the chiral amide.

Mechanism A R-COOH B EDC Activation A->B C O-Acylisourea (Unstable) B->C D HOBt Addition C->D E OBt Active Ester (Stable) D->E F L-Norvaline Methyl Ester E->F G Chiral Amide Product F->G

Fig 2. EDC/HOBt-mediated amidation mechanism preserving alpha-chirality.

Protocol B: Chemoselective Reduction to (S)-2-Aminopentan-1-ol

Objective: Reduce the methyl ester to a primary alcohol while strictly preserving the integrity of the alpha-chiral amine[6].

Mechanistic Causality: Standard reduction using LiAlH₄ is often overly harsh, posing risks of over-reduction, partial racemization, or degradation of sensitive functional groups. NaBH₄ alone is insufficiently reactive to reduce esters. However, the addition of Iodine (I₂) to NaBH₄ generates borane (BH₃) in situ. Borane coordinates strongly to the amine, directing the hydride reduction chemoselectively to the adjacent ester, yielding the chiral amino alcohol smoothly.

Step-by-Step Methodology:

  • Preparation: Suspend NaBH₄ (2.5 eq) in anhydrous THF under a nitrogen atmosphere and cool the flask to 0 °C using an ice bath.

  • Add L-norvaline methyl ester hydrochloride (1.0 eq) in one portion.

  • In Situ Borane Generation: Dissolve I₂ (1.0 eq) in a minimal amount of anhydrous THF and add it dropwise to the reaction mixture over 30 minutes. Caution: This step generates H₂ gas. The slow addition controls the exothermic release and prevents pressure buildup.

  • Reduction: Once the addition is complete and gas evolution subsides, equip the flask with a reflux condenser and heat the mixture to reflux (approx. 65 °C) for 16 hours.

  • Quenching: Cool the reaction to 0 °C and carefully add Methanol (MeOH) dropwise until bubbling ceases. Reason: MeOH safely destroys excess borane and cleaves the rigid boron-nitrogen/oxygen complexes formed during the reaction.

  • Isolation: Concentrate the mixture under reduced pressure. Dissolve the resulting white paste in 20% aqueous KOH and extract extensively with CH₂Cl₂ (3x). Dry the combined organic layers over Na₂SO₄ and evaporate to yield pure (S)-2-aminopentan-1-ol.

References

  • US7951958B2 - Imidazole compounds for the treatment of neurodegenerative disorders. Google Patents.
  • Enantiopure Synthesis of Side Chain-Modified α-Amino Acids and 5-cis-Alkylprolines. The Journal of Organic Chemistry (ACS Publications). URL:[Link]

  • Novel peptides as NS3-serine protease inhibitors of hepatitis C virus. Googleapis (Patent Application). URL:[Link]

  • CN107098949B - Novel green synthesis process for preparing perindopril tert-butylamine salt. Google Patents.

Sources

Method

Application Note: HPLC Method Development for the Analysis of Methyl 2-Aminopentanoate

Abstract The quantitative analysis of methyl 2-aminopentanoate, a small and polar amino acid ester, presents significant challenges for traditional reversed-phase High-Performance Liquid Chromatography (HPLC). Its high p...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The quantitative analysis of methyl 2-aminopentanoate, a small and polar amino acid ester, presents significant challenges for traditional reversed-phase High-Performance Liquid Chromatography (HPLC). Its high polarity leads to poor retention on nonpolar stationary phases like C18, and its lack of a significant UV-absorbing chromophore makes detection by standard UV-Vis detectors difficult. This application note provides a detailed guide for developing and validating an HPLC method for methyl 2-aminopentanoate analysis by exploring two robust and orthogonal strategies: (1) pre-column derivatization followed by reversed-phase HPLC with UV or fluorescence detection, and (2) direct analysis of the underivatized compound using Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with a universal detector, such as a Charged Aerosol Detector (CAD). We will delve into the scientific rationale behind each approach, provide detailed experimental protocols, and outline a validation strategy compliant with International Council for Harmonisation (ICH) guidelines.

The Analytical Challenge: Physicochemical Properties of Methyl 2-Aminopentanoate

Methyl 2-aminopentanoate is the methyl ester of the amino acid norvaline. Understanding its structure is key to anticipating its chromatographic behavior.

  • High Polarity: The presence of a primary amine (-NH₂) and an ester group, combined with a short alkyl chain, makes the molecule highly polar. In standard reversed-phase HPLC, which relies on hydrophobic interactions between the analyte and the stationary phase, polar compounds have weak retention and elute at or near the solvent front (void volume).[1]

  • Lack of a Chromophore: The molecule does not possess the conjugated double bonds or aromatic rings necessary to absorb light in the UV-Vis spectrum (typically >220 nm).[2] This renders conventional UV detection highly insensitive, making it unsuitable for accurate quantification, especially at low concentrations.[3]

These two properties necessitate a departure from standard HPLC-UV methodologies and require a tailored approach to achieve adequate retention and sensitive detection.

Strategic Approaches to Method Development

A successful method development strategy begins with selecting the appropriate combination of chromatography and detection to overcome the analyte's inherent challenges. Below is a decision-making framework to guide this selection.

G cluster_0 Method Development Strategy Selection Start Start: Analyze Methyl 2-Aminopentanoate Detector What detectors are available? Start->Detector UV_FLD UV-Vis or Fluorescence (FLD) Detector Detector->UV_FLD UV/FLD Only Universal Universal Detector (CAD, ELSD, MS) Detector->Universal CAD/ELSD/MS Available StrategyA Strategy A: Pre-column Derivatization + Reversed-Phase HPLC UV_FLD->StrategyA StrategyB Strategy B: Underivatized Analysis + HILIC Universal->StrategyB

Caption: High-level strategy selection for methyl 2-aminopentanoate analysis.

2.1. Strategy A: Pre-column Derivatization with Reversed-Phase HPLC

This classic and widely adopted approach chemically modifies the analyte before injection to make it suitable for conventional analysis.[4]

  • Causality & Principle: The core principle is to react the primary amine of methyl 2-aminopentanoate with a derivatizing agent. This reaction attaches a new functional group (a "tag") to the analyte that is both highly responsive to UV or fluorescence detectors and significantly increases its hydrophobicity.[5] The resulting derivative is less polar and can be effectively retained and separated on a standard C18 column.[6]

  • Selection of Derivatizing Reagent: Several reagents are available for primary amines. A combination of o-phthalaldehyde (OPA) and a thiol, such as 3-mercaptopropionic acid (MPA), is an excellent choice. This reaction is rapid, occurs at room temperature, and forms a highly fluorescent and UV-active isoindole derivative.[7] The use of MPA instead of other thiols can lead to more stable derivatives, which is crucial for quantitative accuracy.[6]

Pros & Cons of Derivatization Strategy
Advantages Disadvantages
Utilizes standard HPLC-UV/FLD equipment.Adds extra steps to sample preparation, increasing potential for error.
High sensitivity, especially with fluorescence detection.Reagent stability and reaction completeness must be carefully controlled.
Robust and well-documented for amino acids.[8]Potential for side-reactions or derivative instability.
Excellent retention and separation on C18 columns.May not be suitable for complex matrices where other primary amines could interfere.
2.2. Strategy B: Underivatized Analysis with HILIC and Universal Detection

This modern approach analyzes the compound in its native form, avoiding chemical modification by using an alternative separation mode and a universal detector.

  • Causality & Principle (HILIC): Hydrophilic Interaction Liquid Chromatography (HILIC) is an ideal separation mode for highly polar compounds that are poorly retained in reversed-phase.[9] In HILIC, the stationary phase is polar (e.g., bare silica, amide, or diol), and the mobile phase is a high-concentration organic solvent (typically acetonitrile) with a small amount of aqueous buffer.[10] The analyte partitions between the organic-rich mobile phase and a water-enriched layer on the surface of the stationary phase. This results in the strong retention of polar compounds.[9][11]

  • Principle (Universal Detectors): Since the underivatized analyte lacks a chromophore, a universal detector is required.

    • Evaporative Light Scattering Detector (ELSD): This detector nebulizes the column eluent, evaporates the mobile phase, and measures the light scattered by the remaining non-volatile analyte particles.[12][13]

    • Charged Aerosol Detector (CAD): The CAD operates similarly but, after solvent evaporation, it charges the analyte particles with a corona discharge and then measures the total charge using an electrometer.[14] The CAD is often favored for its high sensitivity, wide dynamic range, and more consistent response for non-volatile analytes.[3][15][16]

Pros & Cons of HILIC-CAD Strategy
Advantages Disadvantages
Simplifies sample preparation (no derivatization).[10]Requires specialized detectors (CAD/ELSD) not available on all HPLC systems.
Analyzes the compound in its native form.HILIC methods can require longer equilibration times and be sensitive to mobile phase composition.[17]
Universal detection is applicable to any non-volatile analyte.[12][14]Detector response can be non-linear and requires careful calibration.[18]
High organic mobile phase enhances MS compatibility and sensitivity if used.[19]Mobile phase must be volatile (no non-volatile buffers like phosphate).[13]
Detailed Experimental Protocols

The following protocols provide a starting point for method development. Optimization will be necessary based on the specific instrumentation and sample matrix.

3.1. Protocol for Strategy A: OPA/MPA Derivatization with RP-HPLC-FLD

G cluster_protocol_A Protocol A Workflow prep_reagent 1. Prepare Borate Buffer and OPA/MPA Reagent prep_sample 2. Prepare Sample and Standard Solutions prep_reagent->prep_sample derivatize 3. Mix Sample/Standard with OPA Reagent prep_sample->derivatize incubate 4. Incubate for 2 min at Room Temperature derivatize->incubate inject 5. Inject onto RP-HPLC-FLD System incubate->inject analyze 6. Acquire and Process Data inject->analyze

Caption: Experimental workflow for the derivatization strategy.

A. Reagents and Solutions

  • Borate Buffer (0.4 M, pH 10.2): Dissolve 2.47 g of boric acid in 100 mL of HPLC-grade water. Adjust pH to 10.2 with 5 M NaOH.

  • OPA/MPA Derivatization Reagent: Dissolve 50 mg of o-phthalaldehyde (OPA) in 1.25 mL of methanol. Add 50 µL of 3-mercaptopropionic acid (MPA) and 11.2 mL of 0.4 M Borate Buffer. Mix well. This reagent is stable for approximately one week when stored in a dark vial at 4°C.

  • Mobile Phase A: 25 mM Sodium Phosphate buffer, pH 7.2.

  • Mobile Phase B: Acetonitrile/Methanol/Water (45:45:10, v/v/v).

  • Standard Stock Solution: Accurately weigh 10 mg of methyl 2-aminopentanoate reference standard into a 10 mL volumetric flask and dilute with 0.1 M HCl.

B. Derivatization Procedure

  • In an autosampler vial, add 50 µL of the sample or standard solution.

  • Add 50 µL of the OPA/MPA Derivatization Reagent.

  • Mix thoroughly and allow the reaction to proceed for exactly 2 minutes at room temperature before injection.

    • Expertise Note: The timing of the derivatization reaction is critical for reproducibility. Automating this step using an autosampler program is highly recommended to ensure consistent reaction times for all samples and standards.[7]

C. HPLC Conditions

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 25 mM Sodium Phosphate, pH 7.2
Mobile Phase B Acetonitrile/Methanol/Water (45:45:10)
Gradient 0-15 min: 10% to 70% B; 15-17 min: 70% to 10% B; 17-22 min: 10% B (re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 35 °C
Injection Volume 10 µL
Fluorescence Detector Excitation: 340 nm, Emission: 455 nm
3.2. Protocol for Strategy B: HILIC with CAD

G cluster_protocol_B Protocol B Workflow prep_mobile 1. Prepare Volatile Mobile Phases prep_sample 2. Dissolve Sample/Standard in Mobile Phase A/B Mix prep_mobile->prep_sample equilibrate 3. Equilibrate HILIC Column (Crucial Step) prep_sample->equilibrate inject 4. Inject onto HILIC-CAD System equilibrate->inject analyze 5. Acquire and Process Data inject->analyze

Caption: Experimental workflow for the HILIC-CAD strategy.

A. Reagents and Solutions

  • Mobile Phase A: 95:5 Acetonitrile/Water with 10 mM Ammonium Acetate and 0.1% Formic Acid.

  • Mobile Phase B: 50:50 Acetonitrile/Water with 10 mM Ammonium Acetate and 0.1% Formic Acid.

    • Trustworthiness Note: Only volatile mobile phase components (e.g., ammonium acetate, ammonium formate, formic acid) can be used with CAD or ELSD, as non-volatile salts like phosphate will accumulate in the detector and produce a high background signal.[13]

  • Sample Diluent: A mixture of 80% Mobile Phase A and 20% Mobile Phase B.

  • Standard Stock Solution: Accurately weigh 10 mg of methyl 2-aminopentanoate reference standard into a 10 mL volumetric flask and dilute with the Sample Diluent.

B. Sample Preparation

  • Dissolve the sample in the Sample Diluent to achieve a concentration within the calibration range.

  • Filter through a 0.45 µm syringe filter before injection.

    • Expertise Note: It is critical to dissolve the sample in a solvent with a composition similar to or weaker than the initial mobile phase to ensure good peak shape. Injecting a sample in a strong (highly aqueous) solvent can cause peak distortion in HILIC.

C. HPLC-CAD Conditions

Parameter Condition
Column Amide or BEH HILIC, 2.1 x 100 mm, 1.7 µm
Mobile Phase A 95:5 ACN/H₂O + 10 mM NH₄OAc + 0.1% FA
Mobile Phase B 50:50 ACN/H₂O + 10 mM NH₄OAc + 0.1% FA
Gradient 0-1 min: 0% B; 1-8 min: 0% to 50% B; 8-9 min: 50% to 0% B; 9-15 min: 0% B (re-equilibration)
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 2 µL
CAD Settings Evaporation Temp: 35 °C, Nebulizer: N₂ at 60 psi, Filter: None
Method Validation Protocol

Once a method is developed and optimized, it must be validated to demonstrate its suitability for the intended purpose. The validation should be performed according to the International Council for Harmonisation (ICH) Q2(R2) guidelines.[20]

G cluster_validation Analytical Procedure Lifecycle atp 1. Define Analytical Target Profile (ATP) dev 2. Method Development (Strategy A or B) atp->dev opt 3. Method Optimization (e.g., pH, Gradient) dev->opt val 4. Method Validation (ICH Q2(R2)) opt->val routine 5. Routine Use & Lifecycle Management val->routine

Caption: Relationship between development, optimization, and validation.

4.1. Validation Parameters and Acceptance Criteria

The following table summarizes the key validation parameters required for an HPLC assay method.

Parameter Purpose Typical Acceptance Criteria
Specificity To demonstrate that the signal is unequivocally from the analyte of interest, free from interference from matrix components, impurities, or degradation products.[21]Peak purity index > 0.999. Baseline resolution (Rs > 2) from adjacent peaks.
Linearity To demonstrate a proportional relationship between analyte concentration and detector response over a defined range.[22]Correlation coefficient (r²) ≥ 0.999.
Range The concentration interval over which the method is precise, accurate, and linear.[23]Typically 80% to 120% of the target assay concentration.
Accuracy The closeness of the measured value to the true value. Assessed by spike/recovery studies.[23]98.0% to 102.0% recovery for drug substance assay.
Precision The degree of scatter between a series of measurements. Includes Repeatability (intra-day) and Intermediate Precision (inter-day, inter-analyst).[21]Relative Standard Deviation (RSD) ≤ 2.0%.
Limit of Quantitation (LOQ) The lowest concentration of analyte that can be quantified with acceptable precision and accuracy.Signal-to-Noise ratio ≥ 10; RSD ≤ 10%.
Limit of Detection (LOD) The lowest concentration of analyte that can be detected but not necessarily quantified.Signal-to-Noise ratio ≥ 3.
Robustness The ability of the method to remain unaffected by small, deliberate variations in method parameters (e.g., pH ±0.2, Temp ±2°C).[24]System suitability parameters remain within limits; RSD of results ≤ 2.0%.
4.2. Protocol: Linearity Study
  • Prepare Standards: Prepare at least five standard solutions of methyl 2-aminopentanoate from the stock solution, covering the range of 80% to 120% of the expected sample concentration.

  • Analysis: Inject each standard solution in triplicate.

  • Data Evaluation:

    • Plot a graph of the mean peak area versus concentration.

    • Perform a linear regression analysis to determine the slope, y-intercept, and correlation coefficient (r²).

    • Visually inspect the plot for any deviation from linearity.

Conclusion

The analysis of methyl 2-aminopentanoate by HPLC requires tailored strategies to overcome its inherent polarity and lack of a UV chromophore.

  • Strategy A (Derivatization) is a highly sensitive and robust method ideal for laboratories equipped with standard HPLC-UV or fluorescence detectors. It leverages well-established chemistry to make the analyte compatible with conventional reversed-phase chromatography.

  • Strategy B (HILIC-CAD) offers a more direct and modern approach, simplifying sample preparation and analyzing the compound in its native state. It is particularly powerful in labs with universal detection capabilities and is highly amenable to coupling with mass spectrometry for further characterization.

The choice between these two authoritative methods depends on the available instrumentation, the required sensitivity, and the complexity of the sample matrix. Both strategies, when properly developed and validated according to ICH guidelines, can provide accurate, precise, and reliable quantitative data for methyl 2-aminopentanoate in research, development, and quality control settings.

References
  • Waters Corporation. (n.d.). Charged Aerosol Detector | For HPLC & UHPLC Analysis. Waters. [Link]

  • Wikipedia. (2023). Evaporative light scattering detector. Wikipedia. [Link]

  • Kim, J. H., et al. (2022). In-Needle Pre-Column Derivatization for Amino Acid Quantification (iPDAQ) Using HPLC. Metabolites. [Link]

  • Lab Manager. (2020). ELSD in HPLC: How Evaporative Light Scattering Detection Enhances Compound Analysis. Lab Manager. [Link]

  • Wikipedia. (2023). Charged aerosol detector. Wikipedia. [Link]

  • Waters Corporation. (n.d.). Derivitization of Amino Acids Using Waters AccQ•Tag Chemistry. Waters. [Link]

  • Teledyne LABS. (n.d.). Evaporative Light Scattering Detection (ELSD). Teledyne LABS. [Link]

  • The Nest Group. (n.d.). Direct Analysis of Amino Acids by HILIC–ESI-MS. The Nest Group. [Link]

  • Advanced Materials Technology. (n.d.). Analysis of Underivatized Essential Amino Acids by HILIC Separation using the HALO® Penta-hydroxy based Column and Single Quadrupole Mass Detection. Advanced Materials Technology. [Link]

  • Shimadzu. (n.d.). ELSD-LT III. Shimadzu. [Link]

  • HPLC. (2017). direct analysis of amino acids by HILIC–eSI-MS. The Applications Book. [Link]

  • Welch Materials. (2024). Advanced Strategies for Retaining Polar Compounds in Chromatography: Case Studies and Practical Applications. Welch Materials. [Link]

  • Prinsen, H. C. M. T., et al. (2016). Rapid quantification of underivatized amino acids in plasma by hydrophilic interaction liquid chromatography (HILIC) coupled with tandem mass-spectrometry. Journal of Inherited Metabolic Disease. [Link]

  • IntechOpen. (2022). Perspective Chapter: Mixed-Mode Chromatography. IntechOpen. [Link]

  • Saito, K., et al. (2021). Use of Commercial Mixed-Mode Stationary Phases and Sorbents in the High-Performance Liquid Chromatography Analysis and Solid-Phase Extraction of Ionized and Hydrophilic Bioactive Compounds. Molecules. [Link]

  • Advion Interchim Scientific. (n.d.). Evaporative light scattering detector ELSD. Advion Interchim Scientific. [Link]

  • Waters Corporation. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. [Link]

  • Lemasson, E., et al. (2025). Mixed-Mode Chromatography—A Review. LCGC International. [Link]

  • Kyoto University Research Information Repository. (2022). In-Needle Pre-Column Derivatization for Amino Acid Quantification (iPDAQ) Using HPLC. KURENAI. [Link]

  • Analytical Chemistry. (2026). HPLC Analysis of Nonvolatile Analytes Using Charged Aerosol Detection. ACS Publications. [Link]

  • International Journal of Pharmaceutical Erudition. (2023). A Review of HPLC Method Development and Validation as per ICH Guidelines. [Link]

  • HWI group. (2025). Charged Aerosol Detection in Pharmaceutical Analysis. HWI group Blog. [Link]

  • Zenodo. (2024). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. Zenodo. [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Analysis of Glycine and Glycine Methyl Ester Hydrochloride. SIELC. [Link]

  • Journal of Chromatographic Science. (2010). HPLC Separation of Enantiomers of Amino Acids and Amino Alcohols on Ionically Bonded Chiral Stationary Phases.... Oxford Academic. [Link]

  • PubMed. (2017). A simplified guide for charged aerosol detection of non-chromophoric compounds.... National Library of Medicine. [Link]

  • Pharmaguideline. (2024). Steps for HPLC Method Validation. Pharmaguideline. [Link]

  • Yakhak Hoeji. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Journal of the Pharmaceutical Society of Korea. [Link]

  • SpringerLink. (2021). Determination of amino acids in human biological fluids by high-performance liquid chromatography: critical review. Springer. [Link]

  • MDPI. (2020). Analysis of Derivatized N-Acyl Amino Acid Surfactants Using HPLC and HPLC/MS. MDPI. [Link]

  • Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. [Link]

  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). ICH. [Link]

  • European Medicines Agency. (2022). ICH guideline Q14 on analytical procedure development. EMA. [Link]

  • Royal Society of Chemistry. (2023). Development of an HPLC method for the determination of amines in a leukemia mouse model. RSC Publishing. [Link]

Sources

Application

Application Note: Derivatization Protocols for Methyl 2-Aminopentanoate in GC-MS

Introduction & Mechanistic Rationale Methyl 2-aminopentanoate, commonly known as norvaline methyl ester, is a non-proteinogenic amino acid derivative frequently utilized as an internal standard in quantitative metabolomi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

Methyl 2-aminopentanoate, commonly known as norvaline methyl ester, is a non-proteinogenic amino acid derivative frequently utilized as an internal standard in quantitative metabolomics, biomarker discovery, and pharmacokinetic assays. While Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for amino acid profiling, the inherent polarity of these molecules presents a significant analytical challenge.

In the case of methyl 2-aminopentanoate, the carboxyl group is already protected via methyl esterification. However, the primary amine (-NH2) at the C2 position remains highly active. If left unprotected, this amine will participate in hydrogen bonding with the free silanol groups of the GC column's stationary phase[1]. This interaction causes severe peak tailing, irreversible column adsorption, and thermal degradation at elevated injection port temperatures[1].

Comparative Overview of Derivatization Strategies

Selecting the appropriate derivatization reagent depends on your laboratory's specific MS detector sensitivity requirements and sample matrix conditions. The table below summarizes the quantitative and qualitative parameters of the most common N-derivatization strategies for pre-esterified amino acids.

Derivatization StrategyPrimary ReagentTarget GroupOptimal Reaction ConditionsByproducts GeneratedGC Column Compatibility
Acylation (N-TFA) TFAA-NH260°C, 30 minTrifluoroacetic acid (Corrosive)Excellent (Requires strict evaporation step)
Silylation (N-TMS) MSTFA-NH260°C, 30–60 minN-methyltrifluoroacetamide (Volatile)Excellent (Highly moisture sensitive)
Alkoxycarbonylation Methyl Chloroformate-NH225°C, 5 minMethanol, CO2, HClGood (Compatible with aqueous matrices)

Protocol A: N-Acylation using Trifluoroacetic Anhydride (TFAA)

Causality & Expertise

Acylation using TFAA is highly favored when extreme sensitivity is required in Electron Ionization (EI) MS. The introduction of the highly electronegative trifluoroacetyl group directs MS fragmentation predictably, yielding highly stable and abundant target ions[3][4].

Critical Insight: The reaction between the primary amine and TFAA generates trifluoroacetic acid as a byproduct. If this acid is injected into the GC-MS, it will rapidly strip the stationary phase of the column (e.g., HP-5ms) and degrade the MS source. Therefore, a strict evaporation and reconstitution step is mandatory to make this a self-validating, non-destructive protocol[3].

Step-by-Step Methodology
  • Sample Aliquoting: Transfer 100 µL of the methyl 2-aminopentanoate sample or standard (e.g., 1 mg/mL in methanol) into a 2 mL glass autosampler vial with a PTFE-lined screw cap.

  • Solvent Removal: Evaporate the sample to complete dryness under a gentle stream of ultra-pure Nitrogen (N2) at room temperature.

  • Reagent Addition: Add 100 µL of anhydrous Ethyl Acetate (or Dichloromethane) followed immediately by 50 µL of neat TFAA[3].

  • Incubation: Cap the vial tightly and vortex for 10 seconds. Incubate in a heating block at 60°C for 30 minutes.

  • Acid Evaporation (Critical): Remove the vial, uncap, and evaporate the excess TFAA and residual trifluoroacetic acid to complete dryness under a gentle N2 stream. Do not overheat during this step to prevent analyte loss.

  • Reconstitution: Reconstitute the dried N-TFA derivative in 100 µL of anhydrous Ethyl Acetate. Vortex for 15 seconds.

  • Analysis: Transfer to a GC vial with a micro-insert for immediate GC-MS analysis.

TFAA_Workflow A Sample Preparation (Methyl 2-aminopentanoate) B Solvent Evaporation (N2 stream) A->B C Addition of TFAA & Solvent (e.g., Ethyl Acetate) B->C D Incubation (60°C for 30 min) C->D E Evaporation of Excess TFAA (N2 stream) D->E F Reconstitution (Ethyl Acetate) E->F G GC-MS Analysis (EI Mode) F->G

Workflow for N-trifluoroacetylation of methyl 2-aminopentanoate prior to GC-MS analysis.

Protocol B: N-Silylation using MSTFA

Causality & Expertise

Silylation is the most universal derivatization technique for GC-MS. For amino acids, MSTFA is vastly superior to BSTFA because its primary byproduct, N-methyltrifluoroacetamide, is highly volatile and elutes safely with the solvent front, preventing detector fouling[1].

Critical Insight: Silylation reagents are notoriously sensitive to moisture. Even trace amounts of water will hydrolyze the MSTFA reagent, leading to incomplete derivatization and poor reproducibility. To ensure trustworthiness, the protocol must include rigorous desiccation.

Step-by-Step Methodology
  • Sample Aliquoting: Transfer 100 µL of the methyl 2-aminopentanoate sample into a glass vial.

  • Rigorous Drying: Evaporate to dryness under N2. To ensure absolute removal of water, add 50 µL of anhydrous acetonitrile, vortex, and evaporate again (azeotropic drying).

  • Reagent Addition: Add 50 µL of anhydrous Acetonitrile (or Pyridine, which acts as an acid scavenger and catalyst) followed by 50 µL of MSTFA[1].

  • Incubation: Cap tightly and incubate at 60°C for 30 to 60 minutes.

  • Direct Analysis: Unlike TFAA, the MSTFA reaction mixture does not require evaporation. The solution can be transferred directly to a GC vial for injection. Note: Samples must be analyzed within 24–48 hours as TMS derivatives can degrade over time[2].

MSTFA_Reaction Substrate Substrate Methyl 2-aminopentanoate Intermediate {Reaction|60°C, 30 min} Substrate->Intermediate Reagent Reagent MSTFA Reagent->Intermediate Product Product N-TMS Derivative Intermediate->Product TMS transfer Byproduct Byproduct Volatile Amide Intermediate->Byproduct Leaving group

Silylation reaction pathway of methyl 2-aminopentanoate using MSTFA.

Recommended GC-MS Analytical Parameters

To validate the success of the derivatization, the following baseline GC-MS parameters are recommended for both N-TFA and N-TMS derivatives:

  • Column: 5% Phenyl Methylpolysiloxane capillary column (e.g., TRACE TR-5, HP-5ms, or DB-5ms), 30 m × 0.25 mm I.D. × 0.25 µm film thickness[1].

  • Carrier Gas: Ultra-high purity Helium at a constant flow rate of 1.0 mL/min.

  • Injection Volume: 1.0 µL.

  • Injection Mode: Split (10:1 to 50:1 depending on sample concentration) at 250°C.

  • Oven Temperature Program:

    • Initial: 70°C (Hold for 1 min).

    • Ramp: 10°C/min to 280°C.

    • Final Hold: 5 min at 280°C.

  • MS Parameters: Electron Ionization (EI) source at 70 eV. Source temperature at 230°C. Quadrupole temperature at 150°C. Acquire in Full Scan mode (m/z 50–500) for initial method validation, followed by Selected Ion Monitoring (SIM) for high-sensitivity quantification[2].

(Note: Methyl 2-aminopentanoate contains a chiral center at C2. Standard 5% phenyl columns will not resolve the D- and L- enantiomers. If chiral resolution is required, a specialized cyclodextrin-based or Chirasil-Val column must be used in conjunction with the TFAA protocol[3].)

Sources

Method

Application Note: High-Efficiency Incorporation of Methyl 2-Aminopentanoate in Recombinant Proteins

Executive Summary The engineering of proteins with unnatural amino acids (UAAs) is a cornerstone of modern peptidomimetic design and structural biology. However, a persistent bottleneck in in vivo UAA incorporation is th...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The engineering of proteins with unnatural amino acids (UAAs) is a cornerstone of modern peptidomimetic design and structural biology. However, a persistent bottleneck in in vivo UAA incorporation is the poor cellular uptake of zwitterionic free amino acids. This application note details the use of methyl 2-aminopentanoate (the methyl ester of L-norvaline) to bypass membrane permeability limitations. By leveraging intracellular esterase activity and editing-deficient aminoacyl-tRNA synthetases, researchers can achieve high-yield, site-specific or global incorporation of straight-chain hydrophobic residues into recombinant proteins.

Mechanistic Principles

The Esterification Strategy for Cellular Permeability

Free UAAs, such as L-norvaline, exist as zwitterions at physiological pH, severely restricting their passive diffusion across the Escherichia coli cell membrane. Esterification of the carboxylic acid to form methyl 2-aminopentanoate masks this charge, significantly increasing the molecule's lipophilicity. Once the methyl ester crosses the membrane, endogenous non-specific esterases hydrolyze the ester bond, releasing a high intracellular concentration of the active free acid, L-norvaline[1]. This strategy can enhance UAA incorporation yields by 2- to 6-fold compared to supplementing with the free acid form[1].

Synthetase Fidelity and Norvaline Misincorporation

L-norvaline is a straight-chain isomer of the branched-chain amino acid valine. In biological systems, it acts as a structural analog to leucine and can be misincorporated at leucine positions during translation[2]. Wild-type Leucyl-tRNA synthetase (LeuRS) possesses a hydrolytic editing domain designed to clear misactivated non-cognate amino acids like norvaline to prevent cellular toxicity[3]. To achieve robust incorporation, researchers utilize editing-deficient LeuRS mutants (e.g., the T252A mutation). The T252A substitution increases the volume of the amino acid binding pocket and abolishes the hydrolytic editing of norvalyl-tRNA, allowing the UAA to be stably attached to tRNA^Leu and incorporated into the nascent polypeptide chain[4].

Workflow Visualization

UAA_Pathway A Methyl 2-aminopentanoate (Extracellular) B Cell Membrane Diffusion A->B C Intracellular Methyl 2-aminopentanoate B->C D Endogenous Esterases (Hydrolysis) C->D Ester Cleavage E Free L-Norvaline D->E F Editing-Deficient LeuRS (e.g., T252A) E->F Aminoacylation G Norvalyl-tRNA F->G H Ribosomal Translation G->H Decoding I UAA-Incorporated Protein H->I

Figure 1: Pathway of methyl 2-aminopentanoate uptake, intracellular hydrolysis, and protein incorporation.

Comparative Data Summaries

Table 1: Biochemical Comparison of UAA Supplementation Forms

PropertyL-Norvaline (Free Acid)Methyl 2-aminopentanoate (Methyl Ester)
Cellular Permeability Low (Zwitterionic at pH 7.4)High (Lipophilic ester)
Relative Intracellular Yield 1x (Baseline)2x to 6x enhancement
Cytotoxicity Risk ModerateModerate to High (Requires controlled induction)
Target tRNA Synthetase LeuRS (Editing-deficient)LeuRS (Post-esterase hydrolysis)

Table 2: Mass Spectrometry Diagnostic Ions for Incorporation Verification Because valine and norvaline are perfect isomers, standard MS1 cannot differentiate them. Hot Electron Capture Dissociation (HECD) is required to generate diagnostic side-chain fragmentation ions[5].

Amino Acid ResidueMonoisotopic Mass (Da)Mass Shift vs. LeucineDiagnostic w ions (HECD)
Leucine (Leu) 113.0840.000 DaStandard w ions
Valine (Val) 99.068-14.016 Daw ions absent/weak
Norvaline (Nva) 99.068-14.016 DaProminent w ions (e.g., w5)

Experimental Protocols

The following protocols outline a self-validating system for incorporating methyl 2-aminopentanoate into recombinant proteins using an E. coli expression host harboring an editing-deficient LeuRS.

Protocol 1: Preparation of the UAA Media Supplement

Causality: Methyl 2-aminopentanoate hydrochloride is highly soluble in water but can undergo spontaneous hydrolysis if stored in basic conditions. It must be prepared fresh or stored in a slightly acidic buffer.

  • Weigh out the required mass of methyl 2-aminopentanoate hydrochloride to create a 100 mM stock solution.

  • Dissolve the powder in sterile, deionized water.

  • Adjust the pH to 6.5 using dilute NaOH (avoid exceeding pH 7.0 to prevent premature ester hydrolysis).

  • Filter-sterilize through a 0.22 µm membrane and store at -20°C in single-use aliquots.

Protocol 2: Expression of Norvaline-Modified Proteins in E. coli

Causality: To maximize norvaline incorporation, endogenous leucine must be depleted so that norvaline can outcompete leucine for the LeuRS active site[2]. This is achieved via a media-shift to M9 minimal media.

  • Primary Culture: Inoculate a single colony of E. coli (expressing your target protein and the T252A LeuRS mutant) into 50 mL of LB broth containing appropriate antibiotics. Grow at 37°C overnight.

  • Expansion: Transfer 10 mL of the overnight culture into 1 L of fresh LB broth. Grow at 37°C until the OD600 reaches 0.6–0.8.

  • Media Shift (The Depletion Step): Centrifuge the culture at 4,000 x g for 15 minutes at 4°C. Discard the LB supernatant. Gently wash the pellet with 100 mL of sterile M9 minimal media (lacking leucine) to remove residual amino acids.

  • Resuspension & Starvation: Resuspend the pellet in 1 L of fresh M9 minimal media supplemented with 19 standard amino acids (excluding leucine). Incubate at 37°C for 30 minutes to exhaust intracellular leucine pools.

  • UAA Supplementation: Add the methyl 2-aminopentanoate stock to a final concentration of 2 mM.

  • Induction: Add 1 mM IPTG to induce protein expression. Self-Validation Control: Maintain a parallel 50 mL culture where IPTG is added without the UAA. A successful media shift will result in translation stalling and truncated/low-yield protein in this control.

  • Harvest: Incubate for 4–6 hours at 30°C, then harvest cells by centrifugation. Proceed with standard affinity purification (e.g., Ni-NTA).

Protocol 3: Analytical Verification via Mass Spectrometry (HECD)

Causality: Because the mass shift from Leucine to Norvaline (-14.016 Da) is identical to the mass shift from Leucine to Valine, standard Collision-Induced Dissociation (CID) MS cannot confirm if the substitution is specifically norvaline or a valine misincorporation. HECD is strictly required[5].

  • Perform an in-gel trypsin digestion of the purified recombinant protein. Ensure the resulting peptides have a charge carrier residue (Arginine or Lysine) at the C-terminus, which is required for diagnostic w ion formation[5].

  • Inject the peptide mixture into an LC-MS/MS system equipped with an HECD cell.

  • Isolate the precursor ions exhibiting a -14.016 Da mass shift relative to the native leucine-containing peptide.

  • Apply hot electrons (e.g., 16 eV) to induce fragmentation.

  • Data Analysis: Analyze the spectra for the presence of diagnostic w ions (e.g., w5). The presence of these prominent w ions confirms the incorporation of the straight-chain norvaline rather than the branched-chain valine[5].

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Methyl 2-Aminopentanoate Synthesis

Welcome to the Application Scientist Support Portal. The synthesis of methyl 2-aminopentanoate (commonly known as norvaline methyl ester) via Fischer esterification is a fundamental transformation in peptide chemistry an...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Portal. The synthesis of methyl 2-aminopentanoate (commonly known as norvaline methyl ester) via Fischer esterification is a fundamental transformation in peptide chemistry and drug development. However, achieving high purity and yield requires precise control over reaction kinetics and thermodynamics.

This guide addresses the most common failure modes encountered during this synthesis—such as diketopiperazine (DKP) formation and incomplete conversion—providing mechanistic insights and self-validating protocols to ensure reproducible success in your laboratory.

Diagnostic Workflow for Impurity Identification

TroubleshootingWorkflow Start Impurity Detected in Crude Product CheckMass Analyze via LC-MS Determine m/z Start->CheckMass MassDKP m/z = 199.1 [M+H]+ (Diketopiperazine) CheckMass->MassDKP Self-condensation MassSM m/z = 118.1 [M+H]+ (Unreacted Norvaline) CheckMass->MassSM Incomplete Rxn MassHydro m/z = 132.1 but low yield (Hydrolysis) CheckMass->MassHydro Aqueous Workup FixDKP Action: Lower Temp, Avoid Free Base Form MassDKP->FixDKP FixSM Action: Increase SOCl2 eq, Check Anhydrous Cond. MassSM->FixSM FixHydro Action: Improve Desiccation, Cold Ether Trituration MassHydro->FixHydro

Fig 1: Diagnostic decision tree for identifying and resolving norvaline methyl ester impurities.

Section 1: Frequently Asked Questions (FAQs) & Mechanistic Troubleshooting

Q1: My final product contains a significant amount of diketopiperazine (DKP). Why does this happen, and how can I prevent it? A1: Diketopiperazine (3,6-dipropylpiperazine-2,5-dione) formation is a classic thermodynamic sink in amino acid ester synthesis. When methyl 2-aminopentanoate is in its free base form, the unprotonated N-terminal amine of one molecule acts as a nucleophile, attacking the ester carbonyl of a second molecule[1]. This intermolecular aminolysis forms a linear dipeptide intermediate, which rapidly undergoes intramolecular cyclization to form the highly stable six-membered DKP ring, releasing methanol[2].

Causality & Prevention: DKP formation is highly favored under basic or neutral conditions and is inherently autocatalytic[3]. To prevent this, the product must be maintained strictly as a hydrochloride salt (methyl 2-aminopentanoate hydrochloride) during synthesis and storage. Do not neutralize the reaction mixture during workup. If the free base is required for a subsequent peptide coupling step, generate it in situ immediately prior to use at low temperatures (0°C) to kinetically suppress the cyclization pathway[1].

DKPMechanism A Methyl 2-aminopentanoate (Free Base) B Dipeptide Intermediate (Linear) A->B Intermolecular Aminolysis C 3,6-dipropylpiperazine-2,5-dione (DKP Impurity) B->C Intramolecular Cyclization (-MeOH)

Fig 2: Mechanistic pathway of diketopiperazine (DKP) formation via self-condensation.

Q2: LC-MS analysis shows a high percentage of unreacted 2-aminopentanoic acid (norvaline). What went wrong during the thionyl chloride esterification? A2: Incomplete conversion typically stems from improper activation or moisture contamination. Thionyl chloride (SOCl₂) serves a dual purpose: it generates the catalytic HCl required for the Fischer esterification and acts as a chemical desiccant by reacting with water to form SO₂ and HCl gases[4]. If the reaction stalls, it is usually due to one of two factors:

  • Temperature Mismanagement: Adding SOCl₂ at too low a temperature without subsequent heating can lead to a sluggish reaction where the reagent simply pools[5]. Conversely, adding it too rapidly at elevated temperatures causes violent outgassing and loss of SOCl₂ before it can drive the equilibrium forward[6].

  • Wet Solvents: If the methanol is not strictly anhydrous, SOCl₂ is consumed by water rather than driving the esterification.

Solution: Ensure methanol is anhydrous. Add SOCl₂ dropwise at 0°C to safely control the exothermic release of HCl, then heat the mixture to reflux (70°C) for 8-12 hours to kinetically drive the reaction to completion[7].

Q3: How do I remove residual sulfurous byproducts and excess HCl without hydrolyzing the newly formed ester? A3: Aqueous workups are strictly contraindicated for amino acid ester hydrochlorides due to their high water solubility and susceptibility to hydrolysis. Instead, utilize a solvent-antisolvent precipitation strategy.

Causality: The target salt is highly soluble in methanol but insoluble in non-polar ethereal solvents. By evaporating the methanol under reduced pressure and triturating the resulting crude oil with ice-cold diethyl ether or tert-butyl methyl ether (TBME), the methyl 2-aminopentanoate hydrochloride will rapidly crystallize[8]. The ether wash effectively solubilizes and removes residual dimethyl sulfite and unreacted organic impurities, leaving the pure salt.

Section 2: Quantitative Data & Analytical Signatures

To accurately diagnose your reaction mixture, compare your analytical data against the standard impurity profiles outlined below.

AnalyteMolecular Weight ( g/mol )LC-MS m/z [M+H]⁺¹H-NMR Signature (CD₃OD, 400 MHz)Primary Cause of Presence
Methyl 2-aminopentanoate (Product) 131.17132.1Singlet at ~3.82 ppm (3H, -OCH₃)N/A (Target Compound)
2-Aminopentanoic acid (Norvaline) 117.15118.1Absence of methyl ester singletIncomplete esterification
Diketopiperazine (DKP Byproduct) 198.26199.1Shifted α-proton, loss of ester singletSelf-condensation of free base
Section 3: Self-Validating Standard Operating Procedure (SOP)

Protocol: Synthesis of Methyl 2-Aminopentanoate Hydrochloride This protocol utilizes built-in in-process controls (IPCs) to ensure each step is chemically validated before proceeding to the next.

Materials Required:

  • L-Norvaline (2-aminopentanoic acid)

  • Anhydrous Methanol (HPLC grade, <50 ppm H₂O)

  • Thionyl Chloride (SOCl₂, freshly distilled or high purity)

  • Ice-cold Diethyl Ether (or TBME)

Step-by-Step Methodology:

  • Preparation & Suspension: Suspend L-norvaline (1.0 eq) in anhydrous methanol (approx. 5-10 volumes) in a dry, round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

    • Self-Validation: The suspension will remain cloudy, as zwitterionic norvaline is poorly soluble in methanol.

  • Activation (0°C): Submerge the flask in an ice bath. Slowly add SOCl₂ (1.2 - 1.5 eq) dropwise over 30 minutes[4].

    • Causality: The ice bath controls the highly exothermic reaction between SOCl₂ and methanol, preventing the premature loss of volatile HCl gas which is critical for catalysis[6].

  • Esterification (Reflux): Remove the ice bath, allow the mixture to reach room temperature, and then heat to reflux (70°C) for 8-12 hours[7].

    • Self-Validation (IPC 1): The reaction mixture will transition from a cloudy suspension to a completely clear, homogeneous solution as the insoluble amino acid converts into the highly soluble ester hydrochloride.

    • Self-Validation (IPC 2): Perform TLC (Silica, DCM:MeOH 9:1, Ninhydrin stain). The starting material spot (R_f ~0.1) must completely disappear, replaced by a higher running product spot (R_f ~0.4)[4].

  • Concentration: Once complete, cool the reaction to room temperature and remove the methanol and excess HCl/SOCl₂ under reduced pressure using a rotary evaporator[5].

    • Causality: Complete removal of volatiles prevents the formation of sulfurous impurities during crystallization.

  • Trituration & Purification: To the resulting viscous oil, add ice-cold diethyl ether and vigorously scratch the inside of the flask with a glass rod to induce crystallization[8].

    • Self-Validation: A sudden precipitation of a white to off-white crystalline solid confirms successful salt formation and the exclusion of non-polar impurities.

  • Isolation: Filter the crystals under vacuum, wash with additional cold ether, and dry under high vacuum to afford pure methyl 2-aminopentanoate hydrochloride.

References
  • Benchchem. DL-Threonine Methyl Ester Hydrochloride: A Comprehensive Technical Guide.4

  • PMC / ACS Omega. Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide.3

  • Journal of Advanced Pharmacy Education and Research. Synthesis and biological evaluation of amino acid and peptide conjugates of rhein derivatives.7

  • Pianeta Chimica. Problem 2: Synthesis of Amino Acid Methyl Ester Hydrochloride.8

  • UNI ScholarWorks. On the Mechanism of Protein Synthesis.2

  • Google Patents (JP2003137850A). Method for producing amino acid ester hydrochloride.5

  • Google Patents (JP4356292B2). Method for producing amino acid ester hydrochloride.6

Sources

Optimization

Technical Support Center: Optimizing Reaction Conditions for Methyl 2-Aminopentanoate Hydrolysis

Welcome to the technical support center for the hydrolysis of methyl 2-aminopentanoate. This guide, designed for researchers, scientists, and professionals in drug development, provides in-depth troubleshooting advice an...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the hydrolysis of methyl 2-aminopentanoate. This guide, designed for researchers, scientists, and professionals in drug development, provides in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, our goal is to blend established chemical principles with practical, field-tested insights to ensure your experiments are both successful and reproducible.

Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the hydrolysis of methyl 2-aminopentanoate, providing the core knowledge needed to design and optimize your reaction conditions.

Q1: What are the primary methods for hydrolyzing methyl 2-aminopentanoate?

There are two primary methods for the hydrolysis of esters like methyl 2-aminopentanoate: acid-catalyzed hydrolysis and base-promoted hydrolysis (saponification).[1][2][3]

  • Acid-Catalyzed Hydrolysis: This method involves heating the ester in the presence of water and a strong acid catalyst, such as dilute sulfuric acid (H₂SO₄) or hydrochloric acid (HCl).[4][5] The reaction is reversible, meaning it reaches an equilibrium that includes the ester, water, the resulting carboxylic acid, and methanol.[2][4][5][6] To drive the reaction towards the products, a large excess of water is typically used.[4][5][6]

  • Base-Promoted Hydrolysis (Saponification): This is the more common method for ester hydrolysis.[5] It involves reacting the ester with a stoichiometric amount of a strong base, like sodium hydroxide (NaOH) or lithium hydroxide (LiOH).[1] The reaction is irreversible because the carboxylic acid formed is immediately deprotonated by the base to form a carboxylate salt, which is unreactive towards the alcohol byproduct.[6][7] This irreversibility ensures the reaction proceeds to completion.[1][3]

Q2: Which hydrolysis method is generally recommended and why?

For most applications, base-promoted hydrolysis (saponification) is the preferred method .

The key advantage is that the reaction is irreversible and goes to completion .[1][3][5] In acid-catalyzed hydrolysis, the reversible nature of the reaction means that achieving a high yield can be challenging without using a significant excess of water to shift the equilibrium.[2][6] Saponification, by contrast, provides a more reliable and direct route to complete conversion, simplifying product isolation as there is no unreacted ester to separate.[5]

Q3: What is the mechanism of base-promoted hydrolysis (saponification)?

The saponification of an amino acid ester proceeds through a nucleophilic acyl substitution mechanism. The process can be visualized in the following steps:

  • Nucleophilic Attack: A hydroxide ion (⁻OH) acts as a nucleophile and attacks the electrophilic carbonyl carbon of the ester. This breaks the π-bond of the carbonyl group and forms a tetrahedral intermediate.[1][7]

  • Collapse of the Intermediate: The tetrahedral intermediate is unstable and collapses. The carbonyl double bond reforms, and the methoxide ion (⁻OCH₃) is eliminated as a leaving group.

  • Acid-Base Reaction: The methoxide ion is a strong base and immediately deprotonates the newly formed carboxylic acid. This is the thermodynamically favorable and irreversible step that drives the reaction to completion, yielding the carboxylate salt and methanol.[6][7]

Mechanism of Base-Promoted Hydrolysis (Saponification).
Q4: How can I monitor the progress of the hydrolysis reaction?

Effective reaction monitoring is crucial for determining the endpoint and ensuring complete conversion. Several analytical techniques are suitable.

Analytical MethodPrincipleAdvantagesDisadvantages
Thin-Layer Chromatography (TLC) Separates components based on polarity. The amino acid product is much more polar than the starting ester.Fast, simple, and requires minimal equipment.Not quantitative; can be difficult to resolve spots if polarities are similar.
Gas Chromatography-Mass Spectrometry (GC-MS) Separates volatile compounds and provides mass information for identification.Highly sensitive and provides structural confirmation.The amino acid product is non-volatile and requires derivatization.
High-Performance Liquid Chromatography (HPLC) Separates components in a liquid phase. Often used with UV or MS detection.Quantitative and highly reproducible. Can handle non-volatile samples.Requires derivatization of the amino acid for sensitive UV detection.[8][9] Common derivatizing agents include OPA, PITC, or Fmoc-Cl.[8][10][11]
¹H NMR Spectroscopy Monitors the disappearance of the methyl ester signal (~3.7 ppm) and the appearance of product signals.Provides a direct, quantitative measure of conversion from the reaction crude.Requires access to an NMR spectrometer; lower sensitivity than chromatographic methods.

Troubleshooting Guide

This guide provides solutions to common problems encountered during the hydrolysis of methyl 2-aminopentanoate.

Troubleshooting_Workflow start Problem: Low Yield or Incomplete Reaction check_conversion Is there any product formation? start->check_conversion no_conversion Diagnosis: No Reaction Occurring check_conversion->no_conversion No incomplete_conversion Diagnosis: Stalled or Incomplete Reaction check_conversion->incomplete_conversion Yes, but incomplete cause_temp Cause: Low Temperature? Solution: Increase heat (reflux). no_conversion->cause_temp cause_catalyst Cause: Inadequate Catalyst? Solution: Check catalyst amount/concentration. no_conversion->cause_catalyst cause_water Cause: Insufficient Water? Solution: Ensure excess H₂O is present. no_conversion->cause_water cause_sm Cause: Poor Starting Material? Solution: Verify purity via NMR/GC-MS. no_conversion->cause_sm check_method Which method was used? incomplete_conversion->check_method acid_path Acid-Catalyzed check_method->acid_path base_path Base-Promoted check_method->base_path cause_equilibrium Cause: Equilibrium Reached? Solution: Add large excess of water. acid_path->cause_equilibrium cause_base Cause: Insufficient Base? Solution: Use ≥1.0 equivalent of strong base. base_path->cause_base side_reactions Problem: Impurity Formation cause_racemization Issue: Racemization? Cause: Harsh basic conditions. Solution: Use milder base (e.g., LiOH), lower temp. side_reactions->cause_racemization

A logical workflow for troubleshooting common hydrolysis issues.
Problem: Low or no conversion to 2-aminopentanoic acid.

Possible Cause 1: Inadequate Catalyst/Reagent

  • Scientific Rationale: In acid-catalyzed hydrolysis, the acid protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to attack by water.[4][7] In base-promoted hydrolysis, the hydroxide ion is the nucleophile, and at least a full equivalent is required to react with all of the ester.[1]

  • Recommended Action:

    • For Acid Catalysis: Ensure a sufficient concentration of a strong acid catalyst (e.g., 1-2 M HCl or H₂SO₄).

    • For Base-Promoted Hydrolysis: Use at least 1.0 stoichiometric equivalent of a strong base (e.g., NaOH, KOH, or LiOH). Often, using a slight excess (1.1-1.2 eq) can help drive the reaction to completion, accounting for any potential titration errors or reaction with atmospheric CO₂.

Possible Cause 2: Insufficient Temperature

  • Scientific Rationale: Ester hydrolysis, like many organic reactions, has an activation energy barrier that must be overcome. Supplying thermal energy increases the kinetic energy of the molecules, leading to more frequent and energetic collisions, thus accelerating the reaction rate.

  • Recommended Action: Heat the reaction mixture. Refluxing the solvent (e.g., water, methanol/water, or THF/water) is a standard and effective condition for ensuring the reaction has sufficient energy to proceed at a reasonable rate.[5][12]

Possible Cause 3: Insufficient Water

  • Scientific Rationale: Water is a reactant in the hydrolysis reaction.[12] According to Le Châtelier's principle, particularly in the reversible acid-catalyzed process, increasing the concentration of a reactant (water) will shift the equilibrium position towards the products.[4]

  • Recommended Action: Ensure that water is present in a significant excess, especially for acid-catalyzed reactions. Using a dilute aqueous acid or a co-solvent system like methanol/water or THF/water is common.[13]

Problem: Racemization of the chiral center.

Possible Cause: Harsh Reaction Conditions

  • Scientific Rationale: The α-proton of an amino acid ester is acidic and can be abstracted under strongly basic conditions, leading to the formation of a planar enolate intermediate. Reprotonation of this enolate can occur from either face, resulting in racemization (loss of stereochemical purity). Optically active biomolecules are known to be sensitive to extreme pH and elevated temperatures.[14]

  • Recommended Action:

    • Use a Milder Base: Lithium hydroxide (LiOH) is often preferred over NaOH or KOH for the saponification of sensitive substrates, as it can sometimes provide milder conditions that minimize racemization.[14]

    • Control Temperature: Perform the hydrolysis at the lowest temperature that allows for a reasonable reaction rate. Start at room temperature and only heat if necessary.

    • Consider Enzymatic Hydrolysis: For substrates where stereochemical integrity is absolutely critical, an α-amino-acid ester hydrolase can be used.[15] These enzymes operate under mild physiological conditions (neutral pH, room temperature) and are highly stereoselective.

Problem: Difficulty isolating the final amino acid product.

Possible Cause 1: Emulsion during workup

  • Scientific Rationale: The product, an amino acid, has both a basic amine group and an acidic carboxylate group, making it amphiphilic and capable of acting as a surfactant, which can stabilize emulsions between aqueous and organic layers during extraction.

  • Recommended Action: Add a saturated aqueous solution of sodium chloride (brine) to the separatory funnel. The high ionic strength of the brine solution increases the polarity of the aqueous phase, helping to break up the emulsion and improve phase separation.[12]

Possible Cause 2: High water solubility of the product

  • Scientific Rationale: After saponification, the product exists as a carboxylate salt, which is highly soluble in the aqueous layer. To isolate the free amino acid, it must be protonated.

  • Recommended Action: After the reaction is complete, carefully acidify the aqueous solution with a strong acid (e.g., 1M HCl) to the isoelectric point (pI) of 2-aminopentanoic acid. At its pI, the amino acid exists predominantly as a neutral zwitterion, which typically has minimal solubility in water, causing it to precipitate out of the solution for collection by filtration.

Experimental Protocols

Protocol 1: Base-Promoted Hydrolysis (Saponification)

This protocol describes a standard procedure for the complete and irreversible hydrolysis of methyl 2-aminopentanoate.

Materials:

  • Methyl 2-aminopentanoate hydrochloride

  • Lithium hydroxide monohydrate (LiOH·H₂O)

  • Tetrahydrofuran (THF)

  • Water (deionized)

  • 1 M Hydrochloric acid (HCl)

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • Saturated Sodium Chloride (Brine)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve methyl 2-aminopentanoate hydrochloride (1.0 eq) in a 3:1 mixture of THF and water.

  • Addition of Base: Add lithium hydroxide monohydrate (1.2 eq) to the solution.

  • Reaction: Stir the mixture at room temperature. Monitor the reaction progress by TLC (e.g., using a mobile phase of 20% methanol in DCM with 1% acetic acid and staining with ninhydrin). The starting ester will be less polar (higher Rf) than the amino acid product (baseline). The reaction is typically complete within 2-4 hours.

  • Workup - Solvent Removal: Once the reaction is complete, remove the THF under reduced pressure using a rotary evaporator.

  • Acidification: Cool the remaining aqueous solution in an ice bath. Slowly add 1 M HCl dropwise while stirring to adjust the pH to the isoelectric point of 2-aminopentanoic acid (~pH 6). A white precipitate should form.

  • Isolation: Collect the solid product by vacuum filtration. Wash the solid with a small amount of cold water, followed by a non-polar solvent like diethyl ether to aid in drying.

  • Drying: Dry the isolated 2-aminopentanoic acid under vacuum to obtain the final product.

Protocol 2: Monitoring by Thin-Layer Chromatography (TLC)

Procedure:

  • Prepare TLC Plate: Draw a light pencil line ~1 cm from the bottom of a silica gel TLC plate.

  • Spotting: Using a capillary tube, spot a small amount of the starting material (co-spot), and the reaction mixture on the baseline.

  • Elution: Place the TLC plate in a developing chamber containing an appropriate eluent system (e.g., 80:20:1 DCM/Methanol/Acetic Acid). Ensure the solvent level is below the baseline.

  • Visualization: After the solvent front has reached near the top of the plate, remove it and mark the solvent front. Allow the plate to dry completely. Visualize the spots using a ninhydrin stain (will stain the amine group, appearing purple/pink upon heating).

  • Analysis: The starting ester will have a higher Rf value than the highly polar amino acid product, which will remain at or near the baseline. The reaction is complete when the spot corresponding to the starting ester is no longer visible in the reaction mixture lane.

References
  • Chemistry Steps. (2020, February 23). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Available at: [Link]

  • Organic Chemistry Tutor. (2016, December 27). Ester Hydrolysis Reaction Mechanism - Acid Catalyzed & Base Promoted Organic Chemistry. Available at: [Link]

  • Wikipedia. Ester hydrolysis. Available at: [Link]

  • Chemistry LibreTexts. (2023, January 22). Acid Catalyzed Hydrolysis of Esters. Available at: [Link]

  • Dalal Institute. Hydrolysis of Esters and Amides. Available at: [Link]

  • Thieme. (2003). Acylation of an Amino Acid Active Ester, "Backing Off Procedure". Science of Synthesis, 2003/2, 468.
  • FAO. Amino acid analysis - Analytical Techniques in Aquaculture Research. Available at: [Link]

  • Suárez-Castillo, O. R., et al. (2008). Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O. Arkivoc, 2008(16), 104-115.
  • ResearchGate. Reactions catalyzed by α-amino-acid ester hydrolases. Available at: [Link]

  • Canadian Science Publishing. (1971). The Effect of N-Substitution on the Rates of Saponification of Some Amino Acid Esters. Canadian Journal of Chemistry, 49(20), 3468-3473.
  • Chemguide. Hydrolysing Esters. Available at: [Link]

  • Waters Corporation. Comprehensive Guide to Hydrolysis and Analysis of Amino Acids. Available at: [Link]

  • Google Patents. Process for the saponification of aminoacid-/peptide ester. EP0523461A2.
  • Shimadzu. Analytical Methods for Amino Acids. Available at: [Link]

  • Canadian Science Publishing. (1971). The Effect of N-Substitution on the Rates of Saponification of Some Amino Acid Esters. Canadian Journal of Chemistry, 49(20), 3468-3473.
  • PMC. (2022). Efficient Fmoc-Protected Amino Ester Hydrolysis Using Green Calcium(II) Iodide as a Protective Agent. Molecules, 27(19), 6599.
  • Google Patents. Hydrolysis of methyl esters. US4185027A.
  • ChemRxiv. Saponification-Enhanced NMR Fingerprint Matching for the Identification and Stereochemical evaluation of cyclic lipopeptides. Available at: [Link]

  • ResearchGate. Hydrolysis of methyl esters and alkylation to phenacyl esters. Available at: [Link]

  • Journal of Inorganic Biochemistry. (1981). The hydrolysis of alpha-amino-acid esters in mixed ligand complexes with copper(II). 14(2), 147-154.
  • Chemistry LibreTexts. (2022, January 31). Hydrolysis of Esters. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Enhancing Chiral Resolution of Methyl 2-Aminopentanoate Enantiomers

Welcome to the technical support center for the chiral resolution of methyl 2-aminopentanoate. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the chiral resolution of methyl 2-aminopentanoate. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of separating this key chiral intermediate. Here, we move beyond simple protocols to address the specific, practical challenges you may encounter, providing troubleshooting guides and in-depth explanations to empower your experimental success.

Section 1: Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful and direct method for both the analysis and purification of enantiomers. However, achieving baseline separation requires careful optimization of multiple parameters. This section addresses the most common issues encountered during the method development for methyl 2-aminopentanoate.

FAQs: Troubleshooting Chiral HPLC Separations

Question 1: I am injecting my racemic methyl 2-aminopentanoate, but I see only a single peak. Why are the enantiomers not separating?

Answer: Co-elution is the most common initial challenge. It almost always points to a mismatch between the analyte and the chiral stationary phase (CSP) or an unsuitable mobile phase.

  • Expertise & Causality: Chiral recognition relies on the formation of transient, diastereomeric complexes between the enantiomers and the CSP. For this to occur, there must be at least three points of interaction (e.g., hydrogen bonding, steric hindrance, dipole-dipole interactions). If the chosen CSP cannot establish these differential interactions with the methyl 2-aminopentanoate enantiomers, no separation will occur.[1]

  • Troubleshooting Steps:

    • Verify CSP Choice: For amino acid esters, polysaccharide-based (e.g., amylose or cellulose derivatives) and macrocyclic glycopeptide-based (e.g., teicoplanin) CSPs are typically the most successful.[2][3] If you are using a different type of column, it may not be suitable for this class of compound.

    • Mobile Phase Composition: The mobile phase mediates the interaction between the analyte and the CSP. Start with a standard mobile phase system like Hexane/Isopropanol or Hexane/Ethanol for normal-phase chromatography. The polarity of the mobile phase is critical; too strong a solvent will prevent interaction with the CSP, while too weak a solvent will result in excessively long retention times.

    • Use Additives: For amine-containing compounds, peak shape and selectivity can be dramatically improved by adding a small amount of a basic modifier like diethylamine (DEA) to the mobile phase (typically 0.1%).[4] This suppresses unwanted interactions with acidic sites on the silica support, improving peak symmetry.

    • Systematic Screening: If the initial choice fails, a systematic screening of different columns and mobile phase systems is the most efficient approach.[4][5]

Question 2: I have some separation, but the resolution is poor (Rs < 1.5) and the peaks are tailing significantly. How can I improve this?

Answer: Poor resolution and peak tailing are often linked. Tailing indicates undesirable secondary interactions or kinetic issues, which in turn degrade resolution.

  • Expertise & Causality: Peak tailing often results from interactions with active sites (e.g., exposed silanols on the silica backbone) or column overload.[6] Poor resolution, given some initial separation, suggests the energy difference between the two diastereomeric complexes is small. This can be influenced by temperature, mobile phase composition, and flow rate.

  • Troubleshooting Steps:

    • Reduce Flow Rate: Chiral separations are often more efficient at lower flow rates (e.g., 0.5 mL/min for a 4.6 mm ID column).[5] This allows more time for the enantiomers to equilibrate with the CSP, enhancing separation.

    • Optimize Temperature: Temperature affects the thermodynamics of chiral recognition. Decreasing the temperature often increases selectivity and improves resolution, though it will also increase retention time and pressure.[5] Test temperatures between 15°C and 40°C.

    • Adjust Mobile Phase Modifier: Fine-tune the percentage of the alcohol modifier (e.g., isopropanol). A small decrease in its concentration can significantly enhance resolution.

    • Check for Overload: Injecting too much sample is a common cause of peak tailing.[6] Dilute your sample by a factor of 10 and reinject. If peak shape improves, you were overloading the column.

    • Sample Solvent: Ensure your sample is dissolved in the mobile phase or a weaker solvent.[7] Dissolving the sample in a much stronger solvent than the mobile phase can cause severe peak distortion.

Chiral HPLC Method Development Workflow

cluster_prep Phase 1: Initial Setup cluster_screen Phase 2: Screening cluster_optimize Phase 3: Optimization Start Racemic Methyl 2-Aminopentanoate Sample Col_Select Select CSPs (e.g., Amylose, Cellulose, Teicoplanin-based) Start->Col_Select MP_Select Select Primary Mobile Phase Systems (e.g., Hexane/IPA, Hexane/EtOH) Start->MP_Select Screen Perform Initial Screening Injections (Isocratic, 0.1% DEA additive) Col_Select->Screen MP_Select->Screen Decision Separation Observed? Screen->Decision Decision->Col_Select No (Try different CSP or Mobile Phase) Optimize Optimize Parameters: - % Modifier - Flow Rate - Temperature Decision->Optimize  Yes Check_Res Resolution (Rs) > 1.5? Peak Shape Acceptable? Optimize->Check_Res Check_Res->Optimize No (Fine-tune) End Validated Chiral Method Check_Res->End  Yes

Caption: Workflow for chiral HPLC method development.

Table 1: Recommended Chiral Stationary Phases (CSPs) for Amino Acid Esters
CSP TypeChiral Selector ExampleCommon Trade NamesTypical Mobile PhasesStrengths
Polysaccharide-Based (Immobilized) Amylose tris(3,5-dimethylphenylcarbamate)CHIRALPAK® IA, CHIRAL ART Amylose-SANormal Phase (Hexane/Alcohol)High versatility, robust, tolerant to a wide range of solvents.[4]
Polysaccharide-Based (Coated) Cellulose tris(3,5-dimethylphenylcarbamate)CHIRALCEL® OD-HNormal Phase (Hexane/Alcohol)Excellent selectivity for many compounds, but limited solvent compatibility.
Macrocyclic Glycopeptide TeicoplaninCHIROBIOTIC® TPolar Organic, Reversed-PhaseIdeal for polar and ionic compounds like underivatized amino acids and their esters.[2]
Protocol 1: Chiral HPLC Analysis of Methyl 2-Aminopentanoate
  • Column Selection: Start with an immobilized polysaccharide-based column, such as CHIRALPAK® IA (250 x 4.6 mm, 5 µm).

  • Mobile Phase Preparation: Prepare a mobile phase of 90:10 (v/v) n-Hexane / 2-Propanol with 0.1% Diethylamine (DEA). Filter and degas the mobile phase.

  • System Setup:

    • Install the chiral column.

    • Set the column temperature to 25 °C.

    • Set the flow rate to 1.0 mL/min.

    • Set the UV detector to 210 nm.

  • Sample Preparation: Dissolve racemic methyl 2-aminopentanoate in the mobile phase to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter.[8]

  • Equilibration: Equilibrate the column with the mobile phase for at least 30-60 minutes, or until a stable baseline is achieved.[5]

  • Injection & Analysis: Inject 5-10 µL of the prepared sample.

  • Optimization: If resolution is insufficient, systematically decrease the percentage of 2-propanol (e.g., to 5%) or reduce the flow rate (e.g., to 0.5 mL/min) to improve separation.

Section 2: Diastereomeric Salt Crystallization

This classical resolution technique leverages the different physical properties of diastereomers.[9] It is a cost-effective and highly scalable method, but success hinges on finding the right combination of resolving agent and solvent to achieve differential solubility.[10][11][12]

FAQs: Troubleshooting Diastereomeric Salt Crystallization

Question 1: How do I choose the best chiral resolving agent and solvent?

Answer: This is the most critical and empirical step in developing a diastereomeric resolution. The goal is to form a pair of diastereomeric salts where one is significantly less soluble than the other in a practical solvent system.

  • Expertise & Causality: The principle relies on the fact that diastereomers have different crystal lattice energies and solvation properties, leading to different solubilities.[10] The ideal solvent must dissolve the salts to a sufficient degree at an elevated temperature but allow for the selective precipitation of one diastereomer upon cooling.

  • Troubleshooting & Screening Steps:

    • Select Resolving Agents: For a basic amine like methyl 2-aminopentanoate, chiral acids are used as resolving agents. Common choices include tartaric acid derivatives (e.g., L- or D-Dibenzoyltartaric acid), (1S)-(+)-10-camphorsulfonic acid, or mandelic acid.[13][14]

    • Solvent Screening: Screen a range of solvents with varying polarities (e.g., methanol, ethanol, acetone, ethyl acetate, and mixtures with water or hexane).[15]

    • Small-Scale Screening Protocol:

      • In separate vials, dissolve your racemic amine in different warm solvents.

      • In other vials, dissolve the resolving agent (start with 0.5 equivalents) in the same warm solvents.[14]

      • Mix the corresponding solutions and allow them to cool slowly to room temperature. Observe which combinations produce a crystalline precipitate.

    • Analysis: Isolate the crystals, liberate the free amine, and analyze the enantiomeric excess (e.e.) by chiral HPLC to identify the most effective system.

Question 2: My product is "oiling out" as a sticky liquid instead of forming crystals. What's happening?

Answer: "Oiling out" occurs when the solute's solubility is exceeded at a temperature above the melting point of the solvated solid, causing it to separate as a liquid phase.[16]

  • Expertise & Causality: This is often caused by excessively high supersaturation (solution is too concentrated) or a cooling rate that is too rapid.

  • Troubleshooting Steps:

    • Reduce Concentration: Use a more dilute solution.[16]

    • Slow Down Cooling: Allow the solution to cool to room temperature over several hours. Insulating the flask can help achieve a slow, controlled cooling ramp.

    • Increase Crystallization Temperature: Select a solvent system where crystallization can occur at a higher temperature.

    • Use an Anti-Solvent: Slowly add a solvent in which the salt is poorly soluble (an "anti-solvent") to a solution of the salt in a good solvent. This should be done dropwise with vigorous stirring.[16]

Question 3: The yield of my desired diastereomeric salt is very low. How can I improve it?

Answer: Low yield typically means that even the "less soluble" diastereomer still has significant solubility in the mother liquor.

  • Troubleshooting Steps:

    • Optimize Temperature: After initial crystallization at room temperature, cool the mixture further in an ice bath or refrigerator for several hours to maximize precipitation.[10]

    • Adjust Stoichiometry: While 0.5 equivalents of resolving agent is a good starting point, using a full 1.0 equivalent can sometimes increase the yield of the less soluble salt.[15] This must be determined experimentally.

    • Seeding: Add a few seed crystals of the desired pure diastereomeric salt to the supersaturated solution to initiate crystallization. If you don't have seed crystals, scratching the inside of the flask with a glass rod can sometimes create nucleation sites.[16]

    • Solvent Composition: Try adjusting the solvent mixture. For example, if using ethanol, adding a small amount of water might decrease the salt's solubility.

Diastereomeric Salt Resolution Workflow

Caption: Workflow for chiral resolution by diastereomeric salt crystallization.

Protocol 2: General Procedure for Diastereomeric Salt Resolution
  • Salt Formation: Dissolve racemic methyl 2-aminopentanoate (1.0 equiv.) in a minimum amount of a warm solvent (e.g., methanol). In a separate flask, dissolve the chiral resolving agent (0.5–1.0 equiv. of L-dibenzoyltartaric acid) in the same warm solvent.[10][17]

  • Crystallization: Slowly add the acid solution to the amine solution with stirring. Allow the mixture to cool slowly to room temperature to induce crystallization. For maximum yield, the flask can be cooled further in an ice bath for 1-2 hours.[10]

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent. The filtrate (mother liquor) contains the more soluble diastereomer and can be processed separately.

  • Liberation of the Free Amine: Suspend the collected crystals in water and add an aqueous base (e.g., 1M NaOH) dropwise until the solution is basic and all solids have dissolved.

  • Extraction: Extract the liberated enantiomerically enriched amine with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to yield the optically enriched product.

  • Analysis: Determine the enantiomeric excess (e.e.) of the product using the chiral HPLC method developed in Section 1.

Section 3: Enzymatic Kinetic Resolution

Enzymatic kinetic resolution is a highly selective method that utilizes an enzyme to preferentially catalyze a reaction on one enantiomer of a racemic mixture, leaving the other enantiomer unreacted. For methyl 2-aminopentanoate, this typically involves the stereoselective hydrolysis of one ester enantiomer to the corresponding carboxylic acid.[18][]

FAQs: Troubleshooting Enzymatic Kinetic Resolution

Question 1: The enantiomeric excess (e.e.) of my product is low. How can I improve selectivity?

Answer: Low enantioselectivity (expressed as the E-value) is a common issue and indicates that the enzyme is reacting with both enantiomers at comparable rates.

  • Expertise & Causality: The enantioselectivity of an enzyme is highly dependent on the precise fit of the substrate in its active site. This fit can be influenced by the enzyme source, solvent, temperature, and pH.[20][21]

  • Troubleshooting Steps:

    • Screen Different Enzymes: The choice of enzyme is paramount. Lipases (e.g., from Candida antarctica Lipase B (CALB), Pseudomonas cepacia) and proteases (e.g., Subtilisin, α-Chymotrypsin) are common choices for hydrolyzing amino acid esters.[18] Their selectivities can vary dramatically.

    • Optimize Temperature: Lowering the reaction temperature often increases enantioselectivity, although it will slow the reaction rate.[22] Conduct a temperature screening study (e.g., from 20°C to 40°C).

    • Solvent System (Medium Engineering): While often performed in aqueous buffers, adding a water-miscible organic co-solvent can sometimes enhance selectivity by altering the enzyme's conformation.[23] However, this can also reduce enzyme activity.

    • Control the Conversion: In kinetic resolution, the e.e. of both the product and the remaining substrate changes as the reaction progresses. For high e.e. of the unreacted starting material, the reaction should be stopped well after 50% conversion. For high e.e. of the product, the reaction should be stopped before 50% conversion. It is crucial to monitor the reaction and stop it at the optimal point.

Question 2: The reaction is very slow or has stopped before reaching the desired conversion. What could be the cause?

Answer: Low reaction rates point to suboptimal conditions for the enzyme or enzyme deactivation.

  • Troubleshooting Steps:

    • Check pH: Enzymes have an optimal pH range for activity. For lipase-catalyzed hydrolysis, maintaining the pH is critical as the reaction produces an acid. Use a pH-stat or a well-buffered solution to maintain the optimal pH (typically pH 7-8).

    • Enzyme Loading and Activity: Ensure you are using a sufficient amount of enzyme with known activity. Enzymes can lose activity over time or with improper storage.[22] Consider using a fresh batch of enzyme or increasing the enzyme loading.

    • Product Inhibition: In some cases, the product of the reaction (the amino acid) can inhibit the enzyme, slowing the reaction down over time.

    • Immobilization: Using an immobilized enzyme can improve stability and reusability, often leading to more robust reaction performance.[24]

Principle of Enzymatic Kinetic Resolution

G cluster_reaction Reaction Progress Racemate Racemic Methyl 2-Aminopentanoate (R-Ester + S-Ester) Enzyme Enzyme (e.g., Lipase) + H₂O Fast Fast Reaction Enzyme->Fast Prefers S-Ester Slow Slow Reaction Enzyme->Slow Reacts slowly with R-Ester S_Acid S-Amino Acid Fast->S_Acid R_Ester R-Ester (Unreacted) Slow->R_Ester Result Mixture at ~50% Conversion: - S-Amino Acid (High e.e.) - R-Ester (High e.e.)

Sources

Reference Data & Comparative Studies

Validation

Analytical Validation of Methyl 2-Aminopentanoate: A Comparison of qNMR and Traditional Chromatography

Introduction Methyl 2-aminopentanoate (also known as methyl norvalinate) is a critical non-proteinogenic amino acid ester utilized as a versatile building block in peptide synthesis and peptidomimetic drug development. E...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Methyl 2-aminopentanoate (also known as methyl norvalinate) is a critical non-proteinogenic amino acid ester utilized as a versatile building block in peptide synthesis and peptidomimetic drug development. Ensuring the absolute purity of this intermediate is paramount; trace impurities can propagate through multi-step syntheses, leading to complex purification bottlenecks and compromised yields.

This guide objectively evaluates the analytical methodologies for validating methyl 2-aminopentanoate. Specifically, we compare the efficacy of quantitative Nuclear Magnetic Resonance (qNMR) against traditional High-Performance Liquid Chromatography (HPLC), providing a self-validating protocol and reference spectral data to ensure rigorous quality control.

The Analytical Challenge: Overcoming the Limitations of HPLC

Traditionally, HPLC coupled with Ultraviolet (UV) detection serves as the gold standard for purity analysis in drug development. However, methyl 2-aminopentanoate presents a specific structural challenge: it lacks a conjugated π-system or aromatic ring.

The Causality of Detector Failure: The only chromophore in methyl 2-aminopentanoate is the ester carbonyl, which absorbs weakly at extreme low-UV wavelengths (λ < 210 nm). Relying on HPLC-UV at 210 nm subjects the analysis to severe baseline drift from mobile phase absorbance (e.g., methanol or acetonitrile) and disproportionately overestimates impurities that possess strong chromophores. While Evaporative Light Scattering Detectors (ELSD) or Charged Aerosol Detectors (CAD) can bypass the chromophore requirement, they suffer from non-linear responses and require identical, highly pure reference standards to construct calibration curves—creating a paradoxical loop if the goal is to establish the absolute purity of the standard itself.

Methodological Comparison: qNMR vs. HPLC

qNMR spectroscopy circumvents the limitations of traditional chromatography because the integral of each NMR signal is directly proportional to the number of nuclei responsible for that resonance[1]. This provides a strictly linear response without requiring an identical reference standard or a calibration curve, establishing it as a primary metrological method.

Table 1: Performance Comparison for Methyl 2-Aminopentanoate Purity Validation
Analytical Parameter1H qNMRHPLC-UV (210 nm)HPLC-CAD
Reference Standard Required No (Uses independent internal calibrant)Yes (Requires identical compound)Yes (Requires identical compound)
Response Linearity Strictly linear (proportional to molarity)Variable (highly dependent on chromophore)Non-linear (requires log-log calibration)
Sample Recovery 100% (Non-destructive technique)0% (Destructive technique)0% (Destructive technique)
Structural Verification Simultaneous (Provides 1H/13C shifts)None (Retention time only)None (Retention time only)
Analysis Time ~15-20 minutes~30-45 minutes~45 minutes

NMR Solvent Selection and Spectral Reference Data

Selecting the appropriate deuterated solvent is critical for both structural assignment and accurate qNMR integration.

Causality in Solvent Choice:

  • Chloroform-d (CDCl3): Ideal for the free base form of methyl 2-aminopentanoate due to excellent solubility and low viscosity, which yields sharp spectral lines. However, the amine protons (-NH2) often appear as a broad singlet due to intermediate chemical exchange rates and quadrupolar relaxation from the adjacent nitrogen nucleus[2].

  • Dimethyl Sulfoxide-d6 (DMSO-d6): The strong hydrogen-bonding capability of DMSO slows down the proton exchange rate of the -NH2 group, often sharpening the amine signal and shifting it downfield. However, DMSO-d6 is highly viscous. This viscosity broadens all aliphatic signals slightly compared to CDCl3 and increases the T1​ relaxation time of the molecules, necessitating longer delay times ( D1​ ) during qNMR acquisition.

For routine validation, CDCl3 is preferred to minimize relaxation delays.

Table 2: Reference 1H and 13C NMR Assignments for Methyl 2-Aminopentanoate (CDCl3, 298 K)
PositionFunctional Group1H Chemical Shift (δ, ppm)Multiplicity & Integration13C Chemical Shift (δ, ppm)
1-C OOCH3--176.5
2-OCH3 3.71Singlet (3H)52.1
3Cα-H 3.42Doublet of doublets (1H)54.6
4Cβ-H2 1.55 - 1.75Multiplet (2H)36.2
5-NH2 1.48Broad singlet (2H)-
6Cγ-H2 1.35 - 1.45Multiplet (2H)19.4
7Cδ-H3 0.92Triplet (3H)13.8
(Note: Chemical shifts are empirical approximations based on structural analogs and predictive models for aliphatic amino acid esters[2]).

Experimental Protocol: qNMR Purity Validation Workflow

To establish a self-validating analytical system, this protocol utilizes Maleic acid as an internal calibrant. Maleic acid provides a sharp, highly stable singlet at ~6.26 ppm, which is completely isolated from the aliphatic signals of methyl 2-aminopentanoate (0.9 - 3.7 ppm), preventing any integration overlap.

Step 1: Precision Weighing (The Critical Node)
  • Action: Using a 5-decimal place analytical microbalance, co-weigh approximately 20.00 mg of methyl 2-aminopentanoate and 10.00 mg of trace-certified Maleic acid (internal standard, ≥99.9% purity) into the same glass vial[1].

  • Causality: Gravimetric error is the single largest source of uncertainty in qNMR. Co-weighing both the analyte and the calibrant into a single vial eliminates volumetric transfer errors and ensures the mass ratio is absolute.

Step 2: Dissolution and Transfer
  • Action: Dissolve the solid mixture in 0.6 mL of CDCl3 (containing 0.01% TMS as a chemical shift reference). Vortex the vial for 60 seconds to ensure complete homogenization, then transfer the solution to a high-quality 5 mm NMR tube.

Step 3: Acquisition Parameters
  • Action: Acquire the 1H NMR spectrum at 298 K using a 90° excitation pulse. Set the relaxation delay ( D1​ ) to at least 25 seconds.

  • Causality: The D1​ must be ≥5×T1​ (longitudinal relaxation time) of the slowest relaxing proton in the system. Incomplete relaxation will artificially truncate the integral of that specific proton, skewing the purity calculation and leading to a false failure in validation[1].

Step 4: Data Processing
  • Action: Apply a 0.3 Hz exponential line broadening function (LB) prior to Fourier transformation. Perform manual zero-order and first-order phase correction. Apply a rigorous polynomial baseline correction.

  • Causality: Integrals are mathematically defined as the area under the curve down to the baseline. Even a 1% baseline roll can induce a 5-10% error in the absolute integral value, destroying the quantitative integrity of the assay[1].

Step 5: Integration and Calculation
  • Action: Integrate the Maleic acid singlet (6.26 ppm, 2H) and the methyl ester singlet of the analyte (3.71 ppm, 3H). Calculate the absolute purity using the standard qNMR mass-balance equation:

    Px​=Ic​Ix​​×Nx​Nc​​×Mc​Mx​​×Wx​Wc​​×Pc​

    (Where I = integral area, N = number of protons, M = molar mass, W = weight, P = purity, x = analyte, c = calibrant).

Workflow Visualization

G A Sample Prep Weigh Analyte & Calibrant B NMR Acquisition Optimize T1 Relaxation A->B C Data Processing Phase & Baseline Correct B->C D Integration Quantify Resonances C->D E Purity Calculation Determine Mass Fraction D->E

Fig 1. Step-by-step quantitative NMR (qNMR) workflow for absolute purity validation.

References

  • Quantitative NMR in Undergraduate Labs | ACS Symposium Series Source: American Chemical Society (ACS) Publications URL:[Link]

  • Oxazolidinones and 2,5-Dihydrofurans via Zinc-Catalyzed Regioselective Allenylation Reactions of l-α-Amino Aldehydes Source: The Journal of Organic Chemistry (JOC) URL:[Link]

  • Quantitative 1H Nuclear Magnetic Resonance (qNMR) of Aromatic Amino Acids for Protein Quantification Source: National Institutes of Health (NIH) / PMC URL:[Link]

Sources

Comparative

Comparing reactivity of methyl 2-aminopentanoate and ethyl 2-aminopentanoate

As a Senior Application Scientist, selecting the appropriate ester protecting group is a foundational decision in peptide synthesis and medicinal chemistry. Methyl 2-aminopentanoate (methyl norvalinate) and ethyl 2-amino...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, selecting the appropriate ester protecting group is a foundational decision in peptide synthesis and medicinal chemistry. Methyl 2-aminopentanoate (methyl norvalinate) and ethyl 2-aminopentanoate (ethyl norvalinate) serve as critical chiral building blocks. While they differ structurally by only a single methylene unit, this variance profoundly impacts their kinetic reactivity, thermodynamic stability, and behavior during deprotection or transesterification workflows.

This guide objectively compares the reactivity profiles of these two norvaline esters, providing mechanistic insights, quantitative data, and a self-validating experimental protocol to measure their hydrolysis kinetics.

Mechanistic Rationale: Steric Hindrance and Electrophilicity

The reactivity of amino acid esters towards nucleophilic acyl substitution (e.g., saponification, aminolysis) is governed by the formation of a tetrahedral intermediate. The choice between a methyl and an ethyl ester dictates the activation energy required to reach this transition state:

  • Steric Crowding: The ethyl group possesses a larger van der Waals radius than the methyl group. During nucleophilic attack at the carbonyl carbon, the increased steric bulk of the ethyl group creates a higher activation barrier. Consequently, sterically hindered esters are significantly more resistant to saponification (1[1]).

  • Leaving Group Dynamics: In general ester hydrolysis, methyl esters hydrolyze at approximately twice the rate of ethyl esters, a phenomenon recognized as the "normal leaving group effect" in kinetic studies of amino acid esters (2[2]).

  • Kinetic Regimes: Comparative studies on alkyl esters confirm that ethyl esters consistently exhibit slower reaction kinetics and higher activation barriers compared to methyl esters under identical concentrations and conditions (3[3]).

Because of its higher reactivity, methyl norvalinate is frequently utilized in the synthesis of highly active peptides to ensure rapid, high-yield deprotection while avoiding harsh conditions that cause side reactions (4[4]).

Quantitative Reactivity Comparison

To facilitate objective decision-making, the following table summarizes the comparative reactivity metrics of the two esters.

ParameterMethyl 2-AminopentanoateEthyl 2-AminopentanoatePractical Implication in Synthesis
Relative Hydrolysis Rate ( krel​ ) ~ 2.01.0Methyl esters require shorter reaction times or milder bases (e.g., LiOH) for deprotection.
Taft Steric Parameter ( Es​ ) 0.00-0.07The negative Es​ value for the ethyl group quantifies its greater steric hindrance at the carbonyl center.
Aminolysis Efficiency HighModerateMethyl esters are preferred for direct conversion to amides without coupling reagents.
Transesterification Risk High (in EtOH)Low (in EtOH)Ethyl esters are safer to use when refluxing in ethanol to prevent mixed ester formation.

Self-Validating Experimental Protocol: Comparative Alkaline Hydrolysis

To empirically verify the reactivity difference, we employ a self-validating kinetic assay. In this protocol, the causality of every step is strictly defined, and an internal standard is used to ensure that the disappearance of the ester strictly correlates with the appearance of the norvaline product (Mass Balance Validation).

Objective

Determine the pseudo-first-order rate constants ( kobs​ ) for the base-catalyzed hydrolysis of methyl vs. ethyl 2-aminopentanoate.

Reagents & Instrumentation
  • Substrates: Methyl 2-aminopentanoate HCl, Ethyl 2-aminopentanoate HCl (Equimolar purity).

  • Buffer: 0.1 M NaOH in 50:50 Methanol/Water.

  • Quench Solution: 0.05 M HCl containing 1 mM Benzamide (Internal Standard).

  • Instrumentation: HPLC-UV with a C18 Reverse-Phase Column.

Step-by-Step Methodology
  • System Calibration (Validation Step): Prepare a 5-point calibration curve for both esters and the hydrolyzed product (norvaline), spiked uniformly with the benzamide internal standard.

    • Causality: The internal standard corrects for minor variations in injection volume and matrix suppression, ensuring that the calculated concentrations are absolutely reliable rather than relative.

  • Reaction Initiation: In a thermostated reaction vessel at 25°C, dissolve 10 mM of the target ester into the alkaline buffer.

    • Causality: The 50:50 Methanol/Water ratio ensures complete solvation of the organic ester while providing the necessary hydroxide nucleophiles for saponification.

  • Time-Course Sampling & Quenching: At intervals of t=0,5,10,20,30, and 60 minutes, withdraw 100 µL aliquots and immediately inject them into 900 µL of the Quench Solution.

    • Causality: The rapid introduction to a molar excess of HCl instantly drops the pH, protonating both the hydroxide ion and the substrate's amine group. This halts the hydrolysis dead in its tracks, preserving the exact kinetic state of the aliquot.

  • Chromatographic Analysis: Inject 10 µL of each quenched sample into the HPLC. Monitor the UV absorbance to quantify the depletion of the ester peak and the stoichiometric formation of the norvaline peak.

  • Data Processing & Mass Balance: Calculate the total molarity of (Ester + Acid) for each time point. If the total molarity deviates by >5%, the time point is invalidated (indicating potential side reactions like diketopiperazine formation). Plot ln([Ester]t​/[Ester]0​) versus time to extract kobs​ from the slope.

Experimental Workflow Visualization

Protocol N1 Substrate Preparation (Methyl vs Ethyl Esters) N2 Alkaline Hydrolysis (pH 10.0, 25°C) N1->N2 Initiate N3 Aliquoting & Quenching (HCl + Internal Standard) N2->N3 Time-course sampling N4 HPLC-UV Analysis (C18 Column Separation) N3->N4 Inject N5 Validation Check (Mass Balance Confirmation) N4->N5 Quantify N6 Kinetic Output (k_obs Determination) N5->N6 Validated

Self-validating experimental workflow for comparative ester hydrolysis kinetics.

Conclusion & Application Guide

The selection between methyl and ethyl 2-aminopentanoate should be dictated by the downstream synthetic requirements:

  • Choose Methyl 2-Aminopentanoate when the synthetic route requires rapid, mild deprotection (e.g., sensitive peptide sequences) or when direct aminolysis is planned. Its lower steric hindrance ensures high reactivity.

  • Choose Ethyl 2-Aminopentanoate when the intermediate must survive mildly basic conditions during intermediate steps, or when the synthesis involves ethanol as a solvent, thereby eliminating the risk of transesterification side-products.

References

  • The hydrolysis of alpha-amino-acid esters in mixed ligand complexes with copper(II) . Hay, R. W., & Banerjee, P. K. Journal of Inorganic Biochemistry, National Institutes of Health (NIH). 2

  • Mild alkaline hydrolysis of hindered esters in non-aqueous solution . Theodorou, V. et al. Arkivoc.1

  • Dual-Regime Reaction Kinetics of the Autocatalytic Hydrolyses of Aqueous Alkyl Lactates . ChemRxiv. 3

  • (S)-methyl 2-aminopentanoate hydrochloride . ChemBK. 4

Sources

Validation

A Comparative Guide to the Mass Spectrometry Fragmentation Analysis of Methyl 2-Aminopentanoate

For researchers and professionals in drug development and metabolomics, the unambiguous structural elucidation of small molecules is paramount. Mass spectrometry (MS) stands as a cornerstone analytical technique, providi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For researchers and professionals in drug development and metabolomics, the unambiguous structural elucidation of small molecules is paramount. Mass spectrometry (MS) stands as a cornerstone analytical technique, providing not only molecular weight information but also rich structural details through the analysis of fragmentation patterns. This guide offers an in-depth comparison of the fragmentation behavior of methyl 2-aminopentanoate (also known as methyl L-norvalinate) under two of the most common ionization regimes: Electron Ionization (EI) and Electrospray Ionization (ESI).

Methyl 2-aminopentanoate serves as an excellent model for understanding the characteristic fragmentation of α-amino acid esters, a class of compounds frequently encountered as synthetic intermediates, natural products, or metabolites. Understanding the causal factors that drive fragmentation under different ionization conditions is critical for selecting the appropriate analytical strategy and for confident data interpretation.

Part 1: Electron Ionization (EI) Fragmentation Analysis

Electron Ionization is a high-energy, "hard" ionization technique, typically coupled with Gas Chromatography (GC-MS). The high energy (70 eV) imparted to the analyte molecule induces extensive and generally reproducible fragmentation, creating a characteristic "fingerprint" mass spectrum. This makes EI-MS invaluable for library-based compound identification.[1]

The molecular ion (M+•) of methyl 2-aminopentanoate (C6H13NO2, Molecular Weight: 131.17 g/mol ) is formed by the ejection of an electron. Due to the high energy of EI, this molecular ion is often of low abundance and readily undergoes fragmentation.[2] The primary fragmentation pathways are dictated by the presence of the amine and ester functional groups, which direct cleavage reactions.

Key EI Fragmentation Pathways:

The most prominent fragmentation route for α-amino acid esters is the cleavage of the bond between the α- and β-carbons (Cα-Cβ), driven by the radical site on the nitrogen or oxygen atom. However, the most characteristic and often base peak in the spectrum results from the cleavage of the Cα-C(O) bond, leading to the loss of the methoxycarbonyl group.

  • Loss of the Methoxycarbonyl Group (•COOCH3): This is the hallmark fragmentation for this class of compounds. Alpha-cleavage at the Cα-C(O) bond results in the loss of a methoxycarbonyl radical (•COOCH3, 59 Da). This produces a highly stable iminium cation, which is often the base peak in the spectrum. For methyl 2-aminopentanoate, this fragment appears at m/z 72 .

  • Loss of the Propyl Side Chain (•CH2CH2CH3): Alpha-cleavage can also occur at the Cα-Cβ bond, leading to the loss of the propyl side chain as a radical (•C3H7, 43 Da). This results in a fragment ion at m/z 88 .

  • Loss of a Methoxy Group (•OCH3): Cleavage of the O-CH3 bond in the ester can lead to the loss of a methoxy radical (•OCH3, 31 Da), forming an acylium ion at m/z 100 . This is typically a less favored pathway compared to the loss of the entire methoxycarbonyl group.

Visualizing EI Fragmentation:

The following diagram illustrates the primary fragmentation pathways of methyl 2-aminopentanoate under Electron Ionization.

EI_Fragmentation cluster_frags Major Fragment Ions parent Methyl 2-aminopentanoate (M+•) m/z 131 frag1 [M - •COOCH3]+ m/z 72 (Base Peak) parent->frag1 - 59 Da frag2 [M - •C3H7]+ m/z 88 parent->frag2 - 43 Da frag3 [M - •OCH3]+ m/z 100 parent->frag3 - 31 Da

Caption: Primary EI fragmentation pathways for methyl 2-aminopentanoate.

Summary of EI Fragment Ions:
m/zProposed Structure/FormulaFragmentation PathwayRelative Importance
131[C6H13NO2]+•Molecular Ion (M+•)Low to absent
100[C5H10NO]+Loss of methoxy radical (•OCH3)Minor
88[C4H10NO2]+Loss of propyl radical (•C3H7)Significant
72[C4H10N]+Loss of methoxycarbonyl radical (•COOCH3)Major (Often Base Peak)

Part 2: Electrospray Ionization (ESI) Fragmentation Analysis

Electrospray Ionization is a "soft" ionization technique, ideal for analyzing polar and thermally labile molecules, making it the standard for Liquid Chromatography-Mass Spectrometry (LC-MS).[3] In positive ion mode, ESI typically generates the protonated molecule, [M+H]+, with minimal in-source fragmentation. For methyl 2-aminopentanoate, this ion appears at m/z 132.1 .

Structural information is obtained by selecting this precursor ion and subjecting it to collision-induced dissociation (CID) in a tandem mass spectrometer (MS/MS). The resulting product ion spectrum reveals fragmentation pathways driven by the protonated amine group.

Key ESI-MS/MS Fragmentation Pathways:

The fragmentation of the [M+H]+ ion of amino acids and their esters is characterized by the neutral loss of small molecules.[4]

  • Loss of Methanol (CH3OH): A common fragmentation pathway for methyl esters is the loss of a neutral methanol molecule (32.0 Da). This occurs via a proton transfer to the ester carbonyl, followed by elimination. This would produce a product ion at m/z 100.1 .

  • Loss of Ammonia (NH3): The protonated amine can lead to the loss of a neutral ammonia molecule (17.0 Da), resulting in a product ion at m/z 115.1 .

  • Combined Loss of (H2O + CO): A characteristic fragmentation for protonated α-amino acids is the consecutive loss of water and carbon monoxide, which is mechanistically the loss of formic acid (HCOOH, 46.0 Da), to form an immonium ion.[3] For the methyl ester, this proceeds via the loss of the elements of methyl formate (HCOOCH3, 60.0 Da), leading to the formation of the propyl immonium ion at m/z 72.1 .

Visualizing ESI-MS/MS Fragmentation:

The diagram below shows the collision-induced dissociation pathways for the protonated methyl 2-aminopentanoate ion.

ESI_Fragmentation cluster_frags Major Product Ions parent Protonated Molecule [M+H]+ m/z 132.1 frag1 [M+H - CH3OH]+ m/z 100.1 parent->frag1 - 32.0 Da frag2 [M+H - NH3]+ m/z 115.1 parent->frag2 - 17.0 Da frag3 [M+H - HCOOCH3]+ m/z 72.1 parent->frag3 - 60.0 Da

Caption: Primary ESI-MS/MS fragmentation pathways for [M+H]+ of methyl 2-aminopentanoate.

Summary of ESI-MS/MS Product Ions:
Precursor m/zProduct m/zProposed Structure/FormulaNeutral Loss
132.1115.1[C6H11O2]+Ammonia (NH3)
132.1100.1[C5H10NO]+Methanol (CH3OH)
132.172.1[C4H10N]+Methyl Formate (HCOOCH3)

Part 3: Comparative Analysis: EI vs. ESI

The choice between EI and ESI-based methods depends entirely on the analytical goal. The two techniques provide complementary information, and the "better" method is context-dependent.

FeatureElectron Ionization (GC-MS)Electrospray Ionization (LC-MS/MS)
Ionization Principle High-energy electron impact ("Hard")Soft ionization via charged droplet evaporation
Parent Ion Molecular radical cation (M+•), often weak or absent.Protonated molecule ([M+H]+), typically strong.
Fragmentation Extensive, spontaneous, and reproducible.Controlled via CID; precursor ion is selected first.
Primary Information Structural fingerprint for library matching.Molecular weight confirmation and targeted structural analysis.
Key Fragments m/z 72 (loss of •COOCH3), m/z 88 (loss of side chain).m/z 100 (loss of CH3OH), m/z 72 (immonium ion).
Best For... Rapid identification of knowns in complex mixtures (e.g., metabolomics screening), confirmation of derivatized analytes.[5][6]Analysis of polar, non-volatile compounds, accurate mass measurement, quantification (MRM), and detailed structural analysis of specific ions.[7][8]
Sample Requirement Volatile and thermally stable (or derivatized).[1]Soluble in common LC solvents (e.g., water, methanol, acetonitrile).[9]

Causality Insight: The fundamental difference lies in the initial ionization event. EI creates a high-energy radical cation with delocalized energy, leading to multiple, rapid bond cleavages. ESI creates a stable, even-electron protonated molecule. Energy must be deliberately added via collisions (CID) to induce fragmentation, which then proceeds through lower-energy, charge-directed pathways like neutral losses.

Part 4: Experimental Protocols

The following protocols are provided as validated starting points for the analysis of methyl 2-aminopentanoate and similar amino acid esters.

Protocol 1: GC-MS Analysis (EI)

This protocol is designed for the identification of methyl 2-aminopentanoate, assuming it is present in a volatile, organic solvent-based sample. Amino acids themselves require derivatization to be amenable to GC-MS.[10][11]

  • Instrumentation: Standard Gas Chromatograph coupled to a Mass Spectrometer with an EI source (e.g., a single quadrupole or TOF instrument).

  • GC Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, mid-polarity column (e.g., DB-5ms or equivalent).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Inlet: Split/splitless injector at 250°C. Use a 10:1 split ratio for standard concentrations.

  • Oven Program:

    • Initial temperature: 60°C, hold for 1 minute.

    • Ramp: 10°C/min to 280°C.

    • Final hold: 5 minutes at 280°C.

  • MS Parameters:

    • Ion Source Temperature: 230°C.

    • Ionization Energy: 70 eV.

    • Mass Range: Scan from m/z 40 to 300.

    • Data Acquisition: Full Scan mode.

  • Data Analysis: Acquired spectra are compared against a spectral library (e.g., NIST, Wiley) for identification.

Protocol 2: LC-MS/MS Analysis (ESI)

This protocol is suitable for analyzing the underivatized compound from an aqueous or polar solvent matrix.[7][12]

  • Instrumentation: UHPLC or HPLC system coupled to a tandem mass spectrometer (e.g., triple quadrupole, Q-TOF, or Orbitrap) with an ESI source.

  • LC Column: 100 mm x 2.1 mm ID, 1.8 µm particle size, C18 reversed-phase column.

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water

    • B: 0.1% Formic Acid in Acetonitrile

  • Gradient Program:

    • Flow Rate: 0.4 mL/min.

    • 0-1 min: 2% B

    • 1-5 min: 2% to 95% B

    • 5-7 min: 95% B

    • 7-7.1 min: 95% to 2% B

    • 7.1-10 min: 2% B (re-equilibration)

  • MS Parameters:

    • Ionization Mode: Positive ESI.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 120°C.

    • Desolvation Gas (N2) Flow: 800 L/hr at 350°C.

    • Data Acquisition:

      • Full Scan (MS1): Scan from m/z 70 to 300 to find the [M+H]+ ion at m/z 132.1.

      • Product Ion Scan (MS/MS): Isolate the precursor ion at m/z 132.1 and scan product ions from m/z 40 to 140. Use a range of collision energies (e.g., 10-30 eV) to optimize fragmentation.

Conclusion

The mass spectrometric analysis of methyl 2-aminopentanoate is a tale of two techniques. GC-EI-MS provides a robust, high-energy fragmentation pattern ideal for rapid, library-based identification of volatile compounds. Its signature fragment at m/z 72 , arising from the loss of the methoxycarbonyl group, is a powerful diagnostic tool.

Conversely, LC-ESI-MS/MS offers a controlled, soft-ionization approach. It excels at confirming the molecular weight via the [M+H]+ ion and provides predictable fragmentation through neutral losses (methanol, ammonia), which can be used for targeted quantification and detailed structural studies of polar, non-volatile analytes.

A comprehensive understanding of both fragmentation paradigms empowers researchers to select the optimal analytical strategy, ensuring data is both accurate and fit for purpose in the demanding fields of chemical and pharmaceutical research.

References

  • A Protocol for GC-MS Profiling of Chiral Secondary Amino Acids. (n.d.). Jove. Retrieved from [Link]

  • Amino acid analysis by UHPLC-MS/MS. (2018, January 15). protocols.io. Retrieved from [Link]

  • Lane, C. S. (n.d.). Rapid LC-MS/MS Analysis of Free Amino Acids. SCIEX. Retrieved from [Link]

  • Simultaneous quantitative analysis of 20 amino acids in food samples without derivatization using LC-MS/MS. (2014). Shimadzu. Retrieved from [Link]

  • LC/MS DETERMINATION OF AMINO ACIDS USING COMPACT MASS SPECTROMETRY. (n.d.). Advion, Inc. Retrieved from [Link]

  • Tsikas, D., & Chobanyan-Jürgens, K. (2021). Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis. Molecules, 26(6), 1696. Retrieved from [Link]

  • Găină, L. I., Măgdaş, D. A., & Vlăzan, P. (2018). Stepwise extraction, chemical modification, GC–MS separation, and determination of amino acids in human plasma. Journal of Liquid Chromatography & Related Technologies, 41(1), 32-40. Retrieved from [Link]

  • Zahradníčková, H., et al. (2020). A Protocol for GC-MS Profiling of Chiral Secondary Amino Acids. Jove, (165), e61823. Retrieved from [Link]

  • Tsikas, D. (2017). Quality Control in Targeted GC-MS for Amino Acid-OMICS. Journal of Analytical & Bioanalytical Techniques, 8(2). Retrieved from [Link]

  • National Center for Biotechnology Information (n.d.). L-Norvaline, methyl ester. PubChem. Retrieved from [Link]

  • Narayana, C., et al. (2019). ESI-MS/MS analysis of protonated N-methyl amino acids and their immonium ions. Journal of Mass Spectrometry, 54(9), 743-755. Retrieved from [Link]

  • Junk, G., & Svec, H. (1963). The Mass Spectra of the α-Amino Acids. Journal of the American Chemical Society, 85(6), 839-845. Retrieved from [Link]

  • National Institute of Standards and Technology (n.d.). DL-Norvaline. NIST Chemistry WebBook. Retrieved from [Link]

  • Fragmentation Patterns in Mass Spectrometry. (2023, August 29). Chemistry LibreTexts. Retrieved from [Link]

  • Revisiting Fragmentation Reactions of Protonated α-Amino Acids by High-Resolution Electrospray Ionization Tandem Mass Spectrometry with Collision-Induced Dissociation. (2019, April 23). Scientific Reports. Retrieved from [Link]

Sources

Comparative

Validation of Chiral Purity for Methyl 2-Aminopentanoate: A Comparative Guide to Chiral HPLC Workflows

As a Senior Application Scientist, I frequently encounter the analytical challenge of validating the enantiomeric purity of non-proteinogenic amino acid esters like methyl 2-aminopentanoate (also known as methyl norvalin...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter the analytical challenge of validating the enantiomeric purity of non-proteinogenic amino acid esters like methyl 2-aminopentanoate (also known as methyl norvalinate). This molecule serves as a critical chiral building block in the synthesis of highly functionalized heterocycles and pharmaceutical modulators , .

The presence of a free primary amine adjacent to a chiral center introduces specific chromatographic hurdles. Underivatized primary amines often exhibit severe peak tailing and poor enantiorecognition on traditional chiral stationary phases (CSPs) due to non-specific interactions with residual silanols . To overcome this, we must objectively evaluate two divergent analytical workflows: Direct Enantioseparation using crown ether-based CSPs versus Indirect Enantioseparation via pre-column derivatization followed by polysaccharide-based CSPs.

Mechanistic Causality: The Challenge of Primary Amine Esters

The fundamental principle of chiral chromatography relies on forming transient diastereomeric complexes between the analyte and the CSP. For methyl 2-aminopentanoate, the analytical strategy is entirely dictated by the state of its primary amine group:

  • Approach A (Direct Complexation): Utilizes crown ether-based CSPs (e.g., Crownpak CR-I(+)), which specifically form inclusion complexes with primary ammonium ions under highly acidic conditions , .

  • Approach B (Steric Masking): Involves pre-column derivatization (e.g., N-Boc or NBD-Cl) to mask the polar primary amine, enabling separation on versatile polysaccharide-derived CSPs (e.g., Chiralcel OD-H, Chiralpak IA) via hydrogen bonding and π-π stacking , .

Workflow cluster_direct Direct Enantioseparation cluster_indirect Indirect Enantioseparation Start Methyl 2-Aminopentanoate (Racemic Mixture) DirectCSP Crownpak CR-I(+) (Crown Ether CSP) Start->DirectCSP Deriv Pre-column Derivatization (Boc2O / Et3N) Start->Deriv AcidicMP Acidic Mobile Phase (pH 1.5 HClO4 + ACN) DirectCSP->AcidicMP Result1 Direct Resolution (Rs > 3.0) AcidicMP->Result1 IndirectCSP Chiralpak IA / OD-H (Polysaccharide CSP) Deriv->IndirectCSP Result2 Indirect Resolution (Rs > 2.5) IndirectCSP->Result2

Workflow comparison of direct vs. indirect chiral HPLC for methyl 2-aminopentanoate.

Comparative Analysis of Chiral Stationary Phases (CSPs)

Approach A: Direct Enantioseparation (Crown Ether CSPs)

Crown ether columns, such as Crownpak CR-I(+), utilize a chiral crown ether (e.g., a binaphthyl-substituted 18-crown-6 derivative) immobilized on silica , . The mechanism relies on host-guest complexation. The primary amine of methyl 2-aminopentanoate is protonated using an acidic mobile phase (e.g., perchloric acid) to form an −NH3+​ group . This ammonium ion enters the crown ether cavity, forming three hydrogen bonds with the ether oxygens. The chiral binaphthyl barrier provides steric repulsion, differentiating the (R)- and (S)-enantiomers .

  • Advantage: No derivatization required; extremely fast analysis times (often <3 mins in modern LC/SFC) , . Furthermore, swapping to a CR-I(-) column predictably reverses the elution order, which is invaluable for preparative isolations .

  • Limitation: Strictly requires acidic mobile phases (pH 1-2) which can degrade highly acid-sensitive compounds, though the hydrochloride salt of methyl 2-aminopentanoate is stable under these conditions .

Mechanism Amine Ammonium Ion (-NH3+) Crown 18-Crown-6 Cavity Amine->Crown Ion-Dipole Interaction Barrier Chiral Barrier (Binaphthyl) Amine->Barrier Steric Repulsion

Mechanistic interaction between the protonated primary amine and the chiral crown ether CSP.

Approach B: Indirect Enantioseparation (Polysaccharide CSPs)

To utilize versatile polysaccharide columns (amylose or cellulose tris(phenylcarbamate) derivatives), the primary amine must be masked , [[1]]([Link]). Derivatization with di-tert-butyl dicarbonate ( Boc2​O ) yields N-Boc-methyl 2-aminopentanoate . The derivatized ester interacts with the carbamate linkages of the CSP via hydrogen bonding, dipole-dipole interactions, and π-π stacking .

  • Advantage: Exceptional baseline resolution and compatibility with standard normal-phase solvents (Hexane/IPA) , .

  • Limitation: Adds a synthetic step, risking potential kinetic resolution or trace racemization, though studies indicate minimal erosion of enantiomeric excess (ee) under controlled temperatures .

Quantitative Performance Comparison

The following table summarizes the expected chromatographic performance based on established literature for amino acid ester derivatives , , .

ParameterApproach A: Direct SeparationApproach B: Indirect Separation
Chiral Stationary Phase Crownpak CR-I(+)Chiralpak IA / Chiralcel OD-H
Analyte Form Underivatized (Free Amine)N-Boc Derivatized
Mobile Phase pH 1.5 HClO4​ / Acetonitrile (90:10)Hexane / Isopropanol (90:10)
Separation Factor (α) ~ 1.8 - 2.5~ 1.2 - 1.5
Resolution (Rs) > 3.0 (Baseline)> 1.5 (Baseline)
Typical Elution Order D-(R) then L-(S)L-(S) then D-(R)
Analysis Time < 5 minutes10 - 15 minutes

Step-by-Step Experimental Protocols (Self-Validating Systems)

To ensure high scientific integrity, every protocol must act as a self-validating system. The causality behind the reagent choices is explicitly defined to prevent downstream analytical failures.

Protocol A: Direct HPLC Analysis via Crownpak CR-I(+)

Causality: The mobile phase must be highly acidic (pH 1.5) to ensure 100% protonation of the primary amine to −NH3+​ , which is an absolute requirement for tight inclusion into the crown ether cavity via ion-dipole interactions .

  • Mobile Phase Preparation: Prepare an aqueous solution of perchloric acid ( HClO4​ ) adjusted to pH 1.5. Mix with HPLC-grade Acetonitrile in a 90:10 (v/v) ratio. Degas thoroughly.

  • Sample Preparation: Dissolve racemic methyl 2-aminopentanoate hydrochloride in the mobile phase to a final concentration of 1.0 mg/mL.

  • Chromatographic Conditions:

    • Column: Crownpak CR-I(+) (3.0 mm i.d. x 150 mm, 5 µm) [[2]]([Link]).

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 25°C (Temperature control is critical; lower temperatures generally increase Rs but broaden peaks).

    • Detection: UV at 210 nm or MS (ESI+).

  • System Suitability & Self-Validation: Inject the racemic standard. The system is validated if the Resolution (Rs) between the D- and L-enantiomers is ≥ 2.0, and the tailing factor (Tf) for the second eluting peak is ≤ 1.5. Inject a blank mobile phase to ensure no ghost peaks interfere with the rapid retention window (typically 1-3 minutes) .

Protocol B: Indirect HPLC Analysis via N-Boc Derivatization & Chiralpak IA

Causality: Normal phase conditions (Hexane/IPA) are selected to promote strong hydrogen bonding between the carbamate linkages of the polysaccharide CSP and the N-Boc carbonyl/amide groups of the derivatized analyte .

  • Derivatization: To a solution of methyl 2-aminopentanoate HCl (1.0 eq) in dry CH2​Cl2​ at 0 °C, add Triethylamine (1.1 eq) followed by di-tert-butyl dicarbonate ( Boc2​O , 1.2 eq). Stir for 1 h at 0 °C, then overnight at room temperature , .

  • Workup: Quench with saturated aqueous NaHCO3​ , extract the organic layer, dry over Na2​SO4​ , and evaporate to yield N-Boc-methyl 2-aminopentanoate .

  • Mobile Phase Preparation: Mix Hexane and Isopropanol in a 90:10 (v/v) ratio.

  • Chromatographic Conditions:

    • Column: Chiralpak IA (4.6 mm i.d. x 250 mm, 5 µm).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25°C.

    • Detection: UV at 210 nm.

  • System Suitability & Self-Validation: Analyze the unreacted mixture using LC-MS prior to workup to confirm >99% derivatization conversion. This ensures the observed enantiomeric ratio accurately reflects the original sample without kinetic resolution bias . Inject the racemic N-Boc derivative; the system is validated if Rs ≥ 1.5.

Conclusion & Scientist's Recommendation

For high-throughput environments and routine quality control of methyl 2-aminopentanoate, Approach A (Crownpak CR-I(+)) is objectively superior . It eliminates the synthetic burden of derivatization, mitigates the risk of artificially altering the enantiomeric excess during sample prep, and provides baseline resolution in a fraction of the time [[3]]([Link]), [[4]]([Link]).

However, if your laboratory is strictly limited to normal-phase HPLC setups or lacks acid-compatible LC infrastructure, Approach B remains a highly robust, literature-validated alternative , .

Sources

Validation

Comprehensive FTIR Spectroscopy Data Comparison for Methyl 2-Aminopentanoate Derivatives

As a Senior Application Scientist, evaluating the structural integrity of amino acid derivatives is a critical daily operation in peptide synthesis and drug development. Methyl 2-aminopentanoate (also known as methyl nor...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, evaluating the structural integrity of amino acid derivatives is a critical daily operation in peptide synthesis and drug development. Methyl 2-aminopentanoate (also known as methyl norvalinate) serves as a vital non-proteinogenic building block. During solid-phase or solution-phase peptide synthesis, the primary amine of this ester must be transiently protected—most commonly using tert-butyloxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc) groups[1].

Fourier Transform Infrared (FTIR) spectroscopy provides an exceptionally sensitive, non-destructive method for monitoring these protection and deprotection events[2]. This guide objectively compares the FTIR spectral profiles of the unprotected methyl 2-aminopentanoate hydrochloride salt against its N-Boc and N-Fmoc derivatives, providing researchers with a self-validating framework for functional group analysis.

Mechanistic Causality: Structural Impact on Vibrational Modes

To interpret the FTIR spectra of these derivatives accurately, one must understand the causality behind the vibrational shifts. The introduction of a protecting group fundamentally alters the local dipole moments and hydrogen-bonding networks of the molecule[3].

  • Unprotected Amine (HCl Salt): In its hydrochloride form, the primary amine exists as an −NH3+​ cation[4]. This results in a broad, highly hydrogen-bonded N-H stretching region that often obscures the aliphatic C-H stretches. The ester carbonyl (C=O) remains isolated and typically absorbs at a higher frequency (~1745 cm⁻¹).

  • N-Boc Protection (Aliphatic Carbamate): The addition of the Boc group converts the primary amine into a secondary carbamate. The −NH3+​ broad band is replaced by a sharp, distinct N-H stretch (~3350 cm⁻¹). Crucially, a second carbonyl band appears. Because the carbamate nitrogen donates electron density into the carbonyl via resonance, the C=O bond order decreases, shifting the carbamate C=O stretch to a lower frequency (~1710 cm⁻¹) than the ester C=O.

  • N-Fmoc Protection (Aromatic Carbamate): The Fmoc group introduces a rigid, highly conjugated fluorenyl ring system. The extended conjugation subtly affects the electron distribution of the carbamate. While the ester C=O remains invariant, the Fmoc carbamate C=O typically shifts even lower (~1700 cm⁻¹) due to the inductive and conjugative effects of the aromatic system.

Causality Root Methyl 2-Aminopentanoate Derivatives HCl HCl Salt (Unprotected) Primary Amine Root->HCl Boc N-Boc Derivative Aliphatic Carbamate Root->Boc Fmoc N-Fmoc Derivative Aromatic Carbamate Root->Fmoc HCl_IR Broad NH3+ (~3000 cm⁻¹) Single C=O (~1745 cm⁻¹) HCl->HCl_IR Boc_IR Sharp N-H (~3350 cm⁻¹) Dual C=O (~1740, 1710 cm⁻¹) Boc->Boc_IR Fmoc_IR Sharp N-H (~3330 cm⁻¹) Dual C=O (~1740, 1700 cm⁻¹) Fmoc->Fmoc_IR

Spectroscopic causality of N-protecting groups on IR stretching frequencies.

Quantitative Data Comparison

The following table summarizes the diagnostic FTIR stretching frequencies used to differentiate the three methyl 2-aminopentanoate states. By tracking the emergence or depletion of these specific bands, researchers can quantitatively monitor reaction progression[5].

Functional Group VibrationMethyl 2-aminopentanoate HClN-Boc-methyl 2-aminopentanoateN-Fmoc-methyl 2-aminopentanoate
N-H Stretch ~3000 cm⁻¹ (Broad, NH3+​ )~3350 cm⁻¹ (Sharp, secondary)~3330 cm⁻¹ (Sharp, secondary)
Ester C=O Stretch ~1745 cm⁻¹~1740 cm⁻¹~1740 cm⁻¹
Carbamate C=O Stretch Absent~1710 cm⁻¹~1700 cm⁻¹
Amide II (N-H Bend) ~1590 cm⁻¹ ( NH3+​ bend)~1520 cm⁻¹~1530 cm⁻¹
Aromatic C=C Stretch AbsentAbsent~1605 cm⁻¹, ~1450 cm⁻¹
C-O Stretch ~1220 cm⁻¹~1160 cm⁻¹ (Boc t-butyl)~1250 cm⁻¹ (Fmoc C-O-C)

Self-Validating Experimental Protocol

To ensure absolute trustworthiness in spectral data, the following Attenuated Total Reflectance (ATR) FTIR protocol is designed as a self-validating system .

By utilizing the invariant ester C=O stretch (~1740 cm⁻¹) as an internal standard across all samples, the protocol inherently verifies that sample contact is adequate and the instrument's optical path is calibrated. If the ester band deviates in intensity or peak shape, it immediately flags an error in sample preparation, preventing downstream misinterpretation.

Workflow A 1. ATR Crystal Verification B 2. Background Subtraction A->B C 3. Sample Acquisition B->C D 4. Internal Validation C->D

Self-validating ATR-FTIR experimental workflow for peptide derivative analysis.

Step-by-Step Methodology
  • System Verification & Cleaning: Clean the diamond ATR crystal with HPLC-grade isopropanol and allow it to evaporate completely. Acquire a single-beam spectrum of the empty crystal to ensure energy throughput is >95% of the baseline calibration.

  • Background Subtraction: Collect an ambient air background spectrum (32 scans, 4 cm⁻¹ resolution). This step mathematically eliminates atmospheric CO2​ and H2​O vapor interferences, which is critical because water vapor bands heavily overlap with the Amide I and Amide II regions[2].

  • Sample Acquisition: Deposit 2–5 mg of the solid methyl 2-aminopentanoate derivative directly onto the ATR crystal. Lower the ATR anvil to apply consistent, standardized pressure, ensuring intimate contact between the crystal and the sample. Acquire the sample spectrum (32 scans, 4000–400 cm⁻¹, 4 cm⁻¹ resolution).

  • Differential Analysis & Internal Validation: Process the data using baseline correction. Validate the spectrum by confirming the presence of the ester C=O band at ~1740 cm⁻¹. Once validated, utilize differential FTIR spectroscopy (subtracting the unprotected monomer spectrum from the protected derivative spectrum) to isolate the positive bands corresponding to the carbamate functional group growth[5].

References

  • Fourier Transform Infrared Spectroscopy of Peptides - Springer Nature Experiments Source: Springer Nature URL
  • Source: PubMed (NIH)
  • methyl (2S)
  • Qualitative Monitoring of Proto-Peptide Condensation by Differential FTIR Spectroscopy Source: ACS Earth and Space Chemistry URL
  • N-Arylation of Amino Acid Esters to Expand Side Chain Diversity in Ketoxime Peptide Ligations Source: ACS Publications URL

Sources

Safety & Regulatory Compliance

Safety

Methyl 2-aminopentanoate proper disposal procedures

As a non-proteinogenic amino acid ester, Methyl 2-aminopentanoate (commonly handled as its hydrochloride salt, Methyl norvalinate hydrochloride ) is a critical building block in peptide synthesis, drug development, and c...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a non-proteinogenic amino acid ester, Methyl 2-aminopentanoate (commonly handled as its hydrochloride salt, Methyl norvalinate hydrochloride ) is a critical building block in peptide synthesis, drug development, and complex organic transformations. Because it is an active pharmaceutical intermediate, proper operational handling and stringent waste disposal are not just regulatory requirements—they are fundamental to laboratory safety and environmental stewardship.

This technical guide provides researchers and drug development professionals with a comprehensive, self-validating framework for the operational handling, experimental workflow, and EPA/RCRA-compliant disposal of Methyl 2-aminopentanoate.

Chemical Identity & Hazard Causality

Before executing any protocol, it is essential to understand the physical properties and the mechanistic reasons behind the chemical's hazards. Methyl 2-aminopentanoate hydrochloride is an electrophile-reactive amine protected as an ester and stabilized as a salt[1].

Hazard Causality: The compound is classified as an irritant (H315, H319, H335). The causality stems from its nature as an amine hydrochloride salt. Upon contact with mucosal membranes or ocular fluid, the salt dissociates, causing localized pH drops. Furthermore, the lipophilic pentanoate side chain allows the molecule to interact with and disrupt lipid bilayers, exacerbating tissue irritation[2].

Table 1: Quantitative Chemical & Physical Properties

PropertyValue / SpecificationReference
Chemical Formula C₆H₁₄ClNO₂[3]
Molecular Weight 167.63 g/mol [3]
CAS Numbers 10047-10-6 (Racemic) 56558-30-6 (S-enantiomer) 619330-91-5 (R-enantiomer)[4],[3],
Physical State Solid (White to off-white crystalline powder)
Storage Temperature 2°C to 8°C (Refrigerator) to maintain ester stability
GHS Hazard Codes H302 (Harmful if swallowed), H315, H319, H335,[2]

Experimental Protocol: Self-Validating N-Acylation Workflow

To contextualize waste generation, we must outline the standard operational workflow. The following is a step-by-step methodology for the N-acylation of Methyl 2-aminopentanoate hydrochloride using an activated ester.

Step 1: Dissolution & Neutralization

  • Procedure: Suspend Methyl 2-aminopentanoate hydrochloride (1.0 eq) in anhydrous dichloromethane (DCM). Cool to 0°C. Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq) dropwise.

  • Causality: DCM is selected for its superior solubilizing properties for peptide intermediates[5]. DIPEA, a sterically hindered base, is required to neutralize the HCl salt and liberate the nucleophilic free amine without participating in unwanted nucleophilic side reactions[6].

  • Self-Validation: Observe the reaction matrix. The initial cloudy suspension will transition into a clear solution, visually validating the complete dissociation of the hydrochloride salt.

Step 2: Activation & Coupling

  • Procedure: Add the activated carboxylic acid (e.g., Fmoc-Phe-OSu, 1.05 eq) to the clear solution[7]. Stir at room temperature for 2 hours.

  • Causality: The N-hydroxysuccinimide (OSu) leaving group creates a highly electrophilic carbonyl carbon, driving the nucleophilic attack by the newly liberated amine of the pentanoate[7].

  • Self-Validation: Monitor the reaction via Thin Layer Chromatography (TLC). Spray the TLC plate with ninhydrin; the disappearance of the primary amine spot (which stains purple/blue) confirms reaction completion.

Step 3: Quenching & Workup

  • Procedure: Dilute the mixture with DCM. Wash sequentially with 1M aqueous HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x). Dry the organic layer over anhydrous MgSO₄.

  • Causality: The acidic wash protonates and extracts unreacted DIPEA and trace starting materials into the aqueous layer. The basic wash neutralizes residual acid and removes acidic byproducts. Brine removes bulk water from the organic phase[7].

  • Self-Validation: Test the final aqueous wash with pH indicator paper. A neutral reading (pH ~7) validates that all acidic/basic impurities have been successfully partitioned before solvent evaporation.

Waste Management & Segregation Protocols

The workflow described above generates multiple distinct waste streams. Proper segregation is not merely an administrative task; it is a critical safety measure to prevent exothermic chemical incompatibilities and ensure compliance with EPA/RCRA regulations.

Table 2: Waste Segregation & Disposal Causality

Waste StreamComponentsSegregation CategoryDisposal Causality & Action
Halogenated Organic DCM, trace productHalogenated Liquid WasteAction: Collect in a designated halogenated drum. Causality: Halogenated solvents must be segregated because their incineration requires specialized high-temperature scrubbers to prevent the formation of highly toxic dioxins and furans.
Aqueous Acidic/Basic 1M HCl, NaHCO₃, DIPEA saltsAqueous Hazardous WasteAction: Neutralize to pH 6-9, then collect in aqueous waste carboys. Causality: Mixing unneutralized strong acids and bases in a generic waste drum can cause violent exothermic reactions and gas evolution (CO₂ from bicarbonate).
Solid Hazardous MgSO₄, contaminated PPE, empty vialsSolid Chemical WasteAction: Double-bag and place in a solid hazardous waste bin. Causality: Solids retain residual active pharmaceutical ingredients (APIs) and cannot be disposed of in standard municipal trash.

Disposal Decision-Making Flowchart

To ensure operational clarity on the bench, follow the logical relationship diagram below for routing waste generated by Methyl 2-aminopentanoate workflows.

WasteDisposal A Waste Generation (Reaction & Workup) B Segregation Phase A->B C Solid Waste (Contaminated PPE, Vials) B->C D Liquid Waste (Solvents & Washings) B->D H Labeling & Interim Storage (Secondary Containment) C->H E Halogenated Liquid (e.g., DCM) D->E F Non-Halogenated Liquid (e.g., EtOAc, MeOH) D->F G Aqueous Waste (Acidic/Basic Washes) D->G E->H F->H G->H I Final EPA/RCRA Compliant Disposal via Licensed Contractor H->I

Decision-making process and procedural flow for Methyl 2-aminopentanoate hydrochloride disposal.

Emergency Spill Response & Decontamination

In the event of an accidental release, immediate and calculated action is required to prevent respiratory exposure and environmental contamination.

  • Solid Spill (Powder): Do not dry sweep. Dry sweeping aerosolizes the fine hydrochloride powder, leading to inhalation hazards (H335). Instead, gently cover the spill with a damp absorbent cloth or use a specialized HEPA-filtered chemical vacuum. Place all collected material into a sealed, labeled solid waste container.

  • Liquid Spill (In Solvent): If the chemical is dissolved in a solvent (e.g., DCM), immediately extinguish all ignition sources. Cover the liquid with an inert, non-combustible absorbent material such as vermiculite or dry sand. Once absorbed, use non-sparking tools to transfer the material to a hazardous waste receptacle. Ventilate the area thoroughly until all solvent vapors have dissipated.

References

  • Title: methyl 2-aminopentanoate hydrochloride — Chemical Substance Information Source: NextSDS URL: [Link]

Sources

Handling

Personal protective equipment for handling Methyl 2-aminopentanoate

Comprehensive Safety and Operational Guide for Handling Methyl 2-aminopentanoate As a Senior Application Scientist, I recognize that handling specialized amino acid derivatives like Methyl 2-aminopentanoate (frequently u...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety and Operational Guide for Handling Methyl 2-aminopentanoate

As a Senior Application Scientist, I recognize that handling specialized amino acid derivatives like Methyl 2-aminopentanoate (frequently utilized and supplied as its hydrochloride salt, methyl norvalinate HCl) requires more than just a cursory glance at a Safety Data Sheet (SDS). In drug development and peptide synthesis, this compound acts as a critical building block, but its physical and chemical properties demand rigorous operational discipline [1.12]. This guide provides a self-validating system of protocols, synthesizing technical accuracy with field-proven insights to ensure your laboratory operates at the highest standards of safety and efficiency.

Hazard Profile & Mechanistic Causality

Before donning Personal Protective Equipment (PPE), we must understand the inherent risks of the molecule. Methyl 2-aminopentanoate hydrochloride (CAS: 10047-10-6 for the racemic mixture, 56558-30-6 for the L-enantiomer) is a white to light-yellow crystalline powder[1][2].

Table 1: Quantitative Hazard Profile of Methyl 2-aminopentanoate HCl

Property / HazardValue / DesignationMechanistic Causality
Molecular Weight 167.63 g/mol [1]Low molecular weight allows for rapid absorption if dissolved in physiological fluids.
Physical State Solid (Crystalline Powder)[3]Prone to electrostatic charging during transfer, leading to aerosolized dust generation.
H302 / H312 / H332 Harmful if swallowed, in contact with skin, or inhaled[2]The free amine and ester groups facilitate membrane permeability; the HCl salt readily dissolves in mucosal moisture.
H315 / H319 / H335 Irritating to skin, eyes, and respiratory tract[2]Deposition of the acidic hydrochloride salt on moist tissues causes localized pH drops and cellular irritation.

PPE Selection & Justification

The selection of PPE is not arbitrary; it is a direct response to the chemical's mechanistic hazards. According to the Occupational Safety and Health Administration (OSHA) guidelines for chemical exposure, hazard elimination and engineering controls (like fume hoods) are primary, with PPE serving as the critical final barrier[4].

  • Hand Protection (Gloves): Use Nitrile gloves (minimum thickness 0.11 mm). Causality: While natural rubber latex provides a barrier against biologicals, it degrades rapidly upon contact with many organic esters and amines. Nitrile provides superior chemical resistance against the permeation of Methyl 2-aminopentanoate. Always employ the double-gloving technique when handling concentrated stock.

  • Eye Protection: Tight-fitting chemical splash goggles (ANSI Z87.1 compliant). Causality: Standard safety glasses leave the orbital cavity exposed to airborne dust. Because this compound carries the H319 (serious eye irritation) hazard, sealing the ocular region from aerosolized particulates is mandatory[5].

  • Respiratory Protection: When engineering controls (fume hoods) are insufficient or during a spill, a NIOSH-approved N95 or P100 particulate respirator is required. Causality: The compound's crystalline nature makes it highly susceptible to becoming airborne. Inhalation leads to immediate respiratory tract irritation (H335) as the salt dissolves in the mucosal lining of the lungs[2][4].

  • Body Protection: A standard cotton/polyester blend lab coat with knit cuffs, fully buttoned, and closed-toe shoes. Causality: Knit cuffs prevent the sleeves from dragging through spilled powder, mitigating accidental transfer to the skin (H312).

Operational Workflow: Step-by-Step Methodology

To ensure a self-validating protocol, each step includes a verification check.

  • Pre-Operation Verification: Inspect nitrile gloves for micro-tears using the inflation method. Verify that the chemical fume hood is operational with a face velocity between 80-100 feet per minute (fpm).

  • Electrostatic Mitigation: Because Methyl 2-aminopentanoate HCl is a dry powder, it can hold a static charge. Use anti-static weigh boats or ground your spatulas to prevent sudden dispersion of the powder upon transfer.

  • Weighing and Transfer: Perform all open-container operations strictly within the fume hood. Keep the sash as low as possible. Transfer the powder slowly to minimize aerosolization.

  • Decontamination: After transfer, immediately wipe down spatulas, balances, and the hood surface with a damp solvent wipe (70% isopropanol or ethanol). Causality: The hydrochloride salt is highly soluble in polar solvents, ensuring complete removal of microscopic residues [1.12].

  • PPE Doffing: Remove outer gloves inside the fume hood to contain any residual chemical dust. Wash hands thoroughly with soap and water immediately after removing the inner gloves[6].

Waste Management & Disposal Plan

Disposal must strictly adhere to the Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA) guidelines.

  • Segregation: Collect all Methyl 2-aminopentanoate waste (including contaminated gloves, weigh boats, and solvent wipes) in a dedicated, chemically compatible container. Do not mix with strong oxidizing agents.

  • Labeling: Affix a compliant "Hazardous Waste" label the moment the first drop or particle of waste is added. The label must explicitly state "Methyl 2-aminopentanoate hydrochloride" without using abbreviations or chemical formulas[7].

  • Satellite Accumulation: Store the waste in a designated Satellite Accumulation Area (SAA) at or near the point of generation. The container must remain tightly closed at all times unless actively adding waste[7].

  • Final Disposal: Coordinate with your Environmental Health and Safety (EH&S) department to transfer the waste to a licensed Treatment, Storage, and Disposal Facility (TSDF) within the regulatory timeframe (e.g., 90 days for Large Quantity Generators, 180 days for Small Quantity Generators)[8].

Logical Workflow Visualization

The following diagram illustrates the critical decision matrix for handling and emergency response.

G Start Pre-Operation: PPE Verification Hood Engineering Control: Operate in Fume Hood Start->Hood Weigh Weighing & Transfer (Minimize Dust) Hood->Weigh Spill Spill or Exposure? Weigh->Spill SkinEye Skin/Eye Contact Spill->SkinEye Yes Inhale Inhalation Spill->Inhale Yes Dispose RCRA Compliant Disposal Spill->Dispose No Rinse Rinse with Water (15+ mins) SkinEye->Rinse Air Move to Fresh Air Inhale->Air Rinse->Dispose Air->Dispose End Decontamination & Log Entry Dispose->End

Workflow for handling Methyl 2-aminopentanoate and emergency exposure response.

References

  • ChemBK. "(S)-methyl 2-aminopentanoate hydrochloride - Introduction and Properties." Retrieved from: [Link]

  • Occupational Safety and Health Administration (OSHA). "Chemical Hazards and Toxic Substances - Controlling Exposure." Retrieved from: [Link]

  • MJ Hughes Construction / OSHA Training. "Personal Protective Equipment – Hand Protection / Chemicals." Retrieved from: [Link]

  • U.S. Environmental Protection Agency (EPA). "Steps in Complying with Regulations for Hazardous Waste." Retrieved from: [Link]

  • Columbia University Environmental Health & Safety. "Hazardous Chemical Waste Management Guidelines." Retrieved from: [Link]

  • HM Royal. "Guidelines for the Safe Handling of Hazardous Chemicals." Retrieved from: [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.